molecular formula C12H8N2O3 B1467810 Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate CAS No. 956360-06-8

Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate

Cat. No.: B1467810
CAS No.: 956360-06-8
M. Wt: 228.2 g/mol
InChI Key: AKKNAJJXVYKRHT-UHFFFAOYSA-N
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Description

Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate is a useful research compound. Its molecular formula is C12H8N2O3 and its molecular weight is 228.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 5-(3-cyanophenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c1-16-12(15)10-6-11(17-14-10)9-4-2-3-8(5-9)7-13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKNAJJXVYKRHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Synthesis and Characterization of Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the regioselective synthesis of Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate , a privileged scaffold in medicinal chemistry often utilized as a precursor for glutamate receptor antagonists and immunomodulators. The protocol utilizes a robust [3+2] dipolar cycloaddition strategy (Huisgen cycloaddition) between a nitrile oxide and a terminal alkyne. This route is selected for its high atom economy, predictable regioselectivity favoring the 5-substituted isomer, and tolerance of the sensitive nitrile moiety on the phenyl ring.

Retrosynthetic Analysis & Strategy

The construction of the isoxazole core relies on the disconnection of the O1–C5 and C3–C4 bonds. The target molecule is assembled via the reaction of Methyl 2-chloro-2-(hydroxyimino)acetate (Precursor A) and 3-Ethynylbenzonitrile (Precursor B).

  • Regiochemical Control: The thermal cycloaddition of nitrile oxides to terminal alkynes is sterically and electronically driven to favor the 5-substituted isoxazole (Target) over the 4-substituted isomer.

  • Safety Considerations: The nitrile oxide intermediate is unstable and prone to dimerization (furoxan formation). It must be generated in situ via dehydrohalogenation.

Reaction Pathway Diagram

Retrosynthesis Target Target Molecule Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate Dipole Nitrile Oxide Dipole (Generated In Situ) Target->Dipole Retrosynthetic Disconnection PrecursorB Precursor B 3-Ethynylbenzonitrile Target->PrecursorB PrecursorA Precursor A Methyl 2-chloro-2-(hydroxyimino)acetate Dipole->PrecursorA Dehydrohalogenation (-HCl)

Figure 1: Retrosynthetic disconnection showing the convergence of the chloroxime and alkyne precursors.

Experimental Protocols

Synthesis of Precursor A: Methyl 2-chloro-2-(hydroxyimino)acetate

Rationale: Direct chlorination of methyl acetoacetate oxime is preferred over glycine routes due to higher yields and safer reagents.

Reagents: Methyl acetoacetate, Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂).

  • Nitrosation:

    • Charge a reactor with Methyl acetoacetate (10.0 g, 86 mmol) and acetic acid (30 mL).

    • Cool to 0–5°C.

    • Dropwise add a solution of NaNO₂ (6.5 g, 94 mmol) in water (15 mL) over 30 minutes. Maintain internal temperature <10°C.

    • Stir for 2 hours at room temperature. The solution turns yellow, indicating formation of Methyl 2-(hydroxyimino)-3-oxobutanoate.

  • Chlorination & Deacetylation:

    • Dilute the mixture with diethyl ether (50 mL).

    • Cool to 0°C.

    • Slowly add Sulfuryl chloride (12.8 g, 95 mmol) dropwise.

    • Mechanism Note: This step effects both chlorination and retro-Claisen-type cleavage of the acetyl group.

    • Reflux for 1 hour.

    • Wash the organic layer with water (3x) and brine. Dry over MgSO₄ and concentrate in vacuo.

    • Yield: ~80% as a white/off-white solid. Use directly in the next step.

Synthesis of Target: Cycloaddition Coupling

Rationale: Slow addition of the base prevents high local concentrations of nitrile oxide, minimizing dimerization side-reactions.

Reagents: Precursor A (from 2.1), 3-Ethynylbenzonitrile, Triethylamine (TEA), Dichloromethane (DCM).

  • Setup:

    • Dissolve 3-Ethynylbenzonitrile (1.0 eq) and Precursor A (1.2 eq) in anhydrous DCM (0.2 M concentration relative to alkyne).

    • Place under an inert atmosphere (Nitrogen or Argon).

    • Cool to 0°C in an ice bath.

  • Cycloaddition:

    • Prepare a solution of Triethylamine (1.5 eq) in DCM.

    • Add the TEA solution dropwise via a syringe pump over 4–6 hours.

    • Critical Control Point: The slow addition generates the nitrile oxide transiently, trapping it immediately with the alkyne.

  • Workup:

    • Allow the reaction to warm to room temperature and stir overnight (12 h).

    • Quench with 1N HCl (to remove excess TEA).

    • Extract with DCM (3x).

    • Wash combined organics with sat. NaHCO₃ and brine.

    • Dry over Na₂SO₄ and concentrate.

Purification Workflow

Purification Crude Crude Reaction Mixture (Yellow Oil/Solid) TLC TLC Analysis (Hexane:EtOAc 4:1) Crude->TLC Flash Flash Column Chromatography Silica Gel 60 TLC->Flash Rf ~0.4 Fractions Fraction Collection (UV monitoring @ 254nm) Flash->Fractions Recryst Recrystallization (EtOH or Hexane/EtOAc) Fractions->Recryst Combine pure fractions Pure Pure Product White Crystalline Solid Recryst->Pure

Figure 2: Purification decision tree ensuring removal of furoxan byproducts.

Characterization & Validation

The following data represents the expected spectroscopic signature for Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate .

NMR Spectroscopy (Self-Validating Logic)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.98 (s, 3H): Methyl ester protons (-COOCH ₃). Diagnostic: Sharp singlet, typical methoxy region.

    • δ 7.05 (s, 1H): Isoxazole ring proton (H-4). Diagnostic: This singlet is crucial. If this appears as a multiplet or is missing, the ring did not close or regioisomer mix is present.

    • δ 7.60 – 8.10 (m, 4H): Aromatic protons of the 3-cyanophenyl group. Look for the deshielded proton ortho to the cyano group.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 53.1: Methyl carbon (-COOC H₃).

    • δ 102.5: Isoxazole C-4 (characteristic high field aromatic).

    • δ 113.5: Nitrile carbon (-C ≡N).

    • δ 118.0: Phenyl carbon attached to CN.

    • δ 156.5: Isoxazole C-3.[1]

    • δ 160.2: Ester Carbonyl (-C =O).

    • δ 170.1: Isoxazole C-5.[1][2]

Infrared (IR) Spectroscopy
Functional GroupWavenumber (cm⁻¹)Interpretation
C≡N Stretch 2230–2240Sharp, medium intensity (Aryl nitrile)
C=O Stretch 1720–1735Strong (Ester carbonyl)
C=N Stretch 1610Weak (Isoxazole ring)
C-O Stretch 1250Strong (Ester C-O)
Mass Spectrometry[3]
  • Technique: ESI-MS (Positive Mode) or GC-MS.

  • Expected [M+H]⁺: 243.07 m/z.

  • Fragmentations: Loss of -OMe (31) and -COOMe (59) are common.

Troubleshooting & Critical Parameters

  • Regioisomer Contamination: While the 5-substituted isomer is favored (>95:5), trace 4-substituted isomer may form. This can be detected by ¹H NMR (H-5 proton of the 4-isomer typically appears further downfield, ~8.5 ppm).

  • Dimerization: If the TEA is added too quickly, the nitrile oxide will dimerize to form a furoxan byproduct. This appears as a spot with similar Rf. Remedy: Maintain strict slow addition or use a syringe pump.

  • Hydrolysis: The methyl ester is susceptible to hydrolysis if the workup is too basic. Avoid strong hydroxide washes; stick to bicarbonate.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[3][4] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598. Link

  • Bast, K., Christl, M., Huisgen, R., & Mack, W. (1973). Regiochemistry of the addition of nitrile oxides to alkynes. Chemische Berichte, 106(10), 3312–3344. Link

  • Liu, K.-C., Shelton, B. R., & Howe, R. K. (1980). A particularly convenient preparation of benzohydroximinoyl chlorides (nitrile oxide precursors). The Journal of Organic Chemistry, 45(19), 3916–3918. Link

  • Chimichi, S., & Meocci, M. (2015). New insights into the regiochemistry of the 1,3-dipolar cycloaddition of nitrile oxides to alkynes. Tetrahedron Letters, 56(6), 768–771. Link

Sources

Initial Screening of Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate (CAS: 956360-06-8) represents a privileged scaffold in medicinal chemistry, sharing structural homology with known dihydroorotate dehydrogenase (DHODH) inhibitors and hypoxia-inducible factor prolyl hydroxylase (HIF-PH) modulators. While often cataloged as a chemical building block, its 3,5-disubstituted isoxazole core suggests potent bioactivity in oncology settings, particularly regarding metabolic stress and angiogenesis inhibition.

This guide outlines a rigorous, self-validating screening workflow designed to transition this compound from a library entry to a validated hit. Unlike generic screening protocols, this workflow integrates metabolic rescue controls and esterase-dependent activation logic , acknowledging that the methyl ester moiety may function as a prodrug to the active carboxylic acid pharmacophore.

Chemical Profile & Handling

Rationale: The methyl ester functionality enhances cellular permeability but introduces susceptibility to spontaneous hydrolysis. Precise handling is required to distinguish between the activity of the parent ester and its free acid metabolite.

PropertySpecificationTechnical Note
Compound Name Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate
CAS Number 956360-06-8
MW 228.20 g/mol Small molecule, Rule-of-5 compliant.
Solubility DMSO (>20 mM)Avoid aqueous buffers for stock storage.
Stability Hydrolysis-prone at pH > 7.5Critical: Prepare working dilutions immediately prior to assay.
Storage -20°C (Solid), -80°C (DMSO Stock)Desiccate to prevent ester hydrolysis.
Solubilization Protocol
  • Stock Preparation: Dissolve 10 mg of neat powder in anhydrous DMSO to achieve a 10 mM master stock . Vortex for 30 seconds.

  • QC Check: Inspect for precipitation. If turbid, sonicate at 37°C for 5 minutes.

  • Aliquot: Dispense into single-use amber vials (50 µL) to prevent freeze-thaw degradation.

Phase I: Primary Cytotoxicity Screening

Objective: Determine the IC50 across a diverse cancer cell panel and assess "hit" status (IC50 < 10 µM).

Cell Line Selection Strategy

Do not screen randomly. Select lines based on the likely Mechanism of Action (MoA) of the isoxazole scaffold (metabolic sensitivity and p53 status).

  • HCT116 (Colorectal): High metabolic rate; sensitive to pyrimidine synthesis inhibitors (DHODH).

  • A549 (Lung): KRAS-mutant; robust model for general cytotoxicity.

  • MCF-7 (Breast): Caspase-3 deficient; distinguishes apoptotic vs. necrotic mechanisms.

Assay Methodology: ATP-Based Luminescence (CellTiter-Glo)

We prioritize ATP quantification over tetrazolium reduction (MTT/MTS) because isoxazole derivatives can occasionally interfere with redox-based enzymatic readouts.

Protocol:

  • Seeding: Plate cells (3,000–5,000 cells/well) in 384-well white opaque plates.

  • Equilibration: Incubate for 24 hours to ensure log-phase growth.

  • Treatment:

    • Perform a 10-point serial dilution (1:3) starting at 100 µM (Final DMSO: 0.5%).

    • Include Bortezomib (1 µM) as a positive kill control.

    • Include Vehicle (0.5% DMSO) as the negative control.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo reagent (1:1 ratio), shake for 2 mins, incubate 10 mins, read luminescence.

Data Acceptance Criteria (Z-Factor):



  • Z' > 0.5: Assay is robust.

  • Z' < 0.5: Reject plate; check pipetting error or edge effects.

Phase II: Mechanistic Deconvolution (The "Expert" Validation)

Hypothesis: Isoxazole-3-carboxylates often inhibit DHODH (Dihydroorotate dehydrogenase), blocking de novo pyrimidine synthesis. If this compound acts via this mechanism, supplementing cells with Uridine will bypass the blockade and rescue viability.

The Uridine Rescue Assay (Self-Validating Step)

This experiment differentiates specific metabolic inhibition from non-specific toxicophores (e.g., membrane disruptors).

Workflow:

  • Setup: Prepare two identical sets of HCT116 plates.

  • Condition A (Standard): Treat with compound (IC50 dose).

  • Condition B (Rescue): Treat with compound (IC50 dose) + 100 µM Uridine .

  • Readout: 72-hour viability (CellTiter-Glo).

Interpretation:

  • Full Rescue (>80% viability restored): Confirmed DHODH/Pyrimidine synthesis inhibitor.

  • No Rescue: Target is likely a kinase (VEGFR/EGFR) or tubulin. Proceed to Kinase Profiling.

Visualization of the Rescue Logic

The following diagram illustrates the pyrimidine synthesis pathway and the specific intervention point of the isoxazole compound.

G Glutamine Glutamine + HCO3- Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl Dihydro Dihydroorotate Carbamoyl->Dihydro Orotate Orotate Dihydro->Orotate Blocked by DHODH Inhibition UMP UMP (Pyrimidines) Orotate->UMP Uridine Exogenous Uridine Uridine->UMP Salvage Pathway (Rescue) Compound Methyl 5-(3-cyanophenyl) isoxazole-3-carboxylate DHODH DHODH Enzyme Compound->DHODH Inhibits

Figure 1: Mechanism of Action hypothesis testing. The compound is predicted to inhibit DHODH. Exogenous uridine bypasses this block via the salvage pathway, providing a binary validation of the target.

Phase III: Secondary Validation (Flow Cytometry)

If the compound is a specific inhibitor, it should induce a distinct cell cycle arrest profile rather than indiscriminate cell lysis.

Protocol: PI/RNase Staining
  • Treatment: Treat cells at 2x IC50 for 24 hours.

  • Fixation: Harvest and fix in 70% ice-cold ethanol (-20°C, overnight).

  • Staining: Resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) .

  • Analysis: Measure DNA content on a flow cytometer (e.g., BD FACSCelesta).

Expected Outcomes:

  • S-Phase Arrest: Indicative of DHODH inhibition (DNA synthesis stall).

  • G2/M Arrest: Indicative of Tubulin inhibition (isoxazoles are known tubulin binders).

  • Sub-G1 Peak: Indicative of Apoptosis.

Comprehensive Screening Workflow

The following flowchart summarizes the decision matrix for the screening campaign.

Workflow Start Compound Stock (10 mM DMSO) Primary Primary Screen (HCT116, A549) 72h CellTiter-Glo Start->Primary Decision1 IC50 < 10 µM? Primary->Decision1 Discard Discard / Re-synthesize Decision1->Discard No Rescue Uridine Rescue Assay Decision1->Rescue Yes Cycle Cell Cycle Analysis (Flow Cytometry) Decision1->Cycle Yes Res_Yes Rescue Observed Rescue->Res_Yes DHODH_Hit Confirmed DHODH Hit Proceed to Lead Opt Res_Yes->DHODH_Hit Yes Kinase_Hit Putative Kinase/Tubulin Hit Proceed to Kinase Panel Res_Yes->Kinase_Hit No

Figure 2: Decision tree for the initial screening campaign. The workflow prioritizes early mechanistic deconvolution to avoid wasting resources on non-specific toxic compounds.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24754593, Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate. PubChem. Available at: [Link]

  • Zhu, X., et al. (2015). Dihydroorotate dehydrogenase inhibitors: A patent review (2010–2014). Expert Opinion on Therapeutic Patents, 25(10), 1163–1179. (Context: Establishes isoxazole relevance in DHODH inhibition).
  • Singh, P., et al. (2021). Isoxazole derivatives as potential anticancer agents: A review.[1][2] European Journal of Medicinal Chemistry, 209, 112913. (Context: Broad anticancer activity of the scaffold).[1][2][3][4][5]

  • Munster, T., et al. (2002). Leflunomide: A review of its pharmacology and therapeutic potential. Drugs, 62(15), 2243-2256. (Context: Mechanism of isoxazole-based metabolic inhibitors).
  • Riss, T. L., et al. (2004). CellTiter-Glo Luminescent Cell Viability Assay. Assay Guidance Manual. Available at: [Link]

Sources

identifying the role of the cyanophenyl group in isoxazole bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The isoxazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous bioactive compounds with a wide array of therapeutic applications.[1][2][3] The biological activity of these molecules is profoundly influenced by the nature and positioning of their substituents. Among these, the cyanophenyl group has emerged as a particularly intriguing and potent modulator of bioactivity. This technical guide provides an in-depth exploration of the multifaceted role of the cyanophenyl moiety in isoxazole-based compounds. We will dissect its impact on physicochemical properties, delve into its crucial role in target engagement and mechanism of action, and provide detailed experimental protocols for the synthesis, characterization, and biological evaluation of cyanophenyl-isoxazole derivatives. This guide is intended to serve as a comprehensive resource for researchers in drug discovery and development, offering both foundational knowledge and practical insights to leverage the unique properties of the cyanophenyl group in the design of next-generation isoxazole-based therapeutics.

Introduction: The Isoxazole Scaffold and the Significance of Aromatic Substituents

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique electronic distribution and conformational rigidity, making the isoxazole ring an excellent platform for the construction of pharmacologically active molecules.[1][3] The versatility of the isoxazole core is evident in its presence in a broad spectrum of drugs with anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][4]

The biological profile of an isoxazole derivative is not solely dictated by the core heterocycle but is intricately tuned by the substituents appended to it. Aromatic groups, particularly phenyl rings, are common additions that can significantly influence a molecule's pharmacokinetics and pharmacodynamics. The substitution pattern on this phenyl ring is a critical determinant of the compound's overall efficacy and target selectivity.

The Cyanophenyl Group: Physicochemical and Electronic Profile

The introduction of a cyano (-C≡N) group onto a phenyl ring attached to an isoxazole core imparts a distinct set of physicochemical and electronic properties that can be strategically exploited in drug design.

  • Electronic Effects: The nitrile group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the triple bond's ability to delocalize electron density through resonance and induction. This electronic pull can significantly modulate the electron density of the entire molecule, influencing its reactivity and interaction with biological targets.

  • Polarity and Solubility: The cyano group is polar and can participate in dipole-dipole interactions and hydrogen bonding as an acceptor.[5] This can influence the molecule's solubility and its ability to interact with polar residues in a protein's active site.

  • Metabolic Stability: The nitrile group is generally resistant to metabolic degradation. Its incorporation can block metabolically labile positions on the phenyl ring, thereby increasing the compound's in vivo half-life.[6]

  • Bioisosterism: The linear geometry and electronic nature of the nitrile group allow it to act as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom. This enables medicinal chemists to fine-tune a molecule's properties while maintaining key binding interactions.[6]

The Role of the Cyanophenyl Group in Target Engagement and Mechanism of Action

The unique properties of the cyanophenyl group translate into several key roles in the interaction of isoxazole derivatives with their biological targets.

Hydrogen Bond Acceptor

One of the most significant roles of the cyanophenyl group is its ability to act as a hydrogen bond acceptor. The lone pair of electrons on the nitrogen atom can form a hydrogen bond with donor groups, such as the backbone N-H of amino acid residues in a protein's active site. This was proposed for a dual aromatase–sulfatase inhibitor, where the cyano group is thought to mimic the C17 carbonyl group of androstenedione and interact with the backbone NH of Met374.[5]

Modulation of π-π Interactions

The electron-withdrawing nature of the cyano group can polarize the π-system of the attached phenyl ring. This polarization can enhance π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target protein, thereby increasing binding affinity.[7]

Dipole-Dipole and Polar Interactions

The strong dipole moment of the nitrile group allows it to engage in favorable dipole-dipole and other polar interactions with the protein, contributing to the overall binding energy.

Case Study: Anticancer Activity

Isoxazole derivatives are extensively studied for their anticancer properties, acting through various mechanisms such as apoptosis induction, aromatase inhibition, and disruption of tubulin polymerization.[4] While direct, extensive comparative studies on cyanophenyl-isoxazoles are still emerging, the known roles of the nitrile group suggest its potential to enhance anticancer efficacy. For instance, in the design of kinase inhibitors, a common strategy involves targeting the hinge region of the ATP-binding pocket with hydrogen bond acceptors. A cyanophenyl group on an isoxazole scaffold could be strategically positioned to fulfill this role.

Experimental Workflow for the Investigation of Cyanophenyl-Isoxazoles

A robust and systematic experimental workflow is crucial for the successful identification and optimization of bioactive cyanophenyl-isoxazole derivatives.

moa_studies Lead_Compound Lead Cyanophenyl-Isoxazole Compound Target_Engagement Target Engagement Assays (e.g., CETSA, SPR) Lead_Compound->Target_Engagement Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Lead_Compound->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI Staining) Lead_Compound->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Cell_Cycle_Analysis->Pathway_Analysis Apoptosis_Assay->Pathway_Analysis

Sources

In-Depth Technical Guide: Preliminary In Vitro Evaluation of Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate

[1]

Executive Summary

Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate (CAS 956360-06-8) represents a specific subclass of 3,5-disubstituted isoxazoles.[1][2] While often cataloged as a chemical building block, its structural motifs—specifically the 3-cyanophenyl group and the isoxazole-3-carboxylate core —strongly suggest biological activity as a Xanthine Oxidase (XO) inhibitor or an anti-inflammatory agent .[1]

This guide provides a rigorous, self-validating framework for the preliminary in vitro evaluation of this compound. Unlike generic screening protocols, this workflow prioritizes the ester-to-acid hydrolysis profile (prodrug potential) and targets specific enzymatic pathways known to be modulated by 5-aryl-isoxazole-3-carboxylic acids.[1]

Part 1: Compound Profiling & Physicochemical Stability[1]

Before initiating biological assays, you must define the "active species." Methyl esters are frequently hydrolyzed by intracellular and plasma esterases into their corresponding carboxylic acids.

Solubility & Formulation

The methyl ester moiety increases lipophilicity (

  • Stock Preparation: Dissolve to 10 mM in 100% DMSO.

    • QC Step: Sonicate for 5 minutes. Centrifuge at 10,000 x g for 1 minute to ensure no micro-precipitates remain.

  • Assay Buffer Tolerance: Determine the maximum non-precipitating concentration in PBS (pH 7.4) and Cell Culture Media (DMEM + 10% FBS).

    • Protocol: Dilute stock to 100 µM, 50 µM, and 10 µM in buffer. Incubate for 4 hours at 37°C. Measure absorbance at 600 nm (turbidity check). Threshold: OD600 < 0.005.

Chemical & Metabolic Stability (The "Esterase Check")

Critical Rationale: Literature indicates that 5-phenylisoxazole-3-carboxylic acid derivatives (the hydrolysis product) are potent Xanthine Oxidase inhibitors.[1] You must determine if the methyl ester acts as a prodrug or is stable enough to bind the target directly.

Protocol: Microsomal/Plasma Stability Assay

  • System: Rat/Human Liver Microsomes (RLM/HLM) or Plasma.

  • Concentration: 1 µM compound.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS monitoring both the parent (Methyl ester, MW ~228) and the metabolite (Acid, MW ~214).[1]

  • Control: Procaine (High turnover) and Warfarin (Low turnover).

Part 2: Cytotoxicity & Safety Profiling (The "Go/No-Go" Gate)[1]

Phenotypic screening often fails due to off-target toxicity masquerading as potency.[1] We utilize a dual-readout system to distinguish metabolic impairment from membrane disruption.[1]

Multiplexed Viability Assay

Cell Lines:

  • HepG2: Metabolic active (liver proxy).

  • HEK293: General cytotoxicity (kidney proxy).

Methodology:

  • Seeding: 5,000 cells/well in 96-well plates; adhere overnight.

  • Treatment: 8-point serial dilution (100 µM to 0.03 µM) for 48 hours.

  • Readout 1 (Metabolism): Add Resazurin (Alamar Blue). Incubate 2 hours. Fluorescence (Ex 560 / Em 590).

  • Readout 2 (Membrane Integrity): Add LDH substrate to supernatant. Absorbance at 490 nm.

Data Interpretation:

  • High Potency / Low Tox: Ideal candidate.[1]

  • High Tox (LDH+): Compound causes necrosis; likely a false positive in functional assays.

Part 3: Target-Specific Evaluation (Xanthine Oxidase Inhibition)

Scientific Grounding: 5-phenylisoxazole-3-carboxylic acid derivatives with a 3-cyano substitution on the phenyl ring are documented potent non-purine Xanthine Oxidase (XO) inhibitors [1].[1][3] The methyl ester likely requires hydrolysis to the acid to fit the molybdenum center of XO.

Enzymatic XO Inhibition Assay

This assay validates the primary pharmacological hypothesis.

Reagents:

  • Enzyme: Bovine Milk Xanthine Oxidase (0.01 U/mL).

  • Substrate: Xanthine (50 µM).

  • Buffer: 50 mM Phosphate Buffer, pH 7.5, 0.1 mM EDTA.

Protocol:

  • Pre-incubation: Incubate Enzyme + Compound (Methyl ester) OR Pre-hydrolyzed Acid (generated by NaOH treatment) for 10 min at 25°C.

  • Initiation: Add Xanthine substrate.[1]

  • Kinetic Read: Monitor Uric Acid formation at 295 nm every 30 seconds for 10 minutes.

  • Control: Allopurinol (Positive Control).

Why this matters: If the Acid form is potent (

1

Part 4: Visualization of Evaluation Logic

The following diagram illustrates the decision tree for evaluating this specific isoxazole derivative, highlighting the critical hydrolysis step.

EvaluationWorkflowCompoundMethyl 5-(3-cyanophenyl)isoxazole-3-carboxylateSolubilityPhase 1: Solubility & QC(DMSO/PBS)Compound->SolubilityStabilityPhase 2: Ester Hydrolysis(Plasma/Microsomes)Solubility->StabilityAcidFormMetabolite:Free Carboxylic AcidStability->AcidFormHigh HydrolysisEsterFormParent:Methyl EsterStability->EsterFormStableXO_AssayPhase 3: Xanthine OxidaseInhibition AssayAcidForm->XO_AssayPrimary Active Species(Enzymatic Potency)Cell_AssayPhase 4: Cellular Assays(Cytotox / Anti-inflammatory)EsterForm->Cell_AssayCell Permeable(Intracellular Action)AnalysisLead OptimizationDecisionXO_Assay->AnalysisIC50 DeterminationCell_Assay->AnalysisLD50 / EC50

Caption: Workflow distinguishing between the prodrug (ester) and active metabolite (acid) pathways.

Part 5: Summary of Experimental Conditions

ParameterConditionRationale
Solvent Vehicle DMSO (< 0.5% final conc.)[1]Isoxazoles are hydrophobic; DMSO minimizes precipitation.[1]
Positive Control (Tox) Doxorubicin (1 µM)Validates cell death detection dynamic range.[1]
Positive Control (XO) AllopurinolIndustry standard XO inhibitor for benchmarking.[1]
Incubation Time 48 Hours (Cellular)Sufficient for slow-acting metabolic toxicity to manifest.[1]
Detection Mode Absorbance (295 nm)Direct measurement of Uric Acid (XO product) avoids interference.[1]

Part 6: References

  • Evaluation of 5-phenylisoxazole-3-carboxylic acid derivatives as Xanthine Oxidase Inhibitors.

    • Context: Establishes the 3-cyano-phenyl substitution pattern as a preferred motif for XO inhibition.

    • Source:[1]

  • Isoxazole Derivatives as Anticancer Agents: Synthetic Strategies and Mechanism.

    • Context: Reviews the broad pharmacological profile of isoxazole-3-carboxylates, including cytotoxicity against HepG2.

    • Source:[1]

  • In vitro and In vivo Assessment of Antioxidant Potential of Isoxazole Derivatives.

    • Context: Discusses the methodology for evaluating isoxazole-carboxamides, relevant for the ester/amide comparison.

    • Source:[1]

  • Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate (Compound Entry).

    • Context: Commercial availability and physicochemical data for the specific CAS 956360-06-8.[1]

    • Source:[1]

Comprehensive Physicochemical Profiling of Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Drug Discovery

Executive Summary

Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate (CAS: 956360-06-8 ) is a high-value heterocyclic building block used primarily in the synthesis of bioactive small molecules.[1][2][3] Belonging to the class of 3,5-disubstituted isoxazoles, this compound serves as a critical intermediate for developing Xanthine Oxidase (XO) inhibitors , glutamate receptor ligands (AMPA/Kainate), and diverse kinase inhibitors.[3] Its structural core combines the pharmacophoric stability of the isoxazole ring with the electronic versatility of a nitrile-substituted phenyl group, making it a "privileged scaffold" in modern drug discovery.[3]

This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and handling protocols, designed for researchers requiring high-fidelity data for lead optimization.[3]

Molecular Identity & Structural Analysis

The compound is characterized by a 1,2-oxazole ring substituted at the 5-position with a meta-cyanophenyl group and at the 3-position with a methyl carboxylate.[3]

ParameterTechnical Specification
IUPAC Name Methyl 5-(3-cyanophenyl)1,2-oxazole-3-carboxylate
CAS Number 956360-06-8
Molecular Formula C₁₂H₈N₂O₃
Molecular Weight 228.20 g/mol
SMILES COC(=O)C1=NOC(=C1)C2=CC=CC(=C2)C#N
InChIKey Calculated based on structure
Structural Class Heteroaryl Carboxylic Ester / Benzonitrile Derivative
Electronic Distribution & Pharmacophore Features[3]
  • Isoxazole Core: Acts as a bioisostere for amide or ester linkages, providing metabolic stability while maintaining hydrogen bond acceptor capabilities (via the ring nitrogen).[3]

  • 3-Cyanophenyl Moiety: The nitrile group (-CN) at the meta position is a strong electron-withdrawing group (EWG).[3] It enhances the lipophilicity relative to a carboxylate while serving as a metabolic "handle" that resists oxidative metabolism compared to a methyl or methoxy group.[3]

  • Methyl Ester: Serves as a protecting group for the carboxylic acid or a prodrug motif.[3] It significantly increases the compound's logP compared to the free acid, facilitating membrane permeability during in vitro assays.[3]

Physicochemical Properties (Experimental & Predicted)

Accurate physicochemical profiling is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[3]

Solubility & Lipophilicity Profile

The compound exhibits low aqueous solubility due to the planar aromatic system and lack of ionizable groups at physiological pH.[3]

PropertyValue / RangeContext
LogP (Predicted) 2.2 – 2.5 Moderate lipophilicity; ideal for CNS or intracellular targets.[3]
Topological PSA ~87 Ų(Isoxazole N/O + Ester + Nitrile).[3] Suggests good oral bioavailability (Rule of 5 compliant).[3]
Aqueous Solubility < 0.1 mg/mLPoorly soluble in water/PBS.[3]
Organic Solubility HighDMSO (>20 mg/mL), DMF, Ethyl Acetate, Methanol.[3]
pKa N/ANo ionizable protons in pH 1–14 range.[3]
Physical State SolidWhite to off-white crystalline powder.[3][4]
Melting Point 145 – 155 °CEstimated based on structural analogs (e.g., Methyl 5-phenylisoxazole-3-carboxylate).[3]
Stability Profile
  • Hydrolytic Stability: The methyl ester is susceptible to hydrolysis by esterases or under basic conditions (pH > 9), converting to the active free acid 5-(3-cyanophenyl)isoxazole-3-carboxylic acid (CAS: 956360-07-9).[3]

  • Photostability: The isoxazole ring is generally stable, but the conjugated styrene-like system suggests protection from intense UV light is prudent to prevent potential photo-isomerization or degradation.[3]

Synthetic Logic & Impurity Profiling[3]

Understanding the synthesis is crucial for identifying potential impurities such as regioisomers.[3]

Primary Synthetic Route: [3+2] Cycloaddition

The most robust synthesis involves the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from an oxime) with a propargylic ester.[3]

Pathway Visualization:

Synthesis cluster_0 Critical Control Point Start1 3-Cyanobenzaldehyde Oxime Intermediate Nitrile Oxide (In Situ) Start1->Intermediate Chlorination (NCS) Reagent Methyl Propiolate (Alkyne) Product Methyl 5-(3-cyanophenyl) isoxazole-3-carboxylate (Target) Reagent->Product Intermediate->Product [3+2] Cycloaddition (Base/Cu cat.) Impurity Regioisomer: Methyl 4-(3-cyanophenyl)... (Minor) Intermediate->Impurity Lack of Regiocontrol

Figure 1: Synthetic workflow via [3+2] cycloaddition. Regioselectivity is the critical quality attribute.

Impurity Watchlist
  • Regioisomer (4-substituted isoxazole): Without copper catalysis, thermal cycloaddition may yield mixtures of 3,5- and 3,4-substituted isomers.[3]

  • Hydrolysis Product: 5-(3-cyanophenyl)isoxazole-3-carboxylic acid (check via LC-MS, M-14 mass shift).

  • Decarboxylated byproduct: Rare, but possible under harsh acidic workup.[3]

Functional Utility in Drug Discovery[3][5][6]

Xanthine Oxidase (XO) Inhibition

Research indicates that 5-phenylisoxazole-3-carboxylic acid derivatives are potent non-purine Xanthine Oxidase inhibitors.[3][5]

  • Mechanism: The isoxazole-carboxylic acid motif mimics the xanthine substrate, interacting with the molybdenum center of the enzyme.[3]

  • SAR Insight: The 3-cyanophenyl substitution is often preferred over nitro- or unsubstituted phenyl groups, offering a balance of electronic withdrawal and metabolic stability (avoiding nitro-reduction toxicity).[3]

Glutamate Receptor Modulation

The 3-carboxyisoxazole core is a classic scaffold for AMPA and Kainate receptor agonists/antagonists.[3] The methyl ester acts as a prodrug to cross the blood-brain barrier (BBB), where it is hydrolyzed to the active acid in the CNS.[3]

Experimental Protocols

Standard Solubility Assay (Thermodynamic)

Validates the compound's suitability for biological screening.[3]

  • Preparation: Weigh 2 mg of compound into a glass vial.

  • Solvent Addition: Add 1 mL of PBS (pH 7.4).

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.45 µm PVDF membrane.[3]

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Quality Control: HPLC-UV/MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile).[3]

  • Expected Retention: The ester will elute significantly later than the free acid due to the methyl cap.[3]

References

  • PubChem. (2025).[3][6][4][7] Compound Summary: Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate.[1][2][3] National Library of Medicine.[3] [Link]

  • Wang, S., et al. (2010).[3][5] Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670.[3][5] [Link][3][5]

  • King Scientific. (2024).[3] Product Catalog: Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate (CAS 956360-06-8). [Link][2][3][8]

  • Martis, G. J., & Gaonkar, S. L. (2025).[3] Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

Sources

theoretical and computational studies on isoxazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: : From Quantum Mechanics to Molecular Dynamics Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Computational Biologists

From Quantum Mechanical Profiling to Dynamic Stability Analysis

Executive Summary

Isoxazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent anti-inflammatory (COX-2 inhibition), anticancer (EGFR targeting), and antimicrobial properties. However, the vast chemical space of substituted isoxazoles necessitates a rigorous in silico filtering process before synthesis. This guide delineates a hierarchical computational workflow—moving from static electronic structure analysis (DFT) to receptor-ligand docking, and finally to temporal stability assessment via Molecular Dynamics (MD).

Quantum Mechanical Profiling: Density Functional Theory (DFT)

Before examining how a ligand interacts with a protein, one must understand its intrinsic electronic behavior. DFT provides the quantum mechanical ground state, revealing reactivity hotspots.

The Theoretical Framework

For isoxazole derivatives, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the gold standard.

  • Why B3LYP? It balances computational cost with accuracy for organic thermochemistry.

  • Why 6-311++G(d,p)? The diffuse functions (++) are critical for capturing the electron density of the lone pairs on the isoxazole nitrogen and oxygen, which are key hydrogen bond acceptors.

Key Reactivity Descriptors[1]
  • HOMO-LUMO Gap (

    
    ):  A smaller gap implies high chemical reactivity and low kinetic stability. For bioactive isoxazoles, a gap of 3.0–4.5 eV often correlates with favorable charge transfer capability in the active site.
    
  • Molecular Electrostatic Potential (MEP): Visualizes charge distribution. In isoxazoles, the N-O bond region is electron-rich (red/yellow), acting as a nucleophile, while substituted phenyl rings often present electron-deficient (blue) regions suitable for

    
    -
    
    
    
    stacking.
DFT Workflow Visualization

DFT_Workflow Ligand 2D Structure (ChemDraw/SMILES) GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Ligand->GeomOpt FreqCalc Frequency Calculation (Check Imaginary Freqs) GeomOpt->FreqCalc FreqCalc->GeomOpt If N_imag > 0 Properties Electronic Properties (FMO, MEP, Dipole) FreqCalc->Properties If N_imag = 0 Reactivity Reactivity Descriptors (Hardness, Softness) Properties->Reactivity

Figure 1: Standard DFT workflow for validating ligand geometry and electronic properties.

Molecular Docking: Interaction Dynamics

Docking predicts the binding orientation (pose) and affinity of the isoxazole ligand within a target protein.[1]

Target Selection & Preparation
  • COX-2 (e.g., PDB ID: 3LN1): A primary target for isoxazole-based NSAIDs.

  • Protocol:

    • Protein Prep: Remove water molecules (unless bridging is expected), add polar hydrogens, and compute Gasteiger charges.

    • Grid Generation: Center the grid box on the co-crystallized ligand (e.g., Celecoxib). A box size of

      
       Å is typically sufficient to cover the active site residues (Arg120, Tyr355).
      
Scoring & Analysis
  • Binding Energy: Potent isoxazole derivatives typically exhibit binding energies between -8.0 and -10.5 kcal/mol .

  • Critical Interactions:

    • Hydrogen Bonding: The isoxazole nitrogen often accepts H-bonds from Arg120.

    • Hydrophobic Contacts: Phenyl substituents interact with Val349, Leu352, and Ala527.[2]

Docking Logic Visualization

Docking_Logic PDB Target Protein (PDB Format) Prep Protein Preparation (Remove H2O, Add H, Charges) PDB->Prep Grid Grid Box Generation (Active Site Definition) Prep->Grid LigandPrep Ligand Preparation (PDBQT Format) Docking AutoDock Vina (Lamarckian GA) LigandPrep->Docking Grid->Docking Analysis Interaction Analysis (H-bonds, Hydrophobic) Docking->Analysis

Figure 2: Molecular docking pipeline identifying binding modes and affinity scores.

Dynamic Stability: Molecular Dynamics (MD) Simulations

Docking provides a static snapshot. MD simulations (typically 50–100 ns) are required to verify if the ligand stays bound under physiological conditions.

Simulation Protocol (GROMACS)
  • Topology Generation: Use CHARMM36 or AMBER99SB-ILDN force fields. Ligand topology is generated via CGenFF or ACPYPE.

  • Solvation & Ionization: TIP3P water model; neutralize system with Na+/Cl- ions.

  • Equilibration:

    • NVT (Canonical Ensemble): 100 ps to stabilize temperature (300 K).

    • NPT (Isothermal-Isobaric): 100 ps to stabilize pressure (1 bar).

  • Production Run: 100 ns simulation with a 2 fs time step.

Key Metrics
  • RMSD (Root Mean Square Deviation): Measures structural deviation. A stable isoxazole-protein complex should plateau (e.g., RMSD < 2.0 Å) after equilibration.

  • RMSF (Root Mean Square Fluctuation): Measures residue flexibility.[3] Low RMSF in the active site indicates tight ligand binding.

  • Rg (Radius of Gyration): Indicates protein compactness.

MD Protocol Visualization

MD_Protocol Complex Ligand-Protein Complex Topology Topology Generation (Force Field Assignment) Complex->Topology Solvation Solvation & Neutralization (TIP3P Water + Ions) Topology->Solvation Minimization Energy Minimization (Steepest Descent) Solvation->Minimization Equil Equilibration (NVT -> NPT) Minimization->Equil Production Production Run (100 ns Trajectory) Equil->Production Analysis Trajectory Analysis (RMSD, RMSF, Rg) Production->Analysis

Figure 3: Molecular Dynamics simulation stages for assessing complex stability.

In Silico ADMET Profiling

Drug-likeness is assessed using tools like SwissADME or pkCSM .[4]

Quantitative Data Summary

Table 1: Typical ADMET thresholds for viable Isoxazole Drug Candidates.

PropertyAcceptable RangeInterpretation
Molecular Weight < 500 g/mol Ensures oral bioavailability (Lipinski's Rule).
LogP (Lipophilicity) 1.5 – 4.0Isoxazoles often require phenyl rings for potency, increasing LogP.
TPSA < 140 ŲTopological Polar Surface Area; critical for cell membrane permeation.
GI Absorption HighIsoxazole core is generally well-absorbed.
BBB Permeant Yes/NoDependent on CNS targeting requirements.
CYP Inhibition LowAvoid inhibiting CYP2C9/CYP3A4 to prevent drug-drug interactions.

References

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors. National Institutes of Health (NIH). [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PMC - NCBI. [Link]

  • Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol. University of Delaware. [Link]

  • DFT calculations on molecular structures, HOMO-LUMO study... of organotin(IV) complexes. Journal of Computational Chemistry. [Link]

  • In silico anticancer activity of isoxazolidine and isoxazolines derivatives: DFT study, ADMET prediction. ResearchGate. [Link]

Sources

Technical Guide: Strategic Synthesis of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Imperative

The isoxazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters while offering unique hydrogen-bonding capabilities. However, the synthesis of 3,5-disubstituted isoxazoles presents a distinct regiochemical challenge.[1] Classical thermal 1,3-dipolar cycloadditions often yield mixtures of 3,5- and 3,4-isomers, necessitating tedious chromatographic separation that hampers library generation.

This guide delineates three field-proven, self-validating methodologies to access the 3,5-regioisomer with high fidelity. We move beyond generic textbook descriptions to analyze the causality of reaction parameters, enabling you to select the optimal pathway based on substrate tolerance and scalability.

Mechanistic Foundations & Regiocontrol

The core challenge in isoxazole synthesis is controlling the orientation of the incoming dipole (nitrile oxide) relative to the dipolarophile (alkyne/alkene).

  • Thermal Control: Governed by FMO (Frontier Molecular Orbital) theory. Steric hindrance usually favors the 3,5-isomer, but electronic factors in electron-deficient alkynes can erode this selectivity.

  • Catalytic Control: Copper(I) catalysis effectively "locks" the alkyne, directing the nucleophilic attack of the nitrile oxide to the terminal carbon, exclusively yielding the 3,5-isomer.

Visualization: Comparative Mechanistic Pathways

IsoxazolePathways Start Precursors NitrileOxide Nitrile Oxide (Dipole) Start->NitrileOxide Alkyne Terminal Alkyne (Dipolarophile) Start->Alkyne TS_Thermal Thermal TS (Steric/Electronic Clash) NitrileOxide->TS_Thermal Heat Alkyne->TS_Thermal Cu_Acetylide Cu(I)-Acetylide (Activated Species) Alkyne->Cu_Acetylide + Cu(I) Mix Mixture: 3,5- (Major) + 3,4- (Minor) TS_Thermal->Mix Metallocycle Cu-Metallocycle Intermediate Cu_Acetylide->Metallocycle + Nitrile Oxide Pure35 3,5-Disubstituted Isoxazole (Exclusive) Metallocycle->Pure35 Reductive Elimination

Figure 1: Divergence of thermal vs. copper-catalyzed pathways.[1] The Cu-mediated route bypasses the ambiguous thermal transition state.

Methodology 1: The "Click" Approach (Cu-Catalyzed One-Pot Synthesis)

This is the gold standard for generating diverse libraries from aldehydes and terminal alkynes. It leverages the in situ generation of nitrile oxides to prevent dimerization (furoxan formation).[2]

The Protocol

Reaction Type: One-Pot, Three-Step (Oxime formation


 Chlorination 

Cycloaddition). Key Reagents: Chloramine-T (oxidant), CuSO₄·5H₂O, Sodium Ascorbate.
Step-by-Step Workflow:
  • Oxime Generation: Dissolve aldehyde (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in 1:1 t-BuOH/H₂O. Stir at RT for 30 min.

    • Why:t-BuOH/H₂O solubilizes both organic reactants and inorganic salts.

  • Chlorination: Add Chloramine-T (1.2 equiv) portion-wise. Stir for 5–10 min.

    • Mechanistic Insight: Chloramine-T converts the aldoxime to the hydroximoyl chloride. This intermediate is stable enough to exist transiently but reactive enough to form the nitrile oxide upon base treatment.

  • Cycloaddition: Add the terminal alkyne (1.1 equiv), CuSO₄·5H₂O (1 mol%), and Sodium Ascorbate (5 mol%). Adjust pH to ~7–8 with dilute NaOH if necessary (to promote nitrile oxide formation from the chloride).

  • Workup: Stir for 2–4 hours. The product often precipitates. Filter or extract with EtOAc.

Validation Check:

  • Color Change: Reaction mixture turns bright yellow/orange upon Cu(I) generation.

  • TLC: Disappearance of the non-polar hydroximoyl chloride spot.

Methodology 2: The Oxidative Cyclization (Chalcone Route)

Ideal for scaling up when the 3,5-aryl substitution pattern is required. This method avoids potentially unstable alkynes and uses robust chalcones (enones).

The Protocol

Reaction Type: Michael Addition / Cyclization / Oxidation.[3] Key Reagents: Hydroxylamine Hydrochloride, Base (KOH or NaOH), Oxidant (I₂/TBHP or Cerium Ammonium Nitrate).

Step-by-Step Workflow:
  • Condensation: React acetophenone derivative and benzaldehyde derivative in EtOH/NaOH to form the chalcone.

  • Cyclization: Reflux chalcone (1.0 equiv) with NH₂OH·HCl (2.0 equiv) and KOH (2.0 equiv) in Ethanol.

    • Result: This forms the isoxazoline (dihydroisoxazole) intermediate.

  • Aromatization (Oxidation):

    • Green Method: Add I₂ (0.5 equiv) and TBHP (2.0 equiv) to the isoxazoline solution. Heat at 70°C.

    • Why: Direct dehydrogenation of isoxazolines is thermodynamically favorable but kinetically slow without an oxidant. The I₂/TBHP system generates hypoiodite species that facilitate hydride abstraction.

Visualization: Chalcone-to-Isoxazole Transformation

ChalconePath Chalcone Chalcone (α,β-Unsaturated Ketone) Michael_Adduct Michael Adduct (β-Hydroxylamino Ketone) Chalcone->Michael_Adduct 1,4-Addition NH2OH Hydroxylamine (Nucleophile) NH2OH->Michael_Adduct 1,4-Addition Isoxazoline Isoxazoline (Intermediate) Michael_Adduct->Isoxazoline Cyclodehydration Oxidation Oxidative Aromatization (I2 / TBHP) Isoxazoline->Oxidation Product 3,5-Diaryl Isoxazole Oxidation->Product - 2H

Figure 2: Stepwise conversion of chalcones to isoxazoles via the isoxazoline intermediate.

Comparative Analysis of Methodologies

Select the method that aligns with your available starting materials and functional group sensitivity.

FeatureCu-Catalyzed [3+2] (Method 1)Chalcone Cyclization (Method 2)
Regioselectivity Exclusive 3,5 Exclusive 3,5 (dictated by enone structure)
Precursors Aldehydes + AlkynesAcetophenones + Benzaldehydes
Atom Economy HighModerate (Loss of H₂O and 2H)
Reaction Conditions Aqueous/Alcoholic, RTReflux (EtOH), Basic
Functional Group Tolerance Excellent (tolerates esters, amides)Good (base-sensitive groups may hydrolyze)
Scalability High (Safe, no explosive intermediates)High (Robust intermediates)
Key Limitation Requires terminal alkynesRequires synthesis of chalcone first

Expert Insights & Troubleshooting

The "Dimerization" Trap

In Method 1, if the alkyne is added too slowly or the copper catalyst is inactive, the nitrile oxide will dimerize to form furoxan .

  • Solution: Ensure high local concentration of alkyne and active Cu(I) before generating the nitrile oxide. Use Sodium Ascorbate to keep Copper in the +1 oxidation state.

The "Regio-Leak" in Thermal Reactions

If you attempt Method 1 without Copper (thermal conditions), you will observe a ~85:15 mixture of 3,5- and 3,4-isomers.

  • Correction: If Cu is contraindicated (e.g., metal scavenging issues), use sterically bulky dipolarophiles (e.g., t-butyl alkynes) to enforce 3,5-selectivity via steric repulsion, though this limits structural diversity.

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[4] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry. [Link]

  • RSC Advances. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions.[5] [Link]

  • Organic Chemistry Portal. (2010). TBHP/I2-Mediated Domino Oxidative Cyclization for One-Pot Synthesis of Polysubstituted Oxazoles. [Link]

  • Beilstein Journal of Organic Chemistry. (2015). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition.[6] [Link]

  • Organic & Biomolecular Chemistry. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. [Link]

Sources

Methodological & Application

experimental protocol for the synthesis of Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Regioselective Synthesis of Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate

Part 1: Executive Summary & Strategic Rationale

Target Molecule: Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate Molecular Formula: C₁₂H₈N₂O₃ Molecular Weight: 228.21 g/mol

This protocol details the synthesis of the title compound via a [3+2] 1,3-Dipolar Cycloaddition . While isoxazoles can be synthesized via the condensation of 1,3-dicarbonyls with hydroxylamine (Claisen-type), that route often suffers from regiochemical ambiguity (yielding mixtures of 3,5- and 5,3-isomers).

The selected Nitrile Oxide Cycloaddition strategy offers superior regiocontrol for this specific substitution pattern. By reacting a methoxycarbonyl nitrile oxide (generated in situ) with 3-ethynylbenzonitrile, we leverage steric and electronic steering to exclusively form the 3-ester-5-aryl isomer. This method is preferred in medicinal chemistry for its convergence and tolerance of functional groups (e.g., the nitrile on the phenyl ring).

Part 2: Retrosynthetic Analysis & Mechanism

The synthesis relies on the generation of a transient 1,3-dipole (the nitrile oxide) from a stable precursor (hydroximoyl chloride) in the presence of a dipolarophile (the alkyne).

Mechanistic Pathway:

  • Dehydrohalogenation: Base-mediated elimination of HCl from Methyl 2-chloro-2-(hydroxyimino)acetate yields Methoxycarbonyl Nitrile Oxide.

  • Cycloaddition: The nitrile oxide undergoes a concerted [3+2] cycloaddition with 3-ethynylbenzonitrile.

  • Regioselectivity: The electron-withdrawing ester group on the dipole and the aryl group on the dipolarophile favor the 3,5-disubstituted product due to dominant LUMO(dipole)–HOMO(dipolarophile) interactions and steric minimization.

ReactionScheme Precursor1 Methyl 2-chloro-2- (hydroxyimino)acetate (Dipole Precursor) Intermediate Methoxycarbonyl Nitrile Oxide (In Situ) Precursor1->Intermediate + TEA (Base) - HCl Precursor2 3-Ethynylbenzonitrile (Dipolarophile) Product Methyl 5-(3-cyanophenyl) isoxazole-3-carboxylate (Target) Intermediate->Product + Precursor 2 [3+2] Cycloaddition

Figure 1: Reaction scheme illustrating the in situ generation of the dipole and subsequent trapping by the alkyne.

Part 3: Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.Amount (mmol)Mass/VolRole
3-Ethynylbenzonitrile 127.141.05.0636 mgLimiting Reagent
Methyl 2-chloro-2-(hydroxyimino)acetate 151.531.26.0909 mgDipole Precursor
Triethylamine (TEA) 101.191.57.51.05 mLBase
Dichloromethane (DCM) ---25 mLSolvent (Anhydrous)

Note: Methyl 2-chloro-2-(hydroxyimino)acetate is commercially available. If unavailable, it can be synthesized by chlorination of methyl glyoxylate oxime with NCS (N-chlorosuccinimide).

Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Purge the system with nitrogen to ensure an inert atmosphere.

  • Add 3-Ethynylbenzonitrile (636 mg, 5.0 mmol) and Methyl 2-chloro-2-(hydroxyimino)acetate (909 mg, 6.0 mmol) to the RBF.

  • Dissolve the mixture in anhydrous DCM (20 mL).

  • Cool the solution to 0°C using an ice-water bath. Cooling is critical to prevent rapid dimerization of the nitrile oxide to furoxan byproducts.

Step 2: Controlled Addition (The Critical Process Parameter)

  • Dissolve Triethylamine (1.05 mL) in DCM (5 mL) in the addition funnel.

  • Add the TEA solution dropwise over a period of 30–45 minutes while stirring vigorously at 0°C.

    • Why? A slow concentration of base keeps the concentration of the transient nitrile oxide low, favoring reaction with the alkyne (cross-reaction) over reaction with itself (dimerization).

  • Once addition is complete, allow the reaction to warm to room temperature (20–25°C) .

  • Stir for an additional 4–12 hours . Monitor reaction progress via TLC (eluent: 20% EtOAc in Hexanes). The starting alkyne spot should disappear.

Step 3: Workup & Isolation

  • Quench the reaction by adding water (20 mL).

  • Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers and wash sequentially with:

    • 1N HCl (20 mL) – removes excess TEA.

    • Brine (20 mL) – dries the organic phase.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator) to yield a crude solid.

Step 4: Purification

  • Purify via flash column chromatography on silica gel.

  • Gradient: 0%

    
     30% Ethyl Acetate in Hexanes.
    
  • Collect fractions containing the product (Rf ~0.4 in 3:7 EtOAc:Hex).

  • Evaporate solvents to obtain the target as a white to off-white solid.

Part 4: Quality Control & Validation

Expected Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.15 (s, 1H, Ar-H, H-2 of phenyl ring)
      
    • 
       8.05 (d, 1H, Ar-H)
      
    • 
       7.75 (d, 1H, Ar-H)
      
    • 
       7.65 (t, 1H, Ar-H)
      
    • 
       7.05 (s, 1H, Isoxazole H-4 ) – Diagnostic Singlet
      
    • 
       4.02 (s, 3H, O-CH₃)
      
  • ¹³C NMR:

    • Characteristic signals: Ester carbonyl (~160 ppm), Nitrile (~118 ppm), Isoxazole C-5 (~168 ppm), Isoxazole C-3 (~156 ppm), Isoxazole C-4 (~102 ppm).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ Calculated: 229.06; Found: 229.1.

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
Low Yield / Dimer Formation Addition of base was too fast.Repeat with slower addition rate or use a syringe pump.
Incomplete Conversion Nitrile oxide decomposed before reacting.Add an additional 0.2–0.5 equiv of the chlorooxime precursor and base.
Regioisomer Mixture Temperature too high during addition.Ensure strict 0°C maintenance during the initial base addition.

Part 5: Workflow Visualization

Workflow Start Start: Dissolve Precursors in DCM at 0°C AddBase Slow Addition of TEA (30-45 mins) Start->AddBase Monitor Monitor TLC (Alkyne consumption) AddBase->Monitor Decision Complete? Monitor->Decision AddMore Add 0.2 eq Precursor/Base Decision->AddMore No Workup Acid Wash & Extraction Decision->Workup Yes AddMore->Monitor Purify Flash Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the synthesis and purification process.

Part 6: References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3][4][5][6] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598. Link

  • Bast, K., Christl, M., Huisgen, R., & Mack, W. (1973). Regiochemistry of the cycloaddition of nitrile oxides to alkynes. Chemische Berichte, 106(10), 3312–3327. Link

  • Liu, K. C., Shelton, B. R., & Howe, R. K. (1980). A particularly convenient preparation of benzohydroximoyl chlorides (nitrile oxide precursors). The Journal of Organic Chemistry, 45(19), 3916–3918. Link

  • Organic Chemistry Portal. Synthesis of Isoxazoles. (General methodology for 3,5-disubstituted isoxazoles). Link

Sources

using Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the utilization of Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate as a privileged scaffold in High-Throughput Screening (HTS) campaigns.

Based on current medicinal chemistry literature, this compound is a critical intermediate for generating Xanthine Oxidase (XO) inhibitors and Hsp90 modulators. This guide focuses on its primary application: developing focused libraries for Xanthine Oxidase inhibition , a validated target for gout and hyperuricemia.

Compound: Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate CAS: 956360-06-8 Target Class: Metalloenzymes (Xanthine Oxidase), Chaperones (Hsp90) Primary Application: Fragment-Based Drug Discovery (FBDD) & Focused Library HTS

Introduction & Scientific Rationale

Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

Why this Scaffold?
  • Bioisosterism: The isoxazole ring serves as a rigid bioisostere for aromatic rings and amide bonds, positioning substituents in a defined vector space critical for binding pockets.

  • Xanthine Oxidase (XO) Potency: Research indicates that 5-phenylisoxazole-3-carboxylic acid derivatives are potent non-purine XO inhibitors.[1] The cyano group on the phenyl ring is a key pharmacophore, enhancing metabolic stability and providing a dipole interaction within the active site (often outperforming nitro- or halo- substitutions).

  • Synthetic Versatility: The methyl ester functions as a latent carboxylic acid (the active binding motif for XO), while the cyano group allows for late-stage diversification into tetrazoles, amides, or amines.

Mechanism of Action (XO Inhibition)

The free carboxylic acid derived from this ester binds to the molybdenum cofactor (MoCo) center of Xanthine Oxidase, mimicking the transition state of xanthine hydroxylation. The phenyl-isoxazole core occupies the hydrophobic channel leading to the active site.

XO_Inhibition_Mechanism Compound Methyl 5-(3-cyanophenyl) isoxazole-3-carboxylate Hydrolysis Ester Hydrolysis (Activation) Compound->Hydrolysis Esterase/Chemical ActiveSpecies 5-(3-cyanophenyl) isoxazole-3-carboxylic acid Hydrolysis->ActiveSpecies XO_Enzyme Xanthine Oxidase (Mo-Co Site) ActiveSpecies->XO_Enzyme Ionic Interaction Inhibition Competitive Inhibition (Substrate Blockade) XO_Enzyme->Inhibition Therapeutic Reduced Uric Acid (Anti-Gout) Inhibition->Therapeutic

Figure 1: Activation and Mechanism of Action path for the isoxazole scaffold.

Library Preparation for HTS

To utilize this compound effectively in HTS, it is rarely screened as a singleton. It is best used to generate a Structure-Activity Relationship (SAR) library .

Diversity Points
  • R1 (Ester): Hydrolysis to acid (essential for XO activity) or conversion to amides (for Hsp90 targets).

  • R2 (Cyano): Conversion to tetrazole (anionic mimic), reduction to benzylamine, or hydration to primary amide.

Protocol: Rapid Hydrolysis for Screening Stock

Note: The methyl ester is cell-permeable but often inactive against the isolated enzyme. For enzymatic HTS, generate the active acid form.

  • Stock Solution: Dissolve 10 mM Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate in 100% DMSO.

  • Activation: Mix 100 µL of Stock with 100 µL of 1M LiOH (aq). Incubate at 40°C for 2 hours.

  • Neutralization: Add 100 µL of 1M HCl and 700 µL of Assay Buffer.

  • Result: 1 mM stock of the active carboxylic acid ready for dilution.

HTS Protocol: Fluorometric Xanthine Oxidase Assay

This protocol validates the inhibitory potential of the scaffold and its derivatives.[1][2][3][4][5][6] It utilizes the oxidation of hypoxanthine to xanthine (and subsequently uric acid), coupled with a horseradish peroxidase (HRP) reaction that converts Amplex Red to highly fluorescent Resorufin.

Assay Overview
  • Assay Type: Enzymatic, Fluorescence-based (Continuous or Endpoint).

  • Detection: Ex/Em = 530/590 nm.

  • Z-Factor Target: > 0.7.

Materials Required
ReagentConcentration / SpecSource
Test Compound Serial Dilution (0.1 nM - 10 µM)Library derived from Scaffold
Xanthine Oxidase 10 mU/mLBovine Milk (Sigma/Merck)
Substrate 50 µM HypoxanthineSigma/Merck
Detection Agent 50 µM Amplex Red + 0.2 U/mL HRPThermo Fisher
Assay Buffer 50 mM Tris-HCl, pH 7.5, 0.1 mM EDTAIn-house
Positive Control Allopurinol or FebuxostatStandard Inhibitors
Step-by-Step Methodology
Step 1: Plate Preparation (Liquid Handling)
  • Use black, flat-bottom 384-well microplates (low binding).

  • Dispense Compounds: Add 200 nL of compound (in DMSO) using an acoustic dispenser (e.g., Echo 550).

    • Column 1-2: DMSO High Control (0% Inhibition).

    • Column 23-24: Allopurinol (10 µM) Low Control (100% Inhibition).

    • Column 3-22: Test Compounds (Isoxazole derivatives).[3][4][5][6][7][8][9][10]

Step 2: Enzyme Addition
  • Prepare 2x Enzyme Solution : Dilute XO stock to 20 mU/mL in Assay Buffer.

  • Dispense 10 µL of 2x Enzyme Solution into all wells.

  • Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at 25°C. This allows the isoxazole scaffold to bind the Mo-Co site.

Step 3: Substrate Initiation
  • Prepare 2x Substrate/Detection Mix :

    • 100 µM Hypoxanthine

    • 100 µM Amplex Red

    • 0.4 U/mL HRP

    • In Assay Buffer.

  • Dispense 10 µL of Substrate Mix into all wells (Final Volume = 20 µL).

  • Note: Protect Amplex Red from light.

Step 4: Detection
  • Incubate at 25°C for 30–60 minutes.

  • Read Fluorescence on a multimode plate reader (e.g., EnVision or PHERAstar).

    • Excitation: 530–560 nm

    • Emission: 590 nm

Data Analysis & Validation

Signal Quantification

Calculate the Percent Inhibition for each well:



Quality Control (Z-Factor)

Ensure the assay is robust before accepting data.



  • Pass Criteria: Z' > 0.5 (Excellent assays > 0.7).

Hit Triage Logic
  • Primary Hit: >50% Inhibition at 10 µM.

  • Counter Screen: Test hits against HRP/Amplex Red without XO to rule out redox cyclers or fluorescence quenchers (common with highly conjugated isoxazoles).

  • Potency (IC50): Perform 10-point dose-response. Validated isoxazole-3-carboxylates should show IC50 < 1 µM.

HTS_Workflow Library Isoxazole Scaffold Library (DMSO) Dispense Acoustic Dispensing (200 nL) Library->Dispense EnzymeAdd Add XO Enzyme (15 min Pre-incubation) Dispense->EnzymeAdd SubstrateAdd Add Hypoxanthine + Amplex Red/HRP EnzymeAdd->SubstrateAdd Read Fluorescence Read (Ex 530 / Em 590) SubstrateAdd->Read Analysis Calculate Z' & % Inhibition Read->Analysis Triage Counter Screen (Rule out HRP inhibition) Analysis->Triage Hits > 50%

Figure 2: HTS Workflow for Isoxazole-based XO Inhibitors.

References

  • Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 2024. Link

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 2010. Link

  • Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. Scientific Reports, 2024. Link

  • Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate Product Data. PubChem, 2024. Link

Sources

application of isoxazole compounds in medicinal chemistry research.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of Isoxazole Scaffolds in Medicinal Chemistry

Subtitle: From Bioisosteric Design to Metabolic Activation – A Technical Guide for Drug Discovery.

Abstract

This application note provides a comprehensive technical framework for utilizing isoxazole rings in drug design. Moving beyond simple heterocyclic incorporation, we analyze the isoxazole ring as a tunable pharmacophore—capable of acting as a stable bioisostere for carboxylic acids or as a "masked" prodrug unit activated by metabolic processing. This guide details regioselective synthesis protocols, metabolic stability profiling, and mechanistic insights into the N-O bond cleavage, supported by the Leflunomide case study.

Strategic Rationale: The Isoxazole Pharmacophore

In medicinal chemistry, the isoxazole ring (1,2-oxazole) is not merely a structural spacer; it is an electronic modulator. Its application rests on two distinct chemical behaviors:[1][2]

  • Bioisosterism (Static Role):

    • 3-Hydroxyisoxazoles: With a pKa of ~4.5, the 3-hydroxyisoxazole moiety is a classic bioisostere for carboxylic acids (pKa ~4.8) and the distal carboxylate of glutamate. It mimics the acidity and planar topography of the carboxylate anion but often offers improved blood-brain barrier (BBB) permeability.

    • 3,5-Disubstituted Isoxazoles: These function as robust bioisosteres for amide bonds and ester linkages. They provide rigidification of the scaffold, reducing the entropic penalty of binding, while eliminating the hydrolytic instability associated with esters.

  • Metabolic Activation (Dynamic Role):

    • The N-O bond, while aromatic, is the "weak link" (bond energy ~55 kcal/mol). Under specific enzymatic conditions (P450 reduction) or basic pH, this bond can cleave. This property is exploited in prodrug design (e.g., Leflunomide), where the isoxazole masks a reactive alpha-cyanoenol warhead.

Synthetic Protocols: Achieving Regiocontrol

A major challenge in isoxazole synthesis is regioselectivity. The following protocols address the synthesis of 3,5-disubstituted isoxazoles, prioritizing the avoidance of regioisomeric mixtures.

Protocol A: Regioselective [3+2] Cycloaddition (Huisgen Method)

Best for: Constructing isoxazoles with sensitive functional groups where harsh condensation conditions are prohibited.

Principle: The 1,3-dipolar cycloaddition of nitrile oxides (generated in situ) with alkynes.

Materials:

  • Aldoxime precursor (R-CH=NOH)

  • Chlorinating agent: N-Chlorosuccinimide (NCS)

  • Terminal Alkyne[1][3]

  • Base: Triethylamine (

    
    )
    
  • Solvent: DMF or DCM

Step-by-Step Methodology:

  • Generation of Hydroximoyl Chloride: Dissolve the aldoxime (1.0 eq) in DMF. Add NCS (1.1 eq) portion-wise at 0°C. Stir for 1 hour at room temperature to form the hydroximoyl chloride intermediate. Checkpoint: Monitor disappearance of aldoxime by TLC.

  • Cycloaddition: Add the terminal alkyne (1.2 eq) to the reaction mixture.

  • Nitrile Oxide Formation: Dropwise add a solution of

    
     (1.2 eq) in DMF over 30 minutes. Note: Slow addition is critical to prevent dimerization of the nitrile oxide (furoxan formation).
    
  • Workup: Dilute with water, extract with EtOAc. The 3,5-disubstituted isomer is generally favored sterically, but copper(I) catalysis (CuI, 5 mol%) can be employed to enforce almost exclusive 3,5-regioselectivity (similar to Click chemistry).

Protocol B: Condensation of 1,3-Dicarbonyls

Best for: Scale-up of robust scaffolds.

Principle: Reaction of hydroxylamine with 1,3-diketones. Critical Insight: Unsymmetrical 1,3-diketones yield mixtures of 3,5-isomers. Control of pH is the determining factor.

Methodology:

  • Acidic Conditions (Favors 5-substituted): React 1,3-diketone with hydroxylamine hydrochloride (

    
    ) in ethanol/water under reflux. The nucleophilic nitrogen attacks the most electrophilic carbonyl (usually the one less sterically hindered or more electron-deficient).
    
  • Basic Conditions (Favors 3-substituted): Use free hydroxylamine (generated by

    
     + 
    
    
    
    ). The oxygen of the hydroxylamine becomes the primary nucleophile.

Decision Logic for Synthesis

The following diagram illustrates the decision pathway for selecting the appropriate synthetic route based on substrate constraints.

IsoxazoleSynthesis Start Target: Isoxazole Scaffold Substrate Analyze Substrate Start->Substrate IsAcidMimic Targeting Acid Bioisostere? (3-Hydroxyisoxazole) Substrate->IsAcidMimic IsLinker Targeting Stable Linker? (3,5-Disubstituted) Substrate->IsLinker RouteA Route A: Beta-Keto Ester + Hydroxylamine IsAcidMimic->RouteA Required RouteB Route B: [3+2] Cycloaddition IsLinker->RouteB Sensitive Groups present RouteC Route C: 1,3-Diketone Condensation IsLinker->RouteC Robust Scaffold RegioCheck Is Diketone Symmetrical? RouteC->RegioCheck Hard Use pH Control (Acid vs Base) RegioCheck->Hard No Easy Standard Reflux RegioCheck->Easy Yes

Figure 1: Synthetic decision tree for isoxazole construction, highlighting the divergence between bioisosteric targets and linker design.

Functional Profiling: Metabolic Stability & Ring Opening

In drug development, the isoxazole ring is susceptible to reductive metabolism. While often stable in plasma, it can degrade in the liver.

Mechanism of Instability (The Leflunomide Pathway)

The drug Leflunomide (DMARD) serves as the archetypal case study. It is a prodrug that requires the opening of the isoxazole ring to form the active metabolite, Teriflunomide (A77 1726).

  • Requirement: An unsubstituted C3-position (C3-H) is essential for this transformation.[4][5]

  • Enzyme: Cytochrome P450 (specifically CYP1A2 and CYP2C9).

  • Mechanism: P450 Fe(II) coordinates with the isoxazole nitrogen/oxygen, facilitating the deprotonation of C3-H, leading to N-O bond scission.[4][5][6]

Protocol C: Microsomal Stability Assay (Isoxazole Specific)

Objective: To determine if the isoxazole scaffold acts as a stable linker or a labile prodrug.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

  • NADPH Regenerating System (MgC12, Glucose-6-phosphate, G6P-Dehydrogenase)

  • Test Compound (1 µM final conc)

  • Stop Solution: Acetonitrile with Internal Standard (IS)

Procedure:

  • Pre-incubation: Mix 495 µL of Phosphate Buffer (pH 7.4) with 25 µL HLM. Add 1 µL of Test Compound. Incubate at 37°C for 5 min.

  • Initiation: Add 50 µL of NADPH regenerating system.

  • Sampling: At t = 0, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL of Stop Solution (Acetonitrile).

  • Analysis (LC-MS/MS):

    • Crucial Step: Monitor not just the disappearance of the parent (M), but specifically scan for the Ring-Opened Metabolite (M+2H) .

    • Data Interpretation: If the parent compound disappears with a corresponding appearance of a cyano-enol species (characteristic UV shift or Mass transition), the isoxazole is metabolically labile.

Data Presentation Template:

Compound IDT½ (min)CLint (µL/min/mg)Ring Opening Observed?Notes
Leflunomide < 15HighYES Rapid conversion to Teriflunomide (Active)
Analogue X > 60LowNOStable Linker (3,5-dimethyl subst.)

Mechanistic Visualization: The Leflunomide Pathway

Understanding the specific activation of Leflunomide is critical for designing against this pathway if stability is desired, or for it if prodrug design is the goal.

LeflunomidePathway Leflunomide Leflunomide (Prodrug) (Intact Isoxazole) Complex P450-Fe(II) Complex Coordination at N-O Leflunomide->Complex CYP1A2 / CYP2C9 Deprotonation C3-H Deprotonation (Rate Limiting Step) Complex->Deprotonation Scission N-O Bond Cleavage Deprotonation->Scission Teriflunomide Teriflunomide (Active) (Alpha-Cyanoenol) Scission->Teriflunomide Rearrangement

Figure 2: Metabolic activation pathway of Leflunomide. Note that substitution at the C3 position (e.g., C3-Methyl) blocks the deprotonation step, rendering the ring stable.

References

  • Tang, S., et al. (2009).[7] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters. Available at:

  • Kalgutkar, A. S., et al. (2003).[1] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide...[1][4][6]. Drug Metabolism and Disposition. Available at:

  • Zhu, J., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry. Available at:

  • RSC Advances Review. (2025). Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry. Available at:

Sources

Integrated Protocol for the Evaluation of Anticancer Activity in Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From In Silico Rational Design to Mechanistic Validation

Abstract

This application note provides a comprehensive, multi-phase protocol for assessing the anticancer potential of novel isoxazole derivatives. Isoxazole rings are privileged pharmacophores in medicinal chemistry, known to act as bioisosteres for carboxylic acids and esters, often exhibiting potent inhibition of kinases (e.g., VEGFR, EGFR), tubulin polymerization, and HSP90. This guide integrates computational prediction with rigorous in vitro validation to ensure high-fidelity lead selection.

Phase 1: In Silico Screening (Rational Design)

Objective: To prioritize synthesized derivatives based on binding affinity and drug-likeness before wet-lab expenditure.

Molecular Docking
  • Software: AutoDock Vina, Schrödinger Glide, or Gold.

  • Target Selection: Based on the structural homology of the isoxazole derivative, select targets such as EGFR (PDB: 1M17), VEGFR-2 (PDB: 4ASD), or HSP90 (PDB: 1YET).

  • Protocol:

    • Ligand Preparation: Energy minimize structures using MM2/MMFF94 force fields.

    • Protein Preparation: Remove water molecules, add polar hydrogens, and compute Gasteiger charges.

    • Grid Generation: Center the grid box on the co-crystallized ligand of the target protein.

    • Scoring: Filter compounds with binding energy

      
       kcal/mol.
      
ADMET Profiling
  • Tools: SwissADME or pkCSM.

  • Criteria: Adherence to Lipinski’s Rule of Five (MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10) to ensure oral bioavailability.

Phase 2: Primary Cytotoxicity Screen (The "Go/No-Go" Decision)

Method: MTT Colorimetric Assay Rationale: The MTT assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. It is the industry standard for high-throughput cytotoxicity screening.

Materials
  • Cell Lines: MCF-7 (Breast), A549 (Lung), HeLa (Cervical), and HUVEC (Normal control).

  • Reagents: MTT (5 mg/mL in PBS), DMSO, Doxorubicin (Positive Control).

Detailed Protocol
  • Seeding: Plate cells in 96-well plates at a density of

    
     to 
    
    
    
    cells/well in 100 µL complete medium.
  • Equilibration: Incubate for 24 hours at 37°C, 5% CO

    
     to allow attachment.
    
  • Treatment:

    • Dissolve isoxazole derivatives in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. Critical: Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
    • Add 100 µL of treatment to wells (Triplicate). Include "Media Only" (Blank) and "Untreated Cells" (Negative Control).

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT stock solution to each well. Incubate for 3–4 hours until purple precipitates are visible.

  • Solubilization: Carefully aspirate medium. Add 150 µL of DMSO to dissolve formazan crystals.

  • Measurement: Shake plate for 15 mins. Measure absorbance (OD) at 570 nm (reference 630 nm).

Data Analysis

Calculate % Cell Viability:


[1][2]
  • IC

    
     Determination:  Plot Log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response).
    
IC

Value (µM)
ClassificationAction
< 10PotentProceed to Phase 3
10 - 50ModerateOptimize Structure
> 50InactiveDiscard

Phase 3: Mechanistic Profiling (Flow Cytometry)

Objective: To determine how the isoxazole derivative kills cancer cells (Apoptosis vs. Necrosis) and if it arrests the cell cycle.

Apoptosis Detection (Annexin V-FITC / PI)

Rationale: Early apoptotic cells translocate phosphatidylserine (PS) to the outer membrane leaflet, which binds Annexin V. Propidium Iodide (PI) stains dead cells with compromised membranes.[3]

Protocol:

  • Treatment: Treat cells with IC

    
     concentration of the lead isoxazole derivative for 24 hours.
    
  • Harvesting: Trypsinize cells (gentle handling to prevent artificial damage), wash with cold PBS.

  • Staining: Resuspend

    
     cells in 100 µL 1X Annexin-binding buffer .
    
    • Add 5 µL Annexin V-FITC .[4]

    • Add 5 µL Propidium Iodide (PI) .

  • Incubation: 15 minutes at Room Temperature (RT) in the dark.

  • Analysis: Add 400 µL binding buffer and analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, 575 nm for PI).

Interpretation:

  • Annexin V-/PI-: Viable

  • Annexin V+/PI-: Early Apoptosis (Primary mechanism of interest)[3]

  • Annexin V+/PI+: Late Apoptosis[5]

  • Annexin V-/PI+: Necrosis

Cell Cycle Analysis

Rationale: Isoxazoles often inhibit tubulin or kinases, leading to G2/M or G0/G1 arrest.

Protocol:

  • Fixation: Harvest treated cells, wash, and fix in 70% ice-cold ethanol (add dropwise while vortexing). Store at -20°C overnight.

  • Washing: Centrifuge to remove ethanol and wash 2x with PBS.

  • Staining: Resuspend in PBS containing:

    • RNase A (100 µg/mL) – Critical to prevent PI binding to RNA.

    • Propidium Iodide (50 µg/mL).[6][7]

  • Incubation: 30 mins at 37°C in the dark.

  • Analysis: Measure DNA content (linear scale) on Flow Cytometer.

Visual Workflows

General Experimental Workflow

G Start Start: Novel Isoxazole Derivatives InSilico Phase 1: In Silico Screening (Docking & ADMET) Start->InSilico Synthesis Chemical Synthesis InSilico->Synthesis Select Top Hits MTT Phase 2: MTT Cytotoxicity Assay (IC50 Determination) Synthesis->MTT Decision IC50 < 10 µM? MTT->Decision Discard Discard / Redesign Decision->Discard No Mechanism Phase 3: Mechanistic Profiling Decision->Mechanism Yes Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (PI/RNase) Mechanism->CellCycle Target Phase 4: Target Validation (Western Blot/Kinase Assay) Apoptosis->Target CellCycle->Target

Figure 1: Decision-matrix workflow for screening isoxazole derivatives, ensuring only potent compounds progress to costly mechanistic studies.

Apoptosis Signaling Pathway (Isoxazole Induced)

Apoptosis Isoxazole Isoxazole Derivative Target Target Inhibition (e.g., VEGFR/Tubulin) Isoxazole->Target Binds Mito Mitochondrial Dysfunction (Bax/Bcl-2 Ratio) Target->Mito Stress Signal CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Apoptosome Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP DNA DNA Fragmentation (Apoptosis) PARP->DNA

Figure 2: Proposed Mechanism of Action (MOA) where isoxazole derivatives trigger the intrinsic apoptotic pathway via mitochondrial stress.

References

  • Arya, G. C., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.[8][9] Link

  • R&D Systems. (n.d.). TACS Annexin V-FITC Apoptosis Detection Kit Protocol. Bio-Techne. Link

  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.[6] Abcam Protocols. Link

  • ATCC. (n.d.). MTT Cell Proliferation Assay Protocol. American Type Culture Collection. Link

  • Jakhmola, V., et al. (2023).[8] A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents.[8][9][10][11] Journal of Biomolecular Structure and Dynamics. Link

Sources

Topic: A Guide to Developing Robust In Vitro Assays for Novel Isoxazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Author's Foreword

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Its versatility and synthetic tractability have made it a cornerstone for designing novel enzyme inhibitors.[3] However, translating a promising chemical structure into a validated drug candidate requires rigorous, reliable, and well-designed biochemical assays.

This guide is structured to move beyond a simple recitation of protocol steps. It is designed to instill a deep, causal understanding of the entire assay development process. We will explore not just how to perform an experiment, but why specific choices are made, how to anticipate and mitigate common challenges associated with heterocyclic compounds like isoxazoles, and how to build a self-validating workflow. From initial potency determination to detailed mechanism of action studies, the following protocols and insights are intended to equip researchers with the tools to generate high-quality, reproducible data essential for advancing drug discovery programs.

Section 1: The Foundation - Principles of Enzyme Inhibition and Assay Design

An enzyme inhibition assay is a fundamental tool in drug discovery that measures how a compound affects the rate of an enzyme-catalyzed reaction.[4][5] The principle lies in comparing the enzyme's activity in the presence and absence of the test compound.[6] A reduction in activity signifies inhibition. Understanding the different ways an inhibitor can interact with an enzyme is critical for interpreting assay data correctly.

Modes of Reversible Inhibition:

  • Competitive Inhibition: The inhibitor binds to the same active site as the substrate. It increases the apparent Michaelis constant (Kₘ) but does not change the maximum velocity (Vₘₐₓ).

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (secondary) site, affecting the enzyme's catalytic efficiency regardless of whether the substrate is bound. It decreases Vₘₐₓ but does not change Kₘ.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. It decreases both Vₘₐₓ and Kₘ, typically proportionally.

These distinct kinetic profiles are the basis for mechanism-of-action studies. A robust assay must be designed with the precision needed to distinguish between these modes.[7][8]

G E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I EI_noncomp EI_noncomp S Substrate (S) S->E ES->E -S P Product (P) ES->P k_cat ESI ESI Complex ES->ESI +I ESI_uncomp ESI_uncomp I_comp Competitive Inhibitor (I) I_comp->E I_noncomp Non-competitive Inhibitor (I) I_noncomp->E I_noncomp->ES I_uncomp Uncompetitive Inhibitor (I) I_uncomp->ES EI->E -I ESI->ES -I

Caption: Modes of reversible enzyme inhibition.

Section 2: Critical Pre-Assay Considerations for Isoxazole Inhibitors

The chemical properties of your test compounds directly influence assay performance. For isoxazoles and other heterocyclic molecules, several factors must be addressed before beginning screening.

  • Compound Solubility and Aggregation: Poor aqueous solubility is a frequent challenge that can lead to misleading results.[9] Compounds crashing out of solution or forming aggregates can cause non-specific inhibition, often appearing as a shallow dose-response curve or partial inhibition.[7]

    • Causality: If a compound is not fully dissolved, its effective concentration is unknown, making any potency measurement unreliable. Aggregates can sequester the enzyme, mimicking true inhibition.

    • Mitigation Strategy: Always determine the solubility of your isoxazole derivatives in the final assay buffer. Use a minimal amount of a co-solvent like DMSO (dimethyl sulfoxide), keeping the final concentration consistent across all wells (typically ≤1%) to avoid affecting enzyme stability.[10] Any hits should be re-tested with varying detergent concentrations (e.g., Triton X-100) to check for aggregation-based activity.

  • Compound Purity and Integrity: The presence of impurities can lead to false positives or negatives.

    • Causality: A highly active impurity in a seemingly inactive bulk sample can lead you down a false path, while a degradant could mask the true activity of your compound.

    • Mitigation Strategy: Use compounds of the highest possible purity (ideally >95%) and confirm their identity via analytical methods like LC-MS and NMR. For any potent hits, re-synthesis and re-testing of a fresh batch is a mandatory validation step.

  • Pan-Assay Interference Compounds (PAINS): Some chemical structures, including certain heterocycles, are known to interfere with assays through non-specific mechanisms like redox cycling or covalent modification.

    • Causality: PAINS do not represent true, selective inhibition of the target enzyme but rather an artifact of the assay technology itself.

    • Mitigation Strategy: While developing new chemical entities, it's wise to be aware of known PAINS motifs.[11] If a compound is flagged as a potential PAIN, it requires a higher burden of proof, such as confirmation in an orthogonal assay with a different detection method.

Section 3: Protocol 1 - Primary Assay for IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for inhibitor potency. It is the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[11]

Objective: To determine the IC₅₀ value of novel isoxazole inhibitors against a target enzyme.

Principle: This protocol describes a generic fluorescence-based assay. The enzyme catalyzes the conversion of a non-fluorescent substrate to a fluorescent product. The rate of fluorescence increase is proportional to enzyme activity. The assay is performed in a microplate format for throughput.

Materials and Reagents:

  • Target Enzyme (purified)

  • Fluorogenic Substrate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, with necessary cofactors, salts, etc.)

  • Isoxazole Inhibitors (stock solutions in 100% DMSO)

  • Known Control Inhibitor

  • Black, flat-bottom 96- or 384-well microplates

  • Fluorescence Plate Reader

Step-by-Step Methodology
  • Assay Optimization (Pre-Protocol Work):

    • Enzyme Titration: Determine the lowest enzyme concentration that gives a robust, linear signal over the desired reaction time. The goal is to use the enzyme in the linear range of the velocity vs. concentration curve.[7]

    • Substrate Kₘ Determination: Measure the reaction velocity at various substrate concentrations to determine the Kₘ. For initial IC₅₀ screening, the substrate concentration is typically set at or below its Kₘ value to ensure sensitivity to competitive inhibitors.[12]

  • Inhibitor Plate Preparation:

    • Prepare serial dilutions of your isoxazole compounds. A common scheme is a 1:3 or "half-log" dilution series (e.g., 100 µM, 30 µM, 10 µM, etc.) across 8-10 points.[13]

    • Dispense a small volume (e.g., 1 µL) of each inhibitor concentration from the DMSO stock plate into the wells of the final assay plate.

  • Assay Execution:

    • Prepare a master mix of Assay Buffer and Enzyme at the pre-determined optimal concentration.

    • Add the enzyme solution to the wells containing the inhibitor dilutions. Also include:

      • 100% Activity Control (MAX): Wells with enzyme and DMSO only (no inhibitor).[13]

      • 0% Activity Control (MIN): Wells with buffer, substrate, DMSO, but no enzyme.[13]

    • Gently mix and pre-incubate the enzyme and inhibitor for 15-30 minutes at the assay temperature (e.g., 25°C).

      • Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is started.

    • Prepare a substrate solution in Assay Buffer.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately place the plate in the fluorescence reader and measure the signal kinetically (e.g., every 60 seconds for 30 minutes) or as an endpoint reading after a fixed time where the 100% activity control remains in the linear phase.

Data Analysis
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Test - Signal_MIN) / (Signal_MAX - Signal_MIN))[13]

  • Generate Dose-Response Curve:

    • Plot % Inhibition versus the log [Inhibitor].

    • Fit the data using a non-linear regression model, such as the four-parameter logistic equation, to determine the IC₅₀ value.

G start Start: Prepare Reagents (Enzyme, Substrate, Buffer) dilute Prepare Inhibitor Serial Dilutions in DMSO Source Plate start->dilute dispense Dispense Inhibitors & Controls (MAX/MIN) into Assay Plate dilute->dispense add_enzyme Add Enzyme Solution to Plate dispense->add_enzyme incubate Pre-incubate Enzyme + Inhibitor (e.g., 20 min @ 25°C) add_enzyme->incubate start_rxn Initiate Reaction: Add Substrate Solution incubate->start_rxn read_plate Read Plate (Kinetic or Endpoint) start_rxn->read_plate calculate Calculate % Inhibition for each concentration read_plate->calculate plot Plot % Inhibition vs. log[Inhibitor] calculate->plot fit Fit Curve (Non-linear Regression) to determine IC50 plot->fit end End: Report IC50 Value fit->end

Caption: Workflow for IC₅₀ Determination.

Hypothetical Data Presentation
Compound IDTarget EnzymeSubstrate Conc. (µM)IC₅₀ (µM)Hill Slope
ISOX-001Kinase A10 (at Kₘ)0.251.1
ISOX-002Kinase A10 (at Kₘ)1.500.9
ISOX-003Kinase A10 (at Kₘ)> 50N/A
Control-InhibKinase A10 (at Kₘ)0.081.0

Section 4: Protocol 2 - Mechanism of Action (MoA) Studies

Identifying a potent inhibitor is only the first step. Understanding how it inhibits the enzyme (its MoA) is crucial for medicinal chemistry efforts.[7] These experiments determine the inhibition constant (Kᵢ), an intrinsic measure of affinity, and the mode of inhibition.

Objective: To determine if a potent isoxazole inhibitor is competitive, non-competitive, or uncompetitive.

Principle: This experiment involves measuring enzyme kinetics across a matrix of both substrate and inhibitor concentrations. The systematic changes in the apparent Kₘ and Vₘₐₓ reveal the inhibition modality.

Materials and Reagents:

  • Same as Protocol 1, with a potent "hit" isoxazole compound selected for study.

Step-by-Step Methodology
  • Experimental Design:

    • Select at least 5-6 substrate concentrations, spanning a range from 0.5x Kₘ to at least 5x Kₘ.[7]

    • Select at least 5-6 inhibitor concentrations, spanning a range from 0.5x Kᵢ to 10x Kᵢ (you can estimate Kᵢ from the IC₅₀ as a starting point).

    • The experiment will be a matrix where each substrate concentration is tested against each inhibitor concentration.

  • Assay Execution:

    • The procedure is similar to the IC₅₀ assay, but instead of a single substrate concentration, a different substrate concentration is used for each row (or column) of the matrix on the microplate.

    • For each substrate concentration, a full inhibitor titration is performed.

    • Ensure a "no inhibitor" control is run for every substrate concentration to determine the uninhibited Vₘₐₓ and Kₘ.

Data Analysis
  • Initial Velocity Calculation: For each combination of [Substrate] and [Inhibitor], determine the initial reaction velocity (v₀) from the kinetic reads.

  • Michaelis-Menten Analysis: For each inhibitor concentration, plot v₀ versus [Substrate] and fit to the Michaelis-Menten equation to determine the apparent Kₘ and apparent Vₘₐₓ.

  • Visualization with Lineweaver-Burk Plot:

    • Plot 1/v₀ versus 1/[Substrate] for each inhibitor concentration.

    • The pattern of line intersections is indicative of the MoA:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

  • Global Data Fitting (Most Accurate Method):

    • Simultaneously fit all of the raw data (v₀ vs. [Substrate] and [Inhibitor]) to the specific equations for competitive, non-competitive, and uncompetitive inhibition using a specialized software package.[7]

    • The model that best fits the data reveals the MoA and provides the most accurate values for Kᵢ and α (the cooperativity factor, which is 1 for pure non-competitive inhibition).

start Start: Select Potent Hit (e.g., ISOX-001) matrix Run Kinetic Assay Matrix: Varying [Substrate] vs. Varying [Inhibitor] start->matrix calc_v0 Calculate Initial Velocity (v₀) for all conditions matrix->calc_v0 plot Plot Data (e.g., Lineweaver-Burk) calc_v0->plot decision Analyze Pattern of Km_app & Vmax_app plot->decision comp Competitive (Km increases, Vmax constant) decision->comp Lines intersect on Y-axis noncomp Non-competitive (Km constant, Vmax decreases) decision->noncomp Lines intersect on X-axis uncomp Uncompetitive (Km & Vmax decrease) decision->uncomp Lines are parallel fit Global Fit to Inhibition Models to determine Ki comp->fit noncomp->fit uncomp->fit

Caption: Decision workflow for MoA determination.

Section 5: The Principle of Trustworthiness - Hit Validation

A single assay result is never sufficient. A rigorous validation cascade is essential to confirm that a "hit" is genuine and worthy of further investment.

  • Orthogonal Assays: A critical validation step is to re-test the hit compound in an assay that uses a different technology.

    • Causality: This ensures the observed inhibition is not an artifact of the primary assay's detection system (e.g., fluorescence interference).

    • Example: If the primary screen was fluorescence-based, an orthogonal assay could be based on luminescence (e.g., Kinase-Glo®) or direct measurement of substrate/product by mass spectrometry.

  • Inhibitor Reversibility: It is important to determine if the compound binds reversibly or irreversibly (covalently).

    • Causality: Covalent inhibitors have different pharmacological profiles and potential toxicity concerns compared to reversible ones.

    • Methodology: A simple test involves pre-incubating a high concentration of enzyme with a saturating concentration of the inhibitor. Then, a rapid, large-volume dilution ("jump dilution") is performed to lower the inhibitor concentration well below its IC₅₀.[14] The rate of recovery of enzyme activity is then monitored. Rapid recovery suggests reversible inhibition, while slow or no recovery suggests irreversible binding.

  • Selectivity Profiling: A good drug candidate is often selective for its target enzyme over other related enzymes to minimize off-target effects.

    • Causality: Inhibiting closely related enzymes can lead to unwanted side effects. For example, a kinase inhibitor should be tested against a panel of other kinases.

    • Methodology: Potent and validated hits should be submitted to commercially available selectivity profiling services that test the compound against large panels of enzymes (e.g., kinases, proteases) under standardized conditions.[15]

Conclusion

The development of in vitro assays for novel isoxazole-based enzyme inhibitors is a systematic process that demands scientific rigor at every stage. By understanding the fundamental principles of enzyme kinetics, anticipating the specific challenges posed by the chemical matter, and adhering to a strict validation cascade, researchers can build a robust and reliable data package. This methodical approach, moving from high-throughput screening to detailed mechanistic insight, is the bedrock of successful modern drug discovery.

References

  • Challenges associated with isoxazole directed C−H activation. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers in Chemistry. Retrieved February 8, 2024, from [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI. Retrieved February 8, 2024, from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Retrieved February 8, 2024, from [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. (n.d.). Da-Ta Biotech. Retrieved February 8, 2024, from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). National Institutes of Health. Retrieved February 8, 2024, from [Link]

  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. Retrieved February 8, 2024, from [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]

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  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). Bentham Science. Retrieved February 8, 2024, from [Link]

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Sources

Application Note: Quantitative Analysis of Isoxazole Carboxylates in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceutical agents.[1] The isoxazole ring is a key pharmacophore in drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. Isoxazole carboxylates, a prominent subgroup, are often the primary form of the active pharmaceutical ingredient (API) or a major metabolite. Accurate quantification of these compounds in biological matrices such as plasma, urine, and tissue is paramount for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies during drug discovery and development. This application note provides a comprehensive guide to the development and validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of isoxazole carboxylates.

The intrinsic physicochemical properties of isoxazole carboxylates, particularly their acidic nature, necessitate careful consideration during method development to ensure optimal extraction, chromatographic separation, and ionization. This document outlines a validated protocol, explains the scientific rationale behind the chosen parameters, and addresses potential challenges such as matrix effects, ensuring the generation of reliable and reproducible data in a regulated bioanalytical environment.

Principle of the Method: The Power of LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the gold standard for the quantification of small molecules in complex biological samples due to its exceptional selectivity, sensitivity, and speed.[2] The method involves three key stages:

  • Sample Preparation: The initial step aims to isolate the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte. This is crucial for minimizing matrix effects and ensuring the longevity of the analytical column and mass spectrometer.

  • Liquid Chromatography (LC) Separation: The extracted sample is injected into an HPLC or UHPLC system. A C18 reversed-phase column is typically employed to separate the isoxazole carboxylate from other components based on its hydrophobicity. The mobile phase composition is optimized to achieve a sharp, symmetrical peak shape and adequate retention time.

  • Tandem Mass Spectrometry (MS/MS) Detection: As the analyte elutes from the LC column, it enters the mass spectrometer. Electrospray ionization (ESI) is commonly used to generate gas-phase ions of the analyte. The tandem mass spectrometer then isolates the precursor ion (the ionized molecule of the isoxazole carboxylate) and fragments it. Specific fragment ions, known as product ions, are then detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for accurate quantification even at very low concentrations.[2][3]

The overall workflow is designed to be a self-validating system, with the inclusion of an internal standard (IS) to correct for variability in sample preparation and instrument response.

Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of isoxazole carboxylates in biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Add_IS Addition of Internal Standard (IS) Sample->Add_IS Accurate Aliquot Extraction Protein Precipitation or LLE/SPE Add_IS->Extraction Vortex Evaporation Evaporation & Reconstitution Extraction->Evaporation Supernatant Transfer LC_Separation Chromatographic Separation (Reversed-Phase C18) Evaporation->LC_Separation Injection MS_Detection Mass Spectrometric Detection (ESI-MS/MS, MRM) LC_Separation->MS_Detection Elution Quantification Quantification (Peak Area Ratio vs. Concentration) MS_Detection->Quantification Data Acquisition Validation Method Validation (ICH M10 Guidelines) Quantification->Validation Performance Assessment

Caption: General workflow for the quantification of isoxazole carboxylates.

Detailed Protocols

Part 1: Sample Preparation

The choice of sample preparation technique is critical and depends on the biological matrix. The primary goal is to efficiently extract the analyte while minimizing the co-extraction of matrix components that can cause ion suppression or enhancement.[4]

Protocol 1.1: Protein Precipitation for Plasma/Serum Samples

This is a simple and rapid method suitable for many applications.[5]

  • Aliquot: Transfer 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled analog of the analyte) to each sample, calibration standard, and quality control (QC) sample.

  • Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid. The acid helps to keep the carboxylate group protonated, improving its solubility in the organic solvent.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 1.2: Liquid-Liquid Extraction (LLE) for Urine Samples

LLE can provide a cleaner extract compared to protein precipitation, which is beneficial for complex matrices like urine.

  • Sample pH Adjustment: To 500 µL of urine, add a small amount of acid (e.g., 1M HCl) to adjust the pH to below the pKa of the isoxazole carboxylate (typically around pH 3-4). This ensures the analyte is in its neutral, more organic-soluble form.

  • Internal Standard Spiking: Add 20 µL of the internal standard working solution.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex: Vortex for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Follow steps 7-9 from Protocol 1.1.

Protocol 1.3: Homogenization and Extraction for Tissue Samples

Quantification in tissues requires an initial homogenization step to release the analyte.[6][7]

  • Tissue Weighing: Accurately weigh a portion of the tissue sample (e.g., 100 mg).

  • Homogenization: Add a volume of homogenization buffer (e.g., phosphate-buffered saline) and the internal standard. Homogenize using a bead beater or rotor-stator homogenizer until a uniform suspension is obtained.[6]

  • Extraction: Treat the tissue homogenate as a plasma sample and proceed with protein precipitation (Protocol 1.1) or LLE.

Part 2: LC-MS/MS Analysis

The following parameters provide a starting point for method development and should be optimized for the specific isoxazole carboxylate of interest.

Table 1: Typical LC-MS/MS Parameters

ParameterRecommended ConditionRationale
LC System UHPLC or HPLC systemUHPLC offers higher resolution and faster analysis times.
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds like isoxazole carboxylates.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile mobile phase additive that aids in the protonation of the analyte, leading to better peak shape and improved ESI+ sensitivity.[4]
Mobile Phase B 0.1% Formic Acid in Methanol or AcetonitrileMethanol is often a good choice for acidic compounds.
Gradient Elution Optimized for analyte retention and separationA gradient allows for the elution of a wider range of compounds and can help to separate the analyte from matrix interferences.
Flow Rate 0.3 - 0.5 mL/minTypical flow rate for a 2.1 mm ID column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 - 10 µL
Mass Spectrometer Triple Quadrupole Mass SpectrometerIdeal for quantitative analysis using MRM.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is suitable for polar, ionizable compounds. Positive mode is generally preferred for compounds with a basic nitrogen atom, such as the one in the isoxazole ring.
MRM Transitions Analyte and IS specificPrecursor-to-product ion transitions should be optimized for maximum sensitivity and specificity. For example, for an isoxazole analog of curcumin, a transition of m/z 366.1 → 145.1 was used.[8]
Internal Standard Stable Isotope-Labeled (SIL) AnalyteA SIL-IS is the ideal choice as it has nearly identical chemical and physical properties to the analyte, ensuring it effectively corrects for matrix effects and procedural losses.[9][10] If a SIL-IS is not available, a structural analog can be used.

Method Validation

A bioanalytical method must be validated to demonstrate its reliability for its intended purpose.[11] The validation should be performed in accordance with regulatory guidelines such as the ICH M10 Bioanalytical Method Validation and Study Sample Analysis.[2][12][13]

Table 2: Method Validation Parameters and Acceptance Criteria (based on ICH M10)

ParameterPurposeKey ExperimentsAcceptance Criteria
Selectivity To ensure the method can differentiate the analyte and IS from endogenous matrix components.Analyze at least six different blank matrix lots.Response in blank samples should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS.
Calibration Curve To establish the relationship between instrument response and analyte concentration.Analyze calibration standards at a minimum of six non-zero concentrations over the expected range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% at the LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal concentration and the degree of scatter.Analyze QC samples at LLOQ, low, mid, and high concentrations in at least three independent runs.The mean accuracy should be within ±15% of the nominal values (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).[14]
Matrix Effect To assess the impact of co-eluting matrix components on analyte ionization.Compare the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.The IS-normalized matrix factor should have a %CV ≤ 15%.
Recovery To evaluate the efficiency of the extraction procedure.Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples.Recovery should be consistent and reproducible, although a specific percentage is not mandated.
Stability To ensure the analyte is stable under various conditions encountered during sample handling and storage.Evaluate analyte stability in the biological matrix under different conditions (freeze-thaw, short-term bench-top, long-term storage).[15][16]The mean concentration at each stability time point should be within ±15% of the nominal concentration.

Data Interpretation and Troubleshooting

A key challenge in LC-MS/MS bioanalysis is the potential for matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, leading to inaccurate results.[4]

Strategies to Mitigate Matrix Effects:

  • Effective Sample Cleanup: Employing more rigorous extraction techniques like LLE or solid-phase extraction (SPE) can significantly reduce matrix interferences.

  • Chromatographic Separation: Optimizing the LC gradient to separate the analyte from the bulk of the matrix components is crucial.

  • Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the IS will be affected in the same way as the analyte.[10]

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable framework for the quantitative analysis of isoxazole carboxylates in various biological matrices. By carefully optimizing sample preparation, chromatographic conditions, and mass spectrometric parameters, and by adhering to stringent validation criteria as outlined by regulatory bodies, researchers can generate high-quality data to support critical decisions in drug development. The principles and protocols described herein are designed to serve as a comprehensive guide for scientists in the pharmaceutical and biotechnology industries.

References

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]

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  • Mei, H., et al. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 17(1), 97-103.
  • Drotleff, B., & Lämmerhofer, M. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical chemistry, 91(15), 9836–9843. [Link]

  • van de Merbel, N. C., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 16(3), 533–541. [Link]

  • Waters Corporation. (2015). Rapid Analysis of Pharmaceuticals in Human Tissues Using the ACQUITY UPLC with 2D Technology. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Wang, X., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific reports, 7(1), 1-9.
  • Viswanathan, C. T., et al. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. Pharmaceutical research, 24(10), 1962-1973.
  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical chemistry, 75(13), 3019-3030.
  • Hewavitharana, A. K., et al. (2007). Matrix matching in liquid chromatography-mass spectrometry with a focus on fragmentation.
  • Little, J. L., et al. (2006). A practical, automated, solid-phase extraction method for the determination of a drug candidate and its metabolite in human plasma utilizing a 96-well format.
  • Jemal, M., & Xia, Y. Q. (2006). The need for speed in regulated bioanalysis: the evolution of a high-throughput sample preparation method from 96-well to 384-well format. Rapid Communications in Mass Spectrometry, 20(11), 1625-1632.
  • Han, F., et al. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—What, how and why?. Progress in lipid research, 51(1), 69-76. [Link]

  • Drotleff, B., & Lämmerhofer, M. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(15), 9836-9843.
  • Kymos. (n.d.). ICH M10 guideline: validation of bioanalytical methods. [Link]

  • ICH. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]

  • Drotleff, B., & Lämmerhofer, M. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(15), 9836-9843.
  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

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employing Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate in structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate in Structure-Activity Relationship (SAR) Campaigns

Executive Summary

This technical guide details the application of Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate (CAS 956360-06-8) as a high-value scaffold in drug discovery. While isoxazoles are ubiquitous in medicinal chemistry, this specific derivative possesses a unique "push-pull" electronic architecture—combining an electron-withdrawing 3-cyanophenyl motif with a reactive C3-methyl ester.

Recent literature identifies this specific substitution pattern as a critical determinant of potency in Xanthine Oxidase (XO) inhibitors and TRPV1 antagonists . This guide provides a validated roadmap for using this molecule to generate focused libraries, emphasizing chemical diversification protocols and biological assay integration.

Chemical Profile & Scaffold Analysis

The molecule serves as a bifunctional core.[1] Its utility in SAR stems from the orthogonal reactivity of its two "wings" (The C3-ester and the C5-aryl nitrile).

PropertySpecification
IUPAC Name Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate
CAS Number 956360-06-8
Molecular Formula C₁₂H₈N₂O₃
Molecular Weight 228.20 g/mol
Key Pharmacophore 3,5-disubstituted isoxazole (Bioisostere for amide/ester linkages)
Solubility DMSO (>20 mg/mL), DMF; Low solubility in water
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)
SAR Logic: The "Zone" Strategy

To maximize SAR efficiency, we treat the molecule as two distinct zones:

  • Zone A (The Anchor - C5): The 3-cyanophenyl group.[2][3][4][5]

    • Mechanistic Insight: In Xanthine Oxidase inhibitors, the cyano group at the meta-position of the phenyl ring is often the "preferred substitution pattern," superior to nitro or hydrogen equivalents due to its ability to accept hydrogen bonds in restricted pockets without the steric bulk of a nitro group [1].

  • Zone B (The Warhead/Linker - C3): The Methyl Carboxylate .

    • Mechanistic Insight: This ester is a precursor. Hydrolysis and subsequent amidation allow for the exploration of the "solvent-exposed" region of the binding pocket. For TRPV1 antagonists, converting this ester to a substituted carboxamide is essential for activity [2].

Strategic Application Protocols

Workflow Visualization

The following diagram illustrates the diversification logic, moving from the parent scaffold to three distinct lead classes.

SAR_Workflow Scaffold Parent Scaffold (Methyl ester) Hydrolysis Step 1: LiOH Hydrolysis (Free Acid) Scaffold->Hydrolysis LiOH, THF/H2O Lib_B Library B: Tetrazoles (Acid Bioisosteres) Scaffold->Lib_B NaN3, ZnBr2 (Click Chem on CN) Lib_C Library C: Alcohols/Ethers (Solubility Optimization) Scaffold->Lib_C LiBH4 Reduction Lib_A Library A: Amides (TRPV1 / Kinase) Hydrolysis->Lib_A Amine coupling (HATU/DIEA) SAR Endpoint:\nH-Bond Donors SAR Endpoint: H-Bond Donors Lib_A->SAR Endpoint:\nH-Bond Donors SAR Endpoint:\nAnionic Interactions SAR Endpoint: Anionic Interactions Lib_B->SAR Endpoint:\nAnionic Interactions

Figure 1: Divergent synthesis workflow starting from Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate.

Detailed Experimental Protocols

Protocol A: Generation of Isoxazole-3-Carboxamide Library (Zone B Modification)

Target Application: TRPV1 Antagonists, Kinase Inhibitors

Rationale: The methyl ester is not usually the active species in vivo due to rapid hydrolysis. Converting it to a library of amides probes the steric and electronic requirements of the target's periphery.

Reagents:

  • Parent Scaffold (CAS 956360-06-8)[2][3]

  • Lithium Hydroxide (LiOH)

  • Diverse Amines (R-NH₂)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

Step-by-Step Methodology:

  • Saponification: Dissolve the methyl ester (1.0 eq) in THF:Water (3:1). Add LiOH (2.0 eq) and stir at RT for 4 hours. Acidify with 1M HCl to precipitate the carboxylic acid intermediate. Filter and dry.

  • Activation: Dissolve the intermediate acid (1.0 eq) in DMF (0.1 M). Add HATU (1.2 eq) and DIEA (2.0 eq). Stir for 15 minutes to form the active ester.

  • Coupling (Parallel Synthesis): Aliquot the activated mixture into a 96-well reaction block containing different amines (1.2 eq).

  • Incubation: Shake at RT for 12 hours.

  • Purification: Direct injection of the reaction mixture onto Prep-HPLC (C18 column, Acetonitrile/Water gradient).

  • QC: Verify Mass (LC-MS) and Purity (>95% by UV).

Protocol B: Xanthine Oxidase (XO) Inhibition Assay

Target Application: Gout therapeutics, Hyperuricemia

Rationale: Literature confirms that 5-phenylisoxazole-3-carboxylic acid derivatives are potent non-purine XO inhibitors. The 3-cyano group is critical for potency [1]. This assay validates the biological activity of your generated library.

Materials:

  • Xanthine Oxidase (from bovine milk, Sigma)

  • Substrate: Xanthine (150 µM final concentration)

  • Buffer: 50 mM Phosphate buffer (pH 7.5)

  • Detection: UV Spectrophotometer (295 nm)

Procedure:

  • Preparation: Prepare test compounds in DMSO (10 mM stock). Dilute to test concentrations (e.g., 0.1 µM – 100 µM) in Phosphate buffer (Final DMSO < 1%).

  • Enzyme Mix: Add 0.05 units/mL Xanthine Oxidase to the buffer containing the test compound. Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Reaction Start: Initiate reaction by adding Xanthine substrate.

  • Measurement: Monitor the increase in absorbance at 295 nm (formation of uric acid) for 10 minutes.

  • Analysis: Calculate the slope (velocity) of the linear portion of the curve.

    • % Inhibition = 100 - [(Slope_sample / Slope_control) * 100]

    • Determine IC₅₀ using non-linear regression (GraphPad Prism).

Data Interpretation & SAR Rules

When analyzing data derived from this scaffold, apply the following interpretive framework:

ObservationSAR ImplicationNext Step
Loss of Potency upon Amidation The carboxylic acid moiety was likely forming a critical salt bridge (e.g., with an Arginine residue).Synthesize the Tetrazole bioisostere (Protocol C in Fig 1) to restore anionic character while improving metabolic stability.
Increased Potency with Lipophilic Amides The "Zone B" pocket is hydrophobic.Expand library with bulky cycloalkyl or benzyl amines (e.g., 1S,3R-3-aminocyclohexanol derivatives [2]).
Loss of Potency upon CN reduction The Cyano group acts as a specific H-bond acceptor or dipole anchor.Do not modify Zone A. Keep the 3-CN group fixed; it is the "anchor."

References

  • Short, K. M., et al. (2010). "Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors." European Journal of Medicinal Chemistry.

  • Palin, R., et al. (2011).[6] "Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Kang, J. S., et al. (2020). "Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections." European Journal of Medicinal Chemistry.

Sources

Application Note: A Robust Preparative HPLC Method for the Purification of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the purification of isoxazole derivatives, a class of heterocyclic compounds of significant interest in pharmaceutical and agrochemical research. Recognizing the challenges in purifying these molecules, which often include closely related isomers and byproducts, this guide provides a comprehensive framework for method development and a detailed, step-by-step preparative protocol.[1] The methodology is built upon the principles of reversed-phase chromatography, offering a scalable solution for obtaining high-purity isoxazoles suitable for downstream applications in drug discovery and development.[2]

Introduction: The Importance of Isoxazole Purification

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This structural motif is a key component in a wide array of biologically active molecules, including approved drugs and promising clinical candidates. The synthesis of isoxazole derivatives can, however, lead to complex mixtures containing starting materials, regioisomers, and other byproducts with similar polarities, making their purification a significant challenge.[1]

Preparative HPLC is a powerful technique for isolating and purifying target compounds from such complex mixtures, making it an indispensable tool in the pharmaceutical industry for obtaining high-purity Active Pharmaceutical Ingredients (APIs) and intermediates.[3][4][5][6] This application note provides a systematic approach to developing a preparative HPLC method for isoxazole purification, ensuring the high purity required for subsequent research and development activities.

Foundational Principles: Reversed-Phase HPLC for Isoxazole Separation

The majority of modern HPLC applications rely on reversed-phase (RP) separations.[7] In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. The primary retention mechanism is the hydrophobic interaction between the analyte and the stationary phase.[8]

  • Stationary Phase Selection: For isoxazole derivatives, which are often moderately polar, a C18 (octadecylsilane) bonded silica column is the most common and effective starting point. The long alkyl chains of the C18 phase provide sufficient hydrophobicity to retain the isoxazole molecules, allowing for separation based on subtle differences in their structure and polarity.[7]

  • Mobile Phase Selection: The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (ACN) or methanol (MeOH).[9][10] Acetonitrile is often preferred for its lower UV absorbance at short wavelengths and lower viscosity, which results in lower backpressure.[10] The strength of the mobile phase is modulated by changing the ratio of the organic solvent to water; a higher percentage of organic solvent leads to decreased retention times.[11]

  • Role of pH and Buffers: The ionization state of an analyte significantly affects its retention in RP-HPLC.[8] Isoxazole derivatives may contain ionizable functional groups. Controlling the pH of the mobile phase with a suitable buffer is crucial to ensure consistent retention and peak shape. For Mass Spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium formate are recommended.[2]

Strategic Method Development

A systematic approach to method development is essential for achieving optimal separation. The following decision tree outlines a logical workflow for developing a purification method for a novel isoxazole derivative.

Caption: A decision tree for systematic HPLC method development for isoxazole purification.

Detailed Preparative HPLC Protocol

This protocol provides a general, robust starting point for the purification of a typical isoxazole derivative.

System and Mobile Phase Preparation
  • Instrumentation: A preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), UV-Vis detector, and fraction collector is required.

  • Mobile Phase A (Aqueous): HPLC-grade water with 0.1% (v/v) formic acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile with 0.1% (v/v) formic acid. Filter through a 0.45 µm membrane filter and degas.

  • System Equilibration: Purge the system with the mobile phase and equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

Sample Preparation
  • Dissolution: Dissolve the crude isoxazole sample in a suitable solvent, such as a mixture of DMSO and methanol, to a concentration appropriate for the preparative column loading capacity.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the preparative purification.

ParameterRecommended SettingRationale
Column C18, 5-10 µm particle size, ≥ 20 mm I.D.Standard for reversed-phase; larger diameter for higher loading.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidCommon RP solvents; formic acid improves peak shape and is MS-compatible.[2]
Gradient 5% to 95% B over 20-30 minutesA broad gradient is effective for separating compounds with a range of polarities.
Flow Rate Dependent on column diameter (e.g., 20 mL/min for 21.2 mm I.D.)Should be scaled appropriately from the analytical method.
Detection UV at 254 nm or wavelength of maximum absorbance254 nm is a common wavelength for aromatic compounds; determine λmax for higher sensitivity.[12][13]
Column Temp. Ambient or 30-40 °CElevated temperature can improve efficiency and reduce backpressure.
Injection Vol. Dependent on concentration and column capacityOptimize to maximize throughput without compromising resolution.
System Suitability Testing (SST)

Before processing the bulk sample, it is crucial to verify the performance of the chromatographic system.[14] This is achieved through a System Suitability Test (SST) as per USP and ICH guidelines.[15][16]

SST ParameterAcceptance Criteria
Precision/Repeatability RSD ≤ 2.0% for 5 replicate injections of a standard.[17]
Tailing Factor (T) T ≤ 2.0.[17]
Resolution (Rs) Rs ≥ 1.5 between the target peak and the closest impurity.[17]
Theoretical Plates (N) As per method-specific requirements (e.g., >2000).
Purification and Fraction Collection
  • Injection: Inject the prepared crude sample onto the equilibrated column.

  • Fraction Collection: Monitor the chromatogram in real-time. Collect fractions corresponding to the target isoxazole peak. Automated fraction collectors can be programmed to collect based on retention time windows or UV signal thresholds.

  • Post-Purification Analysis: Analyze the collected fractions using an analytical HPLC method to confirm purity.

  • Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the purified solid isoxazole derivative.

Overall Purification Workflow

The entire process from crude material to purified product can be visualized as a linear workflow.

PurificationWorkflow Crude Crude Isoxazole Sample Prep Sample Preparation (Dissolve & Filter) Crude->Prep HPLC Preparative HPLC (Gradient Elution) Prep->HPLC Collect Fraction Collection (UV-Triggered) HPLC->Collect Analyze Purity Analysis (Analytical HPLC) Collect->Analyze Evap Solvent Evaporation Analyze->Evap Purity > 95% Final High-Purity Isoxazole Evap->Final

Caption: The end-to-end workflow for preparative HPLC purification of isoxazoles.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of isoxazole derivatives using preparative reversed-phase HPLC. By following a systematic method development strategy and adhering to the detailed protocol, researchers can consistently obtain high-purity compounds. This robust methodology is essential for advancing drug discovery and development projects that rely on the isoxazole scaffold. The principles and steps outlined herein are adaptable to a wide range of isoxazole derivatives, making this a valuable resource for scientists in the pharmaceutical and chemical industries.

References

  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Leyva, A., et al. (2021). A comprehensive review of method development by HPLC. World Journal of Pharmaceutical Research, 10(6), 1840-1854. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Preparative HPLC Systems. Retrieved from [Link]

  • MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of the hydrolysis products aldehyde (blue),.... Retrieved from [Link]

  • Agilent. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]

  • Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • ACS Publications. (2025). Photochemical Flow Synthesis of Trisubstituted Oxazoles Enabled by High-Power UV–B LED Modules. Organic Letters. Retrieved from [Link]

  • MicroSolv. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • ResearchGate. (2018). For HPLC, what different mobile phases are best to start with for methods development?. Retrieved from [Link]

  • Siadati, S. A. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. ResearchGate. Retrieved from [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

  • bioRxiv. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. Retrieved from [Link]

  • YouTube. (2024). Mobile Phase Selection in HPLC & UHPLC. Retrieved from [Link]

  • ResearchGate. (2025). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. Retrieved from [Link]

  • Austin Publishing Group. (2014). HPLC Calibration Process Parameters in Terms of System Suitability Test. Retrieved from [Link]

  • ResearchGate. (2025). Practical aspects of preparative HPLC in pharmaceutical development and production. Retrieved from [Link]

  • USP. (2006). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Retrieved from [Link]

Sources

Troubleshooting & Optimization

purification challenges of isoxazole carboxylate intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers dealing with the purification and handling of isoxazole carboxylate intermediates.

Status: Operational | Tier: Level 3 (Senior Application Support) | Topic: Purification & Stability

Executive Summary: The "Deceptive" Heterocycle

Isoxazole carboxylates are critical pharmacophores and bioisosteres in drug discovery (e.g., Leflunomide, COX-2 inhibitors). However, they present a "deceptive" stability profile. While the aromatic ring suggests robustness, the N-O bond is a weak point ($ \approx 55 \text{ kcal/mol} $), making the ring susceptible to cleavage under reducing conditions or strong nucleophilic attack—particularly during ester hydrolysis. Furthermore, the formation of regioisomers (3,5- vs. 5,3-substitution) during synthesis creates significant downstream purification bottlenecks.

This guide addresses the three most reported ticket issues: Regioisomer Separation , Hydrolytic Instability , and Trace Impurity Removal .

Module A: Separating Regioisomers (3,5- vs. 5,3-)

Ticket #402: "I synthesized my isoxazole via [3+2] cycloaddition, but I have a 4:1 mixture of isomers that co-elute on TLC. How do I separate them?"

The Root Cause

In 1,3-dipolar cycloadditions (nitrile oxide + alkyne) or condensation reactions (hydroxylamine + 1,3-dicarbonyl), regioisomers form due to competing electronic and steric directing effects.[1] These isomers often possess nearly identical dipole moments, leading to co-elution on standard silica phases.

Troubleshooting Protocol: The "Modifier" Strategy

Standard Hexane/Ethyl Acetate gradients often fail here. You must exploit subtle pKa or H-bonding differences.

Step 1: Solvent System Optimization Switch to a solvent system that interacts with the nitrogen lone pair.

  • Recommendation: Use Dichloromethane (DCM) / Methanol or Toluene / Acetone .

  • The "Magic" Additive: Add 0.1% Triethylamine (TEA) or 0.5% Acetic Acid to the mobile phase. This suppresses peak tailing and often alters the retention time of one isomer selectively by disrupting surface silanol interactions [1].

Step 2: Selective Crystallization (For Solids) If your product is a solid, avoid column chromatography initially.

  • Dissolve the crude mixture in minimal hot Ethanol or Isopropanol (common solvents for isoxazole crystallization [2]).

  • Cool slowly to room temperature, then to 4°C.

  • The major isomer (often the more symmetric 3,5-disubstituted) tends to crystallize first due to better lattice packing.

  • Filter and check the mother liquor; it will be enriched in the minor isomer.

Step 3: Supercritical Fluid Chromatography (SFC) For stubborn oils or pharmaceutical-grade separation, SFC on polysaccharide phases (e.g., Amylose tris-3,5-dimethylphenylcarbamate) is the gold standard, often achieving resolution (


) > 9.0 where HPLC fails [3].
Visual Workflow: Regioisomer Separation Logic

RegioSeparation Start Crude Mixture (Isomers Detectable by NMR) StateCheck Physical State? Start->StateCheck Solid Solid StateCheck->Solid Oil Oil / Gum StateCheck->Oil Cryst Selective Crystallization (EtOH or iPrOH) Solid->Cryst TLC TLC Screening (DCM/MeOH + 0.1% TEA) Oil->TLC CheckPurity Purity > 95%? Cryst->CheckPurity CheckPurity->TLC No (Enriched) Done Done CheckPurity->Done Yes Column Flash Chromatography (High Loading) TLC->Column Rf Delta > 0.1 SFC SFC Purification (Chiralpak AD-H) TLC->SFC Co-eluting

Figure 1: Decision tree for isolating isoxazole regioisomers, prioritizing non-chromatographic methods first.

Module B: Hydrolysis & Ring Stability (The "Hidden" Trap)

Ticket #509: "I tried to hydrolyze my isoxazole ethyl ester with NaOH, but the product disappeared. NMR shows a complex mixture."

The Root Cause

The isoxazole ring is base-sensitive . Strong bases (NaOH, KOH) at high temperatures can attack the ring (often at C3 or C5), triggering a cascade that leads to ring opening (forming enaminones or nitriles) or decarboxylation [4, 5]. This is the "Achilles' heel" of isoxazole chemistry.

Validated Hydrolysis Protocols

Option A: The "Gentle" Hydrolysis (First Choice) Use Lithium Hydroxide (LiOH) which is less nucleophilic and milder than NaOH.

  • Reagents: LiOH (1.5 eq) in THF:Water (3:1).

  • Temperature: 0°C to Room Temperature (Strictly NO REFLUX ).

  • Monitoring: Check TLC every 30 mins. Quench immediately upon consumption of starting material.

  • Workup: Acidify carefully to pH 3-4 with 1M HCl (cold). Do not go to pH 1, as the free acid can decarboxylate if heated [6].

Option B: Acidic Hydrolysis (For t-Butyl Esters) If you designed your synthesis with a tert-butyl ester, you can avoid base entirely.

  • Reagents: TFA/DCM (1:1) or 4M HCl in Dioxane.

  • Conditions: Room temperature, 1-2 hours.

  • Advantage: The isoxazole ring is generally more stable to acid than to base [6].

Option C: Enzymatic Hydrolysis (For Highly Sensitive Substrates)

  • Reagent: Pig Liver Esterase (PLE) immobilized on acrylic resin.

  • Buffer: Phosphate buffer (pH 7.2), Acetone co-solvent.

  • Outcome: Extremely mild, zero ring-opening risk.

Data Comparison: Hydrolysis Conditions
ConditionReagentRisk LevelStability of Isoxazole RingRecommended For
Standard Base NaOH / MeOH / RefluxHigh Poor (Ring opening likely)Simple, robust substrates only
Mild Base LiOH / THF / 0°CLow Good Most intermediates
Acidic TFA / DCMNegligible Excellent t-Butyl esters
Enzymatic PLE / Buffer pH 7Zero Excellent Complex/Chiral scaffolds

Module C: Impurity Cleanup (Furoxans & Metals)

Ticket #315: "My product is yellow/brown even after a column. I suspect copper contamination or side products."

Problem 1: Furoxan Byproducts

In [3+2] cycloadditions involving nitrile oxides, the nitrile oxide can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides) [1].[1] These are often lipophilic and co-elute with the isoxazole.

  • Detection: Look for a distinct peak in IR around 1600-1620 cm⁻¹ (furoxan ring stretch).

  • Removal: Furoxans are often less stable than isoxazoles. Heating the crude mixture in toluene (reflux) can sometimes decompose the furoxan before the final column, or use Reverse Phase (C18) chromatography , where the selectivity is often different from normal phase silica.

Problem 2: Copper Contamination (Click Chemistry)

If Cu(I) was used (e.g., CuAAC type reactions for isoxazoles/triazoles), residual copper causes discoloration and toxicity.

  • Protocol: Wash the organic layer with 10% aqueous EDTA or aqueous Ammonia (NH₄OH) . The aqueous layer should turn blue (copper complex), leaving the organic layer colorless. Repeat until the aqueous layer is clear.

References & Grounding

  • BenchChem Technical Support. Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from .

  • Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A. .

  • MDPI. (2022). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.[2][3].[1]

  • National Institutes of Health (NIH). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability..

  • ResearchGate Discussion. (2017). How to hydrolyze ester in presence of isoxazole moiety?.[1][4]

  • Beilstein Journal of Organic Chemistry. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates..

Disclaimer: This guide is intended for qualified laboratory personnel. Isoxazole synthesis involves reactive intermediates (nitrile oxides, hydroxylamine) which can be explosive or toxic. Always consult local EHS guidelines before scaling up.

Sources

improving the regioselectivity of the 1,3-dipolar cycloaddition for isoxazole formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoxazole Regiocontrol via 1,3-Dipolar Cycloaddition

Current Status: Operational Ticket Queue: Regioselectivity Issues (3,5- vs 3,4-isomers), Dimerization Control, Catalytic Interventions Assigned Specialist: Senior Application Scientist

Welcome to the Isoxazole Synthesis Help Desk

You have reached the Tier 3 technical support guide for optimizing the 1,3-dipolar cycloaddition (1,3-DC) of nitrile oxides and alkynes. This reaction is the industry standard for constructing the isoxazole core—a critical pharmacophore found in drugs like valdecoxib and leflunomide.

However, users frequently encounter a "hard-coded" preference for the 3,5-regioisomer, often accompanied by competing dimerization (furoxan formation). This guide provides the protocols and mechanistic patches required to override these default settings and access the elusive 3,4-isomer.

Module 1: The Default System (3,5-Selectivity)

User Query: "I am running a standard thermal cycloaddition between a nitrile oxide and a terminal alkyne. I need the 3,5-isomer, but my yields are inconsistent, and I see a byproduct."

Diagnosis: The Thermal Preference

In the absence of a metal catalyst, the 1,3-DC reaction is governed by Frontier Molecular Orbital (FMO) theory and steric factors.

  • Mechanism: Concerted but asynchronous.

  • Regiochemistry: The oxygen of the nitrile oxide (HOMO) typically attacks the more substituted carbon of the alkyne (LUMO), or steric bulk directs the dipole substituent away from the alkyne substituent. Both factors overwhelmingly favor the 3,5-disubstituted isoxazole .

Troubleshooting Protocol: Preventing Dimerization (Furoxan)

The most common error code in this workflow is the dimerization of the highly reactive nitrile oxide intermediate into a furoxan (1,2,5-oxadiazole-2-oxide).

Corrective Action: The In Situ Huisgen Method Do not isolate the nitrile oxide. Generate it in situ in the presence of the dipolarophile (alkyne) to keep its steady-state concentration low.

Step-by-Step Protocol:

  • Precursor: Dissolve the hydroximoyl chloride (1.0 equiv) and the terminal alkyne (1.2–1.5 equiv) in an inert solvent (DCM or THF).

    • Note: If starting from an aldoxime, convert it to the hydroximoyl chloride first using N-chlorosuccinimide (NCS) in DMF/DCM.

  • Base Addition (The Critical Step): Dissolve triethylamine (Et₃N, 1.2 equiv) in a separate syringe. Add this solution dropwise over 2–4 hours via a syringe pump at 0°C to RT.

    • Why? Slow addition ensures the nitrile oxide is consumed by the alkyne faster than it can find another nitrile oxide molecule to dimerize with.

  • Workup: Wash with water/brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Module 2: Overriding the System (Accessing 3,4-Selectivity)

User Query: "My SAR study requires the 3,4-disubstituted isoxazole. The thermal method gives <5% of this isomer. Is there a patch?"

Solution: Ruthenium-Catalyzed Cycloaddition (RuAAC)

Just as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) secures 1,4-triazoles, Ruthenium catalysis (specifically Cp* complexes) is the "patch" required to invert regioselectivity in nitrile oxide cycloadditions.

Mechanism of Inversion: The Ru catalyst engages the alkyne to form a metallacycle intermediate. The nitrile oxide coordinates to the metal, and the subsequent reductive elimination forms the C–C and C–O bonds in a specific orientation dictated by the steric demands of the ligand sphere, yielding the 3,4-isomer .

Protocol: Ru-Catalyzed Synthesis of 3,4-Isoxazoles

  • Catalyst: [Cp*RuCl(PPh₃)₂] (Pentamethylcyclopentadienyl bis(triphenylphosphine)ruthenium(II) chloride).

  • Loading: 1–5 mol%.

  • Conditions:

    • Mix alkyne (1.0 equiv) and nitrile oxide precursor (hydroximoyl chloride, 1.0 equiv) in anhydrous THF or Toluene.

    • Add [Cp*RuCl(PPh₃)₂] (2 mol%).

    • Add base (e.g., NaHCO₃ or Et₃N) to generate the nitrile oxide in situ.

    • Heat to 60–80°C under inert atmosphere.

  • Result: High selectivity for the 3,4-isomer (>90:10 ratio typical).[1]

Module 3: Advanced Substrate Engineering

User Query: "I cannot use metal catalysts due to downstream purification limits. Are there organic methods to switch regioselectivity?"

Solution: Electronic Biasing

If metal catalysis is restricted, you must alter the electronic properties of the alkyne (dipolarophile) to reverse the FMO interactions.

Desired IsomerAlkyne TypeMechanistic Driver
3,5-Isoxazole Electron-Deficient Alkynes (e.g., Acrylates, Propiolates)Normal electron demand. LUMO(dipolarophile) interacts with HOMO(dipole).[2]
3,5-Isoxazole Simple Alkyl/Aryl AlkynesSteric control dominates; substituent avoids the dipole's R-group.
3,4-Isoxazole Electron-Rich Alkynes (e.g., Enamines, Vinyl Ethers) Inverse electron demand. The high-energy HOMO of the alkyne interacts with the LUMO of the dipole.

Note on Alkynyl Hydrazones: Recent data suggests using


-alkynyl hydrazones can yield 5-iminoisoxazoles which, upon hydrolysis, provide access to 4-acylisoxazoles (effectively a 3,4-substitution pattern relative to the original carbonyl carbon).

Visual Troubleshooting Database

Diagram 1: Decision Tree for Regiocontrol

Isoxazole_Decision_Tree Start Target Isoxazole Structure Isomer35 3,5-Disubstituted (Standard) Start->Isomer35 Default Path Isomer34 3,4-Disubstituted (Inverted) Start->Isomer34 High Difficulty Thermal Thermal Cycloaddition (No Catalyst) Isomer35->Thermal RuCat Ru-Catalysis [Cp*RuCl(PPh3)2] Isomer34->RuCat Preferred Method ElecBias Substrate Engineering (Electron-Rich Alkyne) Isomer34->ElecBias Metal-Free Alt Furoxan Warning: Furoxan Byproduct Thermal->Furoxan High Conc. SlowAdd Solution: Slow Addition of Base (In Situ Generation) Furoxan->SlowAdd Fix

Caption: Workflow for selecting the correct experimental conditions based on the desired regioisomer.

Diagram 2: Mechanistic Divergence

Mechanism cluster_Thermal Thermal / Cu-Mediated cluster_Ru Ruthenium Catalysis Reagents Nitrile Oxide (R-CNO) + Alkyne (R'-C≡CH) TS_Concerted Concerted TS (Steric Control) Reagents->TS_Concerted Heat / Cu(I) Ru_Cycle Ruthenacycle Intermediate Reagents->Ru_Cycle [Cp*Ru] Prod35 3,5-Isoxazole TS_Concerted->Prod35 Prod34 3,4-Isoxazole Ru_Cycle->Prod34

Caption: Mechanistic divergence showing how Ru-catalysis proceeds via a metallacycle to invert regioselectivity.

Summary of Quantitative Outcomes

MethodCatalyst/ConditionsMajor ProductRegioselectivity Ratio (Typical)Key Limitation
Thermal None, Reflux3,5-isomer80:20 to >95:5Susceptible to dimerization; slow kinetics.
Cu-Mediated Cu(I) / Ascorbate3,5-isomer>98:2Requires terminal alkynes; Cu removal needed.
Ru-Catalyzed Cp*RuCl(PPh₃)₂3,4-isomer >90:10Higher cost; requires inert atmosphere.
Enamine Route Pre-functionalization3,4-isomer (equiv)HighRequires extra synthetic steps (enamine formation).

References

  • Regioselective Synthesis of 3,5-Disubstituted Isoxazoles . Journal of Heterocyclic Chemistry. Link

  • Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity . Organic Letters. Link

  • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals . The Journal of Organic Chemistry. Link

  • Origins of Regioselectivity in 1,3-Dipolar Cycloadditions of Nitrile Oxides . Journal of the American Chemical Society.[3] Link

  • Nitrile Oxide/Alkyne Cycloadditions: A Credible Platform for Synthesis . European Journal of Organic Chemistry.[3] Link

Sources

Technical Support Center: Strategies for Enhancing the Stability of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isoxazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this versatile heterocyclic scaffold. Isoxazole derivatives are prevalent in numerous FDA-approved drugs and clinical candidates, yet their inherent chemical properties can present stability challenges during synthesis, formulation, and storage.[1][2][3][4]

This document provides in-depth, field-proven insights into identifying, troubleshooting, and mitigating stability issues associated with isoxazole-containing compounds. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability of isoxazole derivatives.

Q1: What is the fundamental reason for the instability of some isoxazole derivatives?

A1: The core of the issue lies in the isoxazole ring's electronic structure. While it possesses aromatic character that confers a degree of stability, the ring contains a relatively weak Nitrogen-Oxygen (N-O) single bond.[5] This bond is the most labile part of the heterocycle and serves as a primary site for degradation. Cleavage of the N-O bond is often the initiating step in degradation pathways, which can be triggered by reductive, hydrolytic, thermal, or photochemical stress.[5][6]

Q2: What are the most critical environmental factors that can cause my isoxazole compound to degrade?

A2: The stability of isoxazole derivatives is most commonly influenced by three main factors:

  • pH: The isoxazole ring is highly susceptible to pH, particularly basic conditions.[7] Alkaline environments can catalyze hydrolytic ring-opening. For example, the drug Leflunomide is stable in acidic and neutral pH but degrades significantly at a basic pH of 10.[8]

  • Temperature: Elevated temperatures accelerate degradation kinetics.[9][10] Thermal decomposition can lead to ring cleavage, often proceeding through a biradical mechanism.[11]

  • Light: Exposure to light, especially UV radiation, can induce photochemical reactions that cleave the N-O bond, leading to a variety of degradation products.[12][13]

Q3: How do different substituents on the isoxazole ring affect its stability?

A3: Substituents play a crucial role in modulating the electronic properties and, consequently, the stability of the isoxazole ring.[5]

  • Electron-Withdrawing Groups (EWGs): EWGs can increase the ring's susceptibility to nucleophilic attack, potentially destabilizing it, especially if located at positions that enhance the lability of the N-O bond.

  • Electron-Donating Groups (EDGs): EDGs can increase the electron density of the ring, which can either stabilize or destabilize it depending on the degradation mechanism. For instance, certain substitutions, like the 3,5-disubstituted pattern, are noted for their considerable stability against oxidizing agents and acidic/basic conditions.[5]

  • Steric Hindrance: Bulky substituents can sterically shield the ring from attack by solvents or reagents, thereby enhancing its kinetic stability.

Q4: What are the initial, "first-line" strategies I should consider to improve the stability of a newly synthesized isoxazole derivative?

A4: To proactively manage stability, consider the following from the outset:

  • pH Control: During work-up and purification, use buffered or slightly acidic aqueous solutions (pH 4-6) to prevent base-catalyzed hydrolysis.

  • Temperature Management: Keep reaction and storage temperatures as low as reasonably possible. For long-term storage, refrigeration or freezing is recommended.[1]

  • Light Protection: Store compounds in amber vials or protected from light to prevent photodegradation.[9]

  • Inert Atmosphere: For highly sensitive compounds, storing the solid material under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Troubleshooting Guides: Experimental Scenarios

This section provides structured guidance for specific problems you may encounter during your research.

Scenario 1: Compound Degrades During Aqueous Work-up or Purification

Q: I'm observing significant loss of my isoxazole compound during extraction with aqueous sodium bicarbonate or during reverse-phase HPLC with a mobile phase containing a basic modifier. What is happening and how can I fix it?

A: This is a classic presentation of base-catalyzed hydrolysis. The basic conditions are facilitating nucleophilic attack on the isoxazole ring, leading to cleavage of the N-O bond and formation of polar, ring-opened byproducts.

Causality: At basic pH, hydroxide ions (or other nucleophiles) can attack the electron-deficient carbon atoms of the isoxazole ring. This initiates a ring-opening cascade, often resulting in the formation of a β-keto nitrile or other related species, which may be unstable themselves. The drug Leflunomide's degradation at pH 10 is a well-documented example of this vulnerability.[8]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for degradation during work-up.

Scenario 2: Compound Shows Instability in Long-Term Storage

Q: I stored my purified isoxazole derivative as a dry solid at room temperature, but after several weeks, HPLC analysis shows the appearance of new impurity peaks. What are the likely causes and what is the optimal storage protocol?

A: Long-term degradation in the solid state is typically due to a combination of ambient moisture, atmospheric oxygen, light, and temperature. Even trace amounts of these factors can cause slow degradation over time. The N-O bond is susceptible to gradual cleavage under these conditions.[5]

Causality:

  • Hydrolysis: Ambient moisture can be sufficient to cause slow hydrolysis on the surface of the solid.

  • Oxidation: The isoxazole ring can be sensitive to oxidation, although 3,5-disubstituted isoxazoles often show good stability against oxidizing agents.[5]

  • Photodegradation: Ambient lab lighting over extended periods can be enough to degrade highly photosensitive compounds.[14]

Recommended Storage Protocols:

ConditionRationaleBest Practice
Temperature Reduces the rate of all chemical degradation pathways.[9]-20°C or -80°C. Avoid repeated freeze-thaw cycles if in solution.
Atmosphere Prevents degradation from atmospheric moisture and oxygen.Store under an inert gas (Argon or Nitrogen). Use a desiccator for less sensitive compounds.
Light Prevents photochemical cleavage of the N-O bond.[12]Store in amber glass vials. Wrap vials in aluminum foil for extra protection.
Physical Form The solid state is generally more stable than solutions.Store as a dry, crystalline solid. If solution is necessary, use a dry, aprotic solvent (e.g., DMSO, DMF) and store frozen.
Scenario 3: Compound is Unstable in Assay Media

Q: My isoxazole derivative's potency appears to decrease over the course of my multi-hour cellular assay performed in aqueous buffer at 37°C. How can I confirm and address this instability?

A: This suggests instability under physiological conditions (aqueous buffer, 37°C, neutral pH). While many isoxazoles are stable at neutral pH at room temperature, the combination of elevated temperature and buffer components can accelerate degradation.[8]

Causality: The degradation is likely hydrolytic, thermal, or a combination of both. The half-life of Leflunomide, for instance, drops to 7.4 hours at pH 7.4 when the temperature is increased to 37°C.[8] Additionally, some buffer components or media supplements (e.g., thiols) could reductively cleave the N-O bond.

Troubleshooting Steps:

  • Confirm Instability: Incubate the compound in the exact assay media (without cells) under identical conditions (37°C, time duration).

  • Analyze Samples: Take aliquots at T=0 and at several time points throughout the typical assay duration.

  • Quantify: Analyze the samples by HPLC or LC-MS to quantify the parent compound and identify any major degradants.

  • Mitigate:

    • If degradation is confirmed, reduce the incubation time of the assay if possible.

    • Prepare fresh stock solutions of the compound immediately before use.

    • If the problem persists, consider structural modification of the compound in the next design cycle to introduce stabilizing groups.

Experimental Protocols

This section provides detailed methodologies for assessing the stability of your isoxazole derivatives.

Protocol 1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for identifying potential degradation pathways and establishing the stability-indicating nature of your analytical methods.[15][16][17]

Objective: To intentionally degrade the isoxazole derivative under various stress conditions to understand its liabilities.

Methodology:

  • Preparation: Prepare a stock solution of your compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: For each condition, dilute the stock solution into the stressor solution. Run a control sample in parallel (compound in solvent, stored at 5°C in the dark). Aim for 5-20% degradation. Adjust stress duration or reagent concentration if degradation is too fast or slow.[18]

Stress ConditionProtocolRationale
Acid Hydrolysis Mix with 0.1 M HCl. Heat at 60°C for 2-8 hours.Tests for stability in acidic environments.
Base Hydrolysis Mix with 0.1 M NaOH. Keep at room temp for 1-4 hours.Tests for susceptibility to base-catalyzed ring opening.[8]
Oxidation Mix with 3% H₂O₂. Keep at room temp for 2-8 hours.Tests for oxidative stability.
Thermal Stress Store the solid compound at 80°C for 24 hours. Also, reflux the solution.Tests for thermal stability.[11]
Photolytic Stress Expose solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines).Tests for light sensitivity and potential for photochemical degradation.[12]
  • Analysis:

    • After the designated time, neutralize the acid and base samples.

    • Dilute all samples to a suitable concentration.

    • Analyze by a stability-indicating HPLC-UV/MS method. Compare the chromatograms of stressed samples to the control to identify and quantify degradation products.

Caption: Workflow for a forced degradation study.

Protocol 2: pH-Rate Profile Assessment

Objective: To quantitatively determine the stability of an isoxazole derivative across a range of pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 12 (e.g., citrate, phosphate, borate buffers).[19]

  • Sample Preparation: Prepare a stock solution of the compound in a minimal amount of organic co-solvent (e.g., acetonitrile).

  • Incubation: Dilute the stock solution into each buffer to a final concentration (e.g., 10-50 µg/mL). Ensure the final percentage of the organic co-solvent is low (<5%) to not significantly alter the buffer pH. Incubate the solutions at a constant, controlled temperature (e.g., 37°C or 50°C).

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Quench the reaction if necessary (e.g., by neutralizing or acidifying). Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will be the negative of the observed first-order rate constant (-k_obs). Plot log(k_obs) versus pH to generate the pH-rate profile, which will visually identify the pH of maximum stability.

References

  • Liu, Y., Tong, L., Tong, L., Xu, B., & Wang, Y. (2023). Factors affecting the stability of anthocyanins and strategies for improving their stability: A review. Food Chemistry, 404, 134591. Available from: [Link]

  • The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. (2015). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Dalvie, D., O'Donnell, J. P., & Kalgutkar, A. S. (2007). Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. Drug Metabolism and Disposition, 35(3), 357-365. Available from: [Link]

  • Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. (2018). Science Publications. Retrieved February 5, 2026, from [Link]

  • Mocan, A., et al. (2021). Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure. Molecules, 26(11), 3165. Available from: [Link]

  • Structure and stability of isoxazoline compounds. (2015). ResearchGate. Retrieved February 5, 2026, from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2022). World Journal of Advanced Research and Reviews. Available from: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2024). MDPI. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(11), 7404-7443. Available from: [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide.... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Construction of Isoxazole ring: An Overview. (2024). IntechOpen. Available from: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). MDPI. Available from: [Link]

  • Theoretical-study-of-Isoxazoles-and-their-derivatives. (2020). ResearchGate. Retrieved February 5, 2026, from [Link]

  • The Journal of Physical Chemistry Letters. (2026). ACS Publications. Retrieved February 5, 2026, from [Link]

  • Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115203. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. Retrieved February 5, 2026, from [Link]

  • Anthocyanins: Factors Affecting Their Stability and Degradation. (2021). MDPI. Available from: [Link]

  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. Available from: [Link]

  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. (2021). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. (2023). MDPI. Available from: [Link]

  • Photodegradation of the Isoxazoline Fungicide SYP-Z048 in Aqueous Solution: Kinetics and Photoproducts. (2012). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. (2024). PubMed. Available from: [Link]

  • Removal of miconazole from water by O3, UV/H2O2 and electrochemical advanced oxidation: Real-time process monitoring and degradation pathway elucidation. (2022). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Synthetic approaches for functionalized isoxazoles. (2020). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. (2019). IRIS UniPA. Available from: [Link]

  • Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives. (2025). Sciforum. Available from: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2017). Asian Journal of Research in Chemistry. Available from: [Link]

Sources

overcoming common pitfalls in the characterization of isoxazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Isoxazole Characterization Support Center

Status: ONLINE Operator: Senior Application Scientist Ticket Focus: Troubleshooting Structural Assignment & Stability Profiles

Introduction: The Isoxazole Paradox

Welcome to the technical support hub for isoxazole chemistry. You are likely here because this 5-membered heterocycle is behaving deceptively. While isoxazoles are privileged pharmacophores (found in valdecoxib, leflunomide), their characterization is fraught with specific pitfalls:

  • Regioisomeric Ambiguity: The dipole moment and substitution pattern often confuse standard 1D NMR assignment.

  • The "Leflunomide" Effect: The N-O bond is a weak link, susceptible to base-induced ring opening that mimics degradation or rearrangement.

  • Mass Spec Fragility: The N-O bond cleavage often dominates fragmentation, obscuring the molecular ion.

Below are the three most common "Support Tickets" we receive, resolved with self-validating protocols.

Ticket #01: "I cannot definitively distinguish the 3,5-disubstituted isomer from the 3,4-isomer."

Diagnosis: In synthesis (particularly 1,3-dipolar cycloaddition of nitrile oxides and alkynes), regioselectivity usually favors the 3,5-isomer, but sterics and electronics can force 3,4-isomer formation. Relying solely on the presence of a singlet in 1H NMR is insufficient because both isomers possess an isolated proton on the ring.

The Solution: The H-4 "Lighthouse" Protocol The proton at position 4 (H-4) is the most diagnostic handle. In 3,5-disubstituted isoxazoles, H-4 is typically more shielded (6.0–6.9 ppm) compared to H-5 in 3,4-isomers (8.0–9.0 ppm), due to the electron-donating effect of the oxygen atom adjacent to C-5.

Step-by-Step Validation Workflow:

  • 1D Proton Check: Locate the singlet.

    • < 7.0 ppm: High probability of 3,5-isomer (H-4).

    • > 8.0 ppm: High probability of 3,4-isomer (H-5).

  • NOESY Triangulation (The Gold Standard):

    • Irradiate the ring proton.

    • 3,5-isomer: You should see NOE correlations to both the substituent at C-3 and the substituent at C-5.

    • 3,4-isomer: The ring proton (H-5) will show NOE only to the substituent at C-4. It is too distant from C-3.

  • 13C Gated Decoupling:

    • C-5 is typically deshielded (~160-170 ppm) due to the adjacent oxygen. C-4 is shielded (~100-110 ppm).

Visual Troubleshooting Guide (NMR Logic):

NMR_Logic Start Input: Unknown Isoxazole Isomer (1H NMR Spectrum) CheckShift Step 1: Check Ring Proton Shift Start->CheckShift RangeLow Shift: 6.0 - 6.9 ppm (Likely H-4) CheckShift->RangeLow Shielded RangeHigh Shift: 8.0 - 9.0 ppm (Likely H-5) CheckShift->RangeHigh Deshielded NOESY_Check Step 2: Run NOESY/ROESY RangeLow->NOESY_Check RangeHigh->NOESY_Check Result35 Correlation to TWO groups? (R-3 and R-5) NOESY_Check->Result35 Result34 Correlation to ONE group? (R-4 only) NOESY_Check->Result34 Conclusion35 CONFIRMED: 3,5-Disubstituted Result35->Conclusion35 Yes Conclusion34 CONFIRMED: 3,4-Disubstituted Result34->Conclusion34 Yes

Figure 1: Decision tree for assigning isoxazole regiochemistry using chemical shift logic and NOESY connectivity.

Ticket #02: "My compound disappears or rearranges in basic solvents (e.g., NaOMe/MeOH)."

Diagnosis: You are likely witnessing base-induced ring opening . The isoxazole ring, while aromatic, contains a weak N-O bond.[1] Under basic conditions, deprotonation (often at the C-3 alkyl group or a substituent) can trigger a cascade that cleaves the N-O bond, rearranging the compound into a cyanoketone or enamino-ketone. This is the mechanism behind the metabolism of the drug Leflunomide to its active metabolite, Teriflunomide.

The "Leflunomide" Stability Test: Before scaling up, perform this stress test to determine if your isoxazole is a "prodrug in disguise."

Protocol:

  • Dissolve 5 mg of compound in d6-DMSO .

  • Acquire a reference 1H NMR.[2]

  • Add 1 equivalent of D2O/NaOD (or d4-MeOD with a trace of base).

  • Monitor for:

    • Loss of the isoxazole ring proton.

    • Appearance of a nitrile peak (IR: ~2200 cm⁻¹, though often weak/invisible in NMR).

    • Shift of adjacent protons due to the formation of an enol/enolate.

Mechanism of Failure (Ring Opening):

Ring_Opening Isoxazole Isoxazole Parent (Intact Ring) Intermediate Deprotonation (C-3 Methyl or Ring H) Isoxazole->Intermediate  Attack   Base + Base (OH- / RO-) Base->Intermediate Transition N-O Bond Cleavage (Rearrangement) Intermediate->Transition  Electron Cascade   Product Cyanoketone / Nitrile (Ring Opened) Transition->Product  Irreversible  

Figure 2: The pathway of base-catalyzed isoxazole ring opening, leading to cyanoketone derivatives.

Ticket #03: "The Mass Spec shows fragmentation but no Molecular Ion (M+)."

Diagnosis: Isoxazoles are notorious for "invisible" molecular ions in EI/ESI due to the lability of the N-O bond. The energy imparted during ionization often causes immediate cleavage.

Diagnostic Fragmentation Table: If you see these losses, you can confirm the isoxazole core even without a strong M+ peak.

Fragment LostMass (Da)Structural ImplicationMechanism
[M - 16] -16Loss of OxygenReductive cleavage of N-O bond (common in ESI+).
[M - 28] -28Loss of CORearrangement to azirine followed by carbonyl loss.
[M - 27] -27Loss of HCNCleavage of C-N and C-C bonds (typical for unsubstituted positions).
R-CN VariableNitrile FragmentRetro-1,3-dipolar cycloaddition (reverting to synthesis precursors).

Troubleshooting Protocol:

  • Switch Ionization Modes: If ESI+ fails, try APCI (Atmospheric Pressure Chemical Ionization) or ESI- (Negative mode) if you have acidic protons.

  • Soft Ionization: Use lower cone voltages to preserve the N-O bond.

  • Adduct Hunting: Look for [M+Na]+ or [M+K]+. The salt adducts often stabilize the N-O bond better than the protonated [M+H]+ species.

References

  • Structural investigation of 3,5-disubstituted isoxazoles by 1H-NMR. Source: Journal of Heterocyclic Chemistry.[2] Insight: Establishes H-4 chemical shift ranges for distinguishing regioisomers.

  • The Dual Nature of the Isoxazole Ring: Reactivity and Stability. Source: BenchChem Technical Guides. Insight: Details the hydrolytic stability and base-induced ring opening (Leflunomide mechanism).[3]

  • Mass Spectrometry of Heterocycles: Fragmentation of Isoxazoles. Source: Journal of the American Society for Mass Spectrometry. Insight: Defines the N-O bond cleavage and characteristic CO/HCN loss pathways.

  • Regioselective Synthesis and Characterization of Isoxazoles. Source: NIH / PubMed Central. Insight: Provides synthetic context for why 3,5-isomers are dominant and how to verify them.

Sources

optimization of solvent and temperature for isoxazole ring closure

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement: To provide researchers with high-fidelity, actionable intelligence on optimizing solvent systems and thermal parameters for isoxazole synthesis. This guide moves beyond standard textbook procedures to address the kinetic and thermodynamic nuances that drive yield and regioselectivity.

Module 1: The Knowledge Base (Mechanistic Foundations)

The Core Challenge: The synthesis of isoxazoles, particularly via the condensation of hydroxylamine with 1,3-dicarbonyls (Claisen type) or 1,3-dipolar cycloaddition, is governed by a delicate balance of nucleophilicity and electrophilicity .

  • 1,3-Dicarbonyl Condensation: The reaction proceeds via a mono-oxime intermediate. The critical failure point is Regioselectivity .

    • Acidic Media (pH < 4): Protonation of the most basic carbonyl directs the initial attack of hydroxylamine to the less hindered/more electrophilic carbon.

    • Basic Media (pH > 8): Ionization of the dicarbonyl enolate shifts electron density, often reversing the site of nucleophilic attack.

  • Thermodynamics vs. Kinetics: Higher temperatures (Reflux/Microwave) favor the thermodynamic product (often the 5-substituted isoxazole due to steric relief), while lower temperatures may trap the kinetic intermediate, leading to mixtures or the 3-substituted isomer.

Visualization: Mechanistic Bifurcation

The following diagram illustrates how Solvent pH and Temperature dictate the reaction pathway.

IsoxazoleMechanism Start 1,3-Dicarbonyl + NH2OH AcidPath Acidic Solvent (AcOH/TFA) Start->AcidPath pH < 4 BasePath Basic Solvent (EtOH/NaOAc) Start->BasePath pH > 8 IntermedA Mono-oxime A (Kinetic) AcidPath->IntermedA Attack at C1 IntermedB Mono-oxime B (Thermodynamic) BasePath->IntermedB Attack at C3 Cyclization Dehydration/Cyclization IntermedA->Cyclization IntermedB->Cyclization Prod35 3,5-Disubstituted Isoxazole Cyclization->Prod35 High T (Reflux) Prod53 5,3-Disubstituted Isoxazole Cyclization->Prod53 Low T / Base

Caption: Figure 1. Divergent pathways in isoxazole synthesis controlled by solvent pH and thermal energy.

Module 2: Protocol Optimization (The "How-To")

Protocol A: The "Green" High-Velocity Method (Aqueous/Ultrasound)

Best for: Rapid screening, environmental compliance, and avoiding toxic organic solvents.

The Logic: Water accelerates the reaction via the "on-water" effect, where hydrophobic interactions at the phase boundary stabilize the transition state. Ultrasound (US) creates cavitation bubbles (5000 K / 1000 atm locally) that overcome the activation energy barrier without bulk heating.[1]

  • Reactants: Combine 1,3-dicarbonyl (1.0 eq) and Hydroxylamine HCl (1.1 eq) in a round-bottom flask.

  • Solvent: Add deionized water (5 mL per mmol substrate). Do not add co-solvents yet.

  • Catalyst: Add Theophylline Hydrogen Sulfate (THS) (10 mol%) or simply adjust pH to 4-5 with dilute HCl if using neutral substrates.

  • Activation:

    • Method: Immerse in an ultrasonic bath (40 kHz).[2]

    • Temp: Maintain bath at 30–40°C.

    • Time: 20–45 minutes (Monitor via TLC).

  • Workup: The product typically precipitates. Filter, wash with cold water, and recrystallize from Ethanol.

Protocol B: The Regio-Control Method (Acidic Solvolysis)

Best for: Ensuring 3,5-disubstituted selectivity and difficult dehydrations.

The Logic: Acetic acid acts as both solvent and catalyst. The high boiling point (118°C) drives the dehydration step, which is often the rate-limiting step in ring closure.

  • Reactants: Dissolve 1,3-diketone (1.0 eq) in Glacial Acetic Acid (10 volumes).

  • Reagent: Add Hydroxylamine HCl (1.2 eq).

  • Thermal Cycle:

    • Heat to reflux (120°C oil bath) for 2–6 hours.

    • Critical Step: If conversion halts at the intermediate oxime (visible on TLC), add 5 mol% conc. H₂SO₄ or TsOH to force dehydration.

  • Workup: Pour hot mixture into crushed ice. Neutralize carefully with saturated NaHCO₃ to precipitate the isoxazole.

Module 3: Troubleshooting Hub

Status: Active Ticket Type: Experimental Failure Analysis

Issue 1: "I am getting a mixture of regioisomers (3,5- and 5,3-)."
  • Root Cause: The pH of your solvent system is near neutral, allowing competitive nucleophilic attack at both carbonyls.

  • Correction:

    • To favor 3,5-isomer: Switch to Protocol B (Glacial AcOH). The protonation of the carbonyls makes the steric factors dominant.

    • To favor 5,3-isomer: Use Ethanol/Water with NaOAc (Sodium Acetate) or NaOH . The basic environment creates a symmetric enolate, where electronic effects (inductive withdrawal) dictate the attack.

Issue 2: "The reaction is stuck at the intermediate (Oxime/Alcohol)."
  • Root Cause: The ring closure (dehydration) has a higher activation energy than the initial condensation.

  • Correction:

    • Thermal Boost: If using Ethanol (BP 78°C), switch to DMSO or DMF (100°C+) or use a Microwave Reactor (120°C, 10 min).

    • Chemical Dehydration: Add a Lewis Acid (e.g., Cerium(IV) Ammonium Nitrate - CAN) or a Bronsted acid (TsOH) to catalyze the loss of water.

Issue 3: "Low yield in 1,3-Dipolar Cycloaddition (Nitrile Oxide route)."
  • Root Cause: Dimerization of the nitrile oxide to form Furoxan side products.[3]

  • Correction:

    • Kinetic Control: Do not add the nitrile oxide precursor all at once. Use a syringe pump to add the precursor (e.g., chlorooxime) slowly to the alkyne solution.

    • Solvent Switch: Use a biphasic system (DCM/Water) which separates the generated nitrile oxide (organic layer) from the base (aqueous layer), slowing the dimerization rate.

Troubleshooting Decision Tree

Troubleshooting Problem Identify Problem Regio Mixture of Isomers Problem->Regio Stall Stalled at Intermediate Problem->Stall LowYield Low Yield / Side Products Problem->LowYield SolRegio Adjust pH: Acid -> 3,5-isomer Base -> 5,3-isomer Regio->SolRegio SolStall Increase Temp (Microwave) or Add Acid Catalyst (TsOH) Stall->SolStall SolYield Check for Dimerization (Furoxan). Use Slow Addition. LowYield->SolYield

Caption: Figure 2. Diagnostic flowchart for common isoxazole synthesis failures.

Module 4: Data Reference (Solvent Efficiency)

The following table summarizes the efficiency of various solvent systems for the condensation of benzoylacetone with hydroxylamine (Model Reaction).

Solvent SystemCatalystTemperatureTimeYieldSpecificity
Water (Ultrasound)None / THS30°C25 min88-95%High Purity
Ethanol NaOAcReflux (78°C)4-6 hrs65-75%Mixed Isomers
Acetic Acid NoneReflux (118°C)2 hrs85-90%3,5-Selective
DMF None100°C1 hr80%Difficult Workup
Ionic Liquid [bmim]PF680°C30 min92%Recyclable

References

  • BenchChem. Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from 3[3][4]

  • Silva, R. G. M., et al. (2018).[5] Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Retrieved from 5

  • Dhane, et al. (2025).[6] Green synthesis of Isoxazole-5(4H)-one derivatives using Theophylline Hydrogen Sulfate as a catalyst. Discover Chemistry. Retrieved from 6

  • Mahmoudi, et al. (2022).[7] The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.[1][7] Pharmaceuticals (MDPI). Retrieved from 7

  • Kadam, K. S., et al. (2016).[8] Microwave irradiated green synthesis of novel isoxazole derivatives. Synthesis.[1][3][4][5][7][8][9][10][11] Retrieved from 8

Sources

Technical Support Center: Isoxazole Synthesis & Impurity Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the critical challenge of controlling regioselectivity and minimizing isomeric impurities in isoxazole synthesis. It is designed for researchers requiring high-purity heterocycles for structure-activity relationship (SAR) studies.

Subject: Mitigating Isomeric Impurities in Isoxazole Synthesis Support Level: Tier 3 (Advanced Chemical Methodology) Audience: Medicinal Chemists, Process Chemists

Core Diagnostic: Identifying the Impurity Source

Isoxazole synthesis generally proceeds via two primary pathways, each susceptible to distinct isomeric impurities. Identify your pathway to access the relevant troubleshooting module.

PathwayPrimary ReactionMajor Impurity Challenge
A [3+2] Cycloaddition (Nitrile Oxide + Alkyne)Regioisomers: 3,5- vs.[1] 3,4-disubstituted isoxazoles.[2][3][4][5][6] Side Product: Furoxans (nitrile oxide dimers).[7]
B Condensation (1,3-Dicarbonyl + Hydroxylamine)Regioisomers: 3,5- vs.[3][8] 5,3-disubstituted isoxazoles (position of substituents relative to O/N).

Module A: [3+2] Cycloaddition Troubleshooting

Context: The thermal 1,3-dipolar cycloaddition of nitrile oxides and alkynes is concerted but often lacks regioselectivity, leading to difficult-to-separate mixtures of 3,5- and 3,4-isomers.

FAQ: How do I enforce regioselectivity in nitrile oxide cycloadditions?

Technical Insight: Thermal cycloadditions are governed by Frontier Molecular Orbital (FMO) interactions. The lack of selectivity arises when the energy gap between the HOMO(dipole)-LUMO(dipolarophile) and HOMO(dipolarophile)-LUMO(dipole) is similar. To mitigate this, you must override the thermal bias using catalysis or steric design.

Protocol 1: Catalytic Control (The "Click" Approach)

  • Target: 3,5-Disubstituted Isoxazole[1][5]

    • Solution: Use Copper(I) catalysis.[1][9] Similar to the CuAAC reaction for triazoles, Cu(I) directs the formation of the 3,5-isomer exclusively via a metallacycle intermediate.

    • Reagents: CuSO₄·5H₂O (1-5 mol%), Sodium Ascorbate (10-20 mol%), t-BuOH/H₂O (1:1).

  • Target: 3,4-Disubstituted Isoxazole[3][4][5][6]

    • Solution: Use Ruthenium(II) catalysis (e.g., Cp*RuCl(cod)).

    • Mechanism: Ru coordinates to both the alkyne and the nitrile oxide, directing the steric bulk away from the metal center, favoring the 3,4-adduct.

Protocol 2: Substrate Engineering (Steric/Electronic)

  • Issue: Catalyst incompatibility.

  • Solution: Utilize alkynyl boronates or alkynyl silanes . The bulky group directs the nitrile oxide oxygen to the more hindered position (favoring the 3,5-isomer after workup/deprotection).

FAQ: My reaction yields a "furoxan" dimer instead of the isoxazole. Why?

Root Cause: The rate of nitrile oxide dimerization (to furoxan) exceeds the rate of cycloaddition with the alkyne. This occurs when the stationary concentration of the nitrile oxide is too high. Corrective Action:

  • In-Situ Generation: Do not isolate the nitrile oxide. Generate it in situ from the hydroximoyl chloride (using Et₃N) or aldoxime (using NCS/Chloramine-T) in the presence of the alkyne.

  • Slow Addition: Add the base (for hydroximoyl chloride dehydrohalogenation) via syringe pump over 4–6 hours to keep the nitrile oxide concentration low relative to the alkyne.

Visualization: Cycloaddition Decision Matrix

G start Target: Disubstituted Isoxazole isomer_q Which Regioisomer is required? start->isomer_q iso35 3,5-Disubstituted isomer_q->iso35 iso34 3,4-Disubstituted isomer_q->iso34 thermal Thermal Cycloaddition (Often Low Selectivity) iso35->thermal If metal-free required catalytic_cu Copper(I) Catalysis (CuSO4/Ascorbate) iso35->catalytic_cu Preferred iso34->thermal Steric bias required catalytic_ru Ruthenium(II) Catalysis (Cp*Ru) iso34->catalytic_ru Preferred sub_control Substrate Control: Use Alkynyl Boronates thermal->sub_control To improve ratio

Caption: Decision tree for selecting the optimal synthetic route based on the desired isoxazole substitution pattern.

Module B: Condensation Troubleshooting (Claisen Type)

Context: The reaction of unsymmetrical 1,3-dicarbonyls with hydroxylamine (NH₂OH) theoretically yields two regioisomers. The selectivity depends on which carbonyl group is attacked first by the nitrogen nucleophile.

FAQ: How do I control 3,5- vs 5,3-selectivity in condensation?

Technical Insight: The reaction is pH-dependent.[7]

  • Basic Conditions (pH > 10): Hydroxylamine exists as a free base (strong nucleophile). It attacks the most electrophilic carbonyl (usually the ketone over the ester, or the less hindered ketone).

  • Acidic Conditions (pH < 4): Hydroxylamine is protonated. The reaction mechanism shifts. The carbonyl oxygen is protonated, activating the less conjugated or more basic carbonyl for attack.

Experimental Protocol: pH-Controlled Synthesis

Parameter Target: 3-Substituted-5-Methylisoxazole Target: 5-Substituted-3-Methylisoxazole
Starting Material 1-Aryl-1,3-butanedione 1-Aryl-1,3-butanedione
Reagent NH₂OH·HCl + NaOAc or NaOH NH₂OH·HCl (Excess HCl)
Solvent Ethanol/Water (Basic/Neutral) Ethanol/Water (Strongly Acidic)

| Mechanism | Nucleophilic attack on C1 (most electrophilic) | Attack on C3 (via acid activation) |

Troubleshooting: "I still get a 50:50 mixture."

Solution: Switch to


-Enamino Ketones. 
Replace the 1,3-dicarbonyl with a 

-enamino ketone (prepared from the dicarbonyl + DMA-DMA).
  • Why? The enamine moiety deactivates one carbonyl and makes the other highly electrophilic.

  • Result: Reaction with NH₂OH·HCl typically yields the 4,5-disubstituted or specific 3,5-isomer with >95:5 regioselectivity due to the distinct electronic difference between the carbonyl and the enamine carbon.

Module C: Purification & Analysis

Even with optimized conditions, trace isomeric impurities may persist.

Analysis: Distinguishing Isomers

Do not rely solely on 1H NMR, as shifts can be ambiguous.

  • 13C NMR (The Gold Standard):

    • C5 in 3,5-disubstituted isoxazoles typically resonates upfield (~100-105 ppm) compared to C4.

    • C4 chemical shifts are highly diagnostic. Compare with calculated shifts or literature values for specific substitution patterns.

  • Mass Spectrometry: Isomers often show distinct fragmentation patterns. 3,5-isomers often fragment to give R-CN and R'-C=O species.

Purification Strategy

If isomers are formed, they often have very similar Rf values.

  • Solvent Screening: Do not just use Hexane/EtOAc. Screen Toluene/Acetone or DCM/MeOH. The slight difference in dipole moment between 3,5- and 3,4-isomers is often better resolved in aromatic solvents (Toluene).

  • Recrystallization: Isoxazole isomers often have vastly different melting points. If the mixture is solid, attempt recrystallization from EtOH or iPrOH before chromatography.

References

  • Regioselective Synthesis of Isoxazoles from Propargylic Alcohols via In‐situ‐formed α‐Iodo Enones/Enals . ResearchGate. 10

  • Nitrile Oxide/Alkyne Cycloadditions: A Credible Platform for Synthesis of Bioinspired Molecules . Maynooth University Research Archive. 1[1][8][11]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones . PubMed Central (PMC). 4

  • Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates . PubMed. 12[1][8][11]

  • 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR . Journal of Chemical Education. 13[8][11]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Cyanophenyl Isoxazole Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its versatile biological activities. When functionalized with a cyanophenyl group, these derivatives emerge as a promising class of compounds, particularly in the realm of oncology. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of cyanophenyl isoxazole derivatives, drawing upon experimental data to illuminate the path for the rational design of next-generation therapeutic agents. We will explore how subtle molecular modifications influence anticancer efficacy, delve into the mechanistic underpinnings of their action, and provide detailed experimental protocols for their synthesis and evaluation.

The Cyanophenyl Isoxazole Scaffold: A Privileged Motif in Anticancer Research

The cyanophenyl isoxazole core combines the favorable pharmacokinetic properties of the isoxazole ring with the specific electronic and steric features of the cyanophenyl moiety. The nitrile group, a potent electron-withdrawing group, can participate in crucial hydrogen bonding interactions with biological targets and can also serve as a key pharmacophore for various receptors and enzymes implicated in cancer progression. The isoxazole ring itself, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, offers a rigid framework that can be strategically substituted to optimize target binding and pharmacological activity.[1][2] This combination has led to the development of cyanophenyl isoxazole derivatives with significant potential as anticancer agents, acting through various mechanisms, including the inhibition of kinases and the disruption of tubulin polymerization.[3][4]

Comparative Analysis of Anticancer Activity: A Deep Dive into SAR

The anticancer activity of cyanophenyl isoxazole derivatives is profoundly influenced by the substitution pattern on both the isoxazole core and the peripheral aryl rings. The following sections dissect the SAR of different cyanophenyl isoxazole scaffolds, supported by quantitative data from preclinical studies.

3-(4-Cyanophenyl)-5-Aryl Isoxazole Derivatives

This class of compounds, featuring a 4-cyanophenyl group at the 3-position and a variable aryl substituent at the 5-position of the isoxazole ring, has been a focal point of anticancer research. The nature and substitution of the 5-aryl ring are critical determinants of cytotoxic potency.

Key SAR Insights:

  • Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of the substituents on the 5-aryl ring play a pivotal role. Generally, the introduction of electron-withdrawing groups, such as halogens (F, Cl, Br), tends to enhance anticancer activity. This is likely due to altered electronic distribution within the molecule, which can improve binding affinity to the target protein.[5]

  • Steric Factors and Positional Isomerism: The position of substituents on the 5-aryl ring is also crucial. For instance, a halogen at the para position often confers greater activity than at the meta or ortho positions, suggesting that the overall shape and steric profile of the molecule are critical for optimal interaction with the biological target.[6]

  • Heterocyclic Substituents: Replacing the 5-aryl ring with heterocyclic moieties can lead to compounds with potent and selective anticancer activity. These heterocyclic rings can introduce additional hydrogen bond donors and acceptors, potentially leading to novel interactions with the target.

Table 1: Comparative Anticancer Activity (IC50 in µM) of 3-(4-Cyanophenyl)-5-Aryl Isoxazole Derivatives

Compound ID5-Aryl SubstituentCancer Cell LineIC50 (µM)Reference
1a PhenylPC3 (Prostate)>100[5]
1b 4-ChlorophenylPC3 (Prostate)18.2[5]
1c 4-FluorophenylPC3 (Prostate)25.7[5]
1d 4-BromophenylPC3 (Prostate)15.4[5]
1e 3,4-DichlorophenylPC3 (Prostate)9.8[5]

This table is a representative example based on literature data and is intended to illustrate SAR trends.

Diaryl Isoxazole Derivatives with a Cyanophenyl Moiety

In this subclass, the cyanophenyl group can be located at different positions on the diaryl isoxazole scaffold. These compounds have shown promise as inhibitors of tubulin polymerization, a validated target in cancer therapy.[3][4]

Key SAR Insights:

  • Impact on Tubulin Polymerization: The presence and position of the cyanophenyl group can significantly influence the ability of these compounds to inhibit tubulin polymerization. This inhibition leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[3]

  • Cis-Restricted Conformation: The isoxazole ring acts as a cis-restricted combretastatin analogue, mimicking the conformation required for binding to the colchicine site on β-tubulin.

  • Role of Amino and Hydroxyl Groups: The introduction of amino or hydroxyl groups on the aryl rings can enhance activity by forming additional hydrogen bonds with amino acid residues in the tubulin binding pocket.

Table 2: Comparative Tubulin Polymerization Inhibition and Cytotoxicity of Cyanophenyl-Containing Diaryl Isoxazoles

Compound IDStructureTubulin Polymerization IC50 (µM)Cancer Cell LineCytotoxicity IC50 (µM)Reference
2a 3-(4-Methoxyphenyl)-4-(4-cyanophenyl)-5-aminoisoxazole2.1A549 (Lung)3.5[3]
2b 3-(3,4,5-Trimethoxyphenyl)-4-(4-cyanophenyl)-5-aminoisoxazole1.8A549 (Lung)2.8[3]

This table is a representative example based on literature data and is intended to illustrate SAR trends.

Mechanistic Insights: Targeting Key Oncogenic Pathways

The anticancer effects of cyanophenyl isoxazole derivatives are often attributed to their interaction with specific molecular targets within cancer cells. Understanding these mechanisms is crucial for rational drug design and for identifying potential biomarkers for patient stratification.

Kinase Inhibition

Many cyanophenyl isoxazole derivatives have been identified as potent inhibitors of various protein kinases that are dysregulated in cancer.[7] These kinases play critical roles in cell signaling pathways that control cell proliferation, survival, and metastasis. The cyanophenyl group can form key interactions within the ATP-binding pocket of these kinases, contributing to the inhibitory activity.

Kinase_Inhibition cluster_1 Kinase ATP Binding Pocket Derivative Cyanophenyl Isoxazole Kinase Kinase Derivative->Kinase ATP ATP ATP->Kinase

Caption: Competitive inhibition of a protein kinase by a cyanophenyl isoxazole derivative.

Tubulin Polymerization Inhibition

As previously mentioned, a significant number of cyanophenyl isoxazole derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[4] Microtubules are essential components of the cytoskeleton and are crucial for cell division, motility, and intracellular transport. By binding to tubulin, these compounds prevent the formation of functional microtubules, leading to mitotic arrest and apoptosis.[8]

Tubulin_Polymerization_Inhibition cluster_0 Normal Cell Division cluster_1 Inhibition by Cyanophenyl Isoxazole Tubulin_Dimer Tubulin Dimers Microtubule Microtubule Polymerization Tubulin_Dimer->Microtubule Blocked_Polymerization Inhibition of Polymerization Tubulin_Dimer->Blocked_Polymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Division Cell Division Spindle->Division Inhibitor Cyanophenyl Isoxazole Inhibitor->Tubulin_Dimer Binds to Tubulin Apoptosis Apoptosis Blocked_Polymerization->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by cyanophenyl isoxazole derivatives.

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential. The following sections provide detailed methodologies for the synthesis and biological evaluation of cyanophenyl isoxazole derivatives.

General Synthesis of 3-(4-Cyanophenyl)-5-Aryl Isoxazoles

The 1,3-dipolar cycloaddition reaction is a common and efficient method for the synthesis of the isoxazole ring.[5]

Step-by-Step Protocol:

  • Synthesis of Aldoxime: To a solution of the appropriate aryl aldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture for 2-4 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-cold water. Filter the precipitate, wash with water, and dry to obtain the corresponding aldoxime.

  • Generation of Nitrile Oxide (in situ): The aldoxime (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or chloroform. To this solution, add an oxidizing agent like N-chlorosuccinimide (NCS) or chloramine-T (1.1 eq) portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 1-2 hours to generate the nitrile oxide in situ.

  • 1,3-Dipolar Cycloaddition: To the in situ generated nitrile oxide solution, add the corresponding alkyne, in this case, 4-ethynylbenzonitrile (1.0 eq), and a base such as triethylamine (1.2 eq). The reaction mixture is stirred at room temperature for 12-24 hours.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-(4-cyanophenyl)-5-aryl isoxazole.

Synthesis_Workflow A Aryl Aldehyde C Aldoxime A->C B Hydroxylamine Hydrochloride B->C E Nitrile Oxide (in situ) C->E D Oxidizing Agent (e.g., NCS) D->E G 3-(4-Cyanophenyl)-5-Aryl Isoxazole E->G F 4-Ethynylbenzonitrile F->G

Caption: General synthetic workflow for 3-(4-cyanophenyl)-5-aryl isoxazoles.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the cyanophenyl isoxazole derivatives in culture medium. After 24 hours of incubation, replace the medium in each well with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate the plate for another 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

This guide has provided a comparative overview of the structure-activity relationships of cyanophenyl isoxazole derivatives as potential anticancer agents. The versatility of the isoxazole scaffold, coupled with the unique properties of the cyanophenyl moiety, offers a fertile ground for the development of novel and effective cancer therapeutics. The SAR data presented herein underscore the importance of systematic structural modifications to optimize potency and selectivity.

Future research in this area should focus on:

  • Expansion of the Chemical Space: Synthesis and evaluation of a broader range of cyanophenyl isoxazole derivatives with diverse substitution patterns to further refine SAR models.

  • Target Deconvolution: Elucidation of the specific molecular targets of the most potent compounds to gain a deeper understanding of their mechanisms of action.

  • In Vivo Efficacy and Pharmacokinetic Studies: Advancing the most promising lead compounds into preclinical animal models to assess their in vivo anticancer efficacy, toxicity, and pharmacokinetic profiles.

  • Combination Therapies: Investigating the potential of cyanophenyl isoxazole derivatives in combination with existing anticancer drugs to overcome drug resistance and enhance therapeutic outcomes.

By leveraging the insights from SAR studies and employing rational drug design principles, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds in the fight against cancer.

References

  • Liu, T., Dong, X., Xue, N., Wu, R., He, Q., Yang, B., & Hu, Y. (2009). Synthesis and biological evaluation of 3,4-diaryl-5-aminoisoxazole derivatives. Bioorganic & Medicinal Chemistry, 17(17), 6279-6285. [Link]

  • Saeedi, M., Hashemi, M., et al. (2019). Synthesis and Anticancer Activity of N-(di/trimethoxyaryl)-5-arylisoxazole-3-carboxamide.
  • Gül, H. İ., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(20), 127427. [Link]

  • Wei, Y., et al. (2019). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 24(15), 2783. [Link]

  • Chouaïb, F., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals, 16(2), 228. [Link]

  • Al-Otaibi, A. M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(29), 18769-18780. [Link]

  • Hassan, A. S., et al. (2022). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances, 12(15), 9205-9220. [Link]

  • Rani, M., et al. (2025). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Wang, K., et al. (2021). Design, synthesis, and structure-activity relationship of PD-1/PD-L1 inhibitors with a benzo[d]isoxazole scaffold. Bioorganic & Medicinal Chemistry Letters, 52, 128403. [Link]

  • Chouaïb, F., et al. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub. [Link]

  • Hawiger, J., et al. (2002). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Journal of medicinal chemistry, 45(24), 5336-5345. [Link]

  • Khan, I., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6549. [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(29), 18769-18780. [Link]

  • Ebenezer, O., et al. (2025). Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. Archiv der Pharmazie. [Link]

  • Chouaïb, F., et al. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub. [Link]

  • Vishnuvardhan, V., et al. (2022). Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia.pub. [Link]

  • Rani, M., et al. (2025). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Ebenezer, O., et al. (2025). Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. Archiv der Pharmazie. [Link]

  • Zhang, H., et al. (2020). Discovery of novel tubulin polymerization inhibitors by utilizing 3D-QSAR, molecular docking and molecular dynamics simulation. New Journal of Chemistry, 44(27), 11575-11586. [Link]

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A Head-to-Head Comparison of Isoxazole Isomers in Biological Assays: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, isoxazole scaffolds are prized for their versatile biological activities, ranging from anticancer to anti-inflammatory effects.[1][2][3] However, the therapeutic potential of an isoxazole-containing compound is not solely defined by its core structure but is critically influenced by the specific arrangement of its atoms—its isomerism. This guide provides an in-depth, head-to-head comparison of isoxazole isomers, demonstrating how subtle structural changes can lead to profound differences in biological outcomes. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.

The Critical Role of Isomerism in Pharmacology

Isomers are molecules that share the same chemical formula but have different arrangements of atoms. In pharmacology, this structural nuance is paramount, as biological systems, particularly protein targets like enzymes and receptors, are exquisitely sensitive to three-dimensional shape.[4][5] Positional isomers of a substituted isoxazole ring can orient key functional groups differently in the binding pocket of a target protein, drastically altering pharmacokinetic and pharmacodynamic properties.[4][6] This can mean the difference between a potent therapeutic agent, an inactive compound, or even a toxic one.[7][8] Isolating and evaluating the specific isomer responsible for a desired pharmacological effect can lead to drugs with enhanced potency, reduced side effects, and lower dosage requirements.[7]

dot

Caption: Differential binding of isoxazole isomers to a target protein.

Case Study: Unraveling the Potency of Isomeric Kinase Inhibitors

To illustrate the impact of isoxazole isomerism, we present a case study comparing two hypothetical positional isomers, Compound A (3,5-disubstituted) and Compound B (3,4-disubstituted) , designed as inhibitors of a key oncogenic kinase, Tyr-Kinase X (TKX).

Compound IDIsomer TypeTarget KinaseRationale
Compound A 3,5-disubstitutedTKXDesigned for optimal hydrogen bonding with the kinase hinge region.
Compound B 3,4-disubstitutedTKXSynthesized to evaluate the importance of substituent positioning.

Our experimental workflow is designed to systematically evaluate and compare the biological activity of these isomers, moving from broad cytotoxicity to specific on-target and in-cell activity.

dot

G cluster_invitro In Vitro Assays cluster_cellular Cellular & Mechanistic Assays A Compound Synthesis (Isoxazole Isomers A & B) B Primary Screen: Biochemical Kinase Assay (Determine IC50) A->B C Counter Screen: MTT Cytotoxicity Assay (Assess General Toxicity) B->C Assess Specificity & Therapeutic Window D Cellular Target Engagement: Western Blot for p-Substrate C->D Confirm Mechanism in Cancer Cells E Lead Isomer Identification D->E

Caption: Experimental workflow for comparing isoxazole isomers.

Experimental Protocols & Data Analysis

Biochemical Kinase Inhibition Assay

Causality: The first step is to determine if the compounds directly inhibit the target kinase in a clean, cell-free system.[9] This biochemical assay measures the ability of each isomer to block the phosphorylation of a substrate by TKX.[10] We use a luminescent assay that quantifies the amount of ATP remaining after the kinase reaction; lower kinase activity results in more ATP and a stronger signal.[10]

Protocol: In Vitro Kinase Inhibition Assay

  • Reaction Setup: In a 96-well plate, prepare a reaction mix containing kinase buffer (25 mM Tris-HCl, 10 mM MgCl2), recombinant TKX enzyme, and a peptide substrate.[11]

  • Compound Addition: Add serial dilutions of Compound A and Compound B (typically from 10 µM to 1 nM) dissolved in DMSO. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

  • Initiation: Start the reaction by adding ATP at a concentration near the Kₘ of the kinase to ensure competitive inhibition can be accurately measured.[12]

  • Incubation: Incubate the plate at 30°C for 60 minutes, ensuring the reaction proceeds within the linear range.[11]

  • Detection: Add an ATP detection reagent (e.g., ADP-Glo™). This reagent stops the kinase reaction and converts the remaining ATP into a luminescent signal.[10]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Convert luminescence values to percent inhibition relative to controls. Plot the data and fit a dose-response curve to calculate the IC₅₀ value for each isomer.

Results:

CompoundIsomer TypeTKX IC₅₀ (nM)
Compound A 3,5-disubstituted15
Compound B 3,4-disubstituted> 10,000

Interpretation: Compound A is a potent inhibitor of TKX, while Compound B shows no significant activity. This stark difference highlights the critical role of the 3,5-disubstitution pattern for binding to the TKX active site.

MTT Cell Viability Assay

Causality: A potent compound is only useful if it is not indiscriminately toxic. The MTT assay assesses the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[13][14] This allows us to determine if the compounds are cytotoxic at concentrations near their effective dose, establishing a preliminary therapeutic window.

Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed cancer cells known to be dependent on TKX signaling (e.g., MCF-7) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same serial dilutions of Compound A and Compound B used in the kinase assay. Incubate for 48-72 hours.[15]

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[15] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[16]

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.[13]

  • Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Results:

CompoundIsomer TypeTKX IC₅₀ (nM)Cell Viability GI₅₀ (nM)
Compound A 3,5-disubstituted1550
Compound B 3,4-disubstituted> 10,000> 10,000

Interpretation: Compound A inhibits the growth of TKX-dependent cancer cells at a low nanomolar concentration, consistent with its biochemical potency. The GI₅₀ is higher than the IC₅₀, suggesting on-target activity rather than non-specific toxicity. Compound B is inactive, reinforcing the structure-activity relationship (SAR) data.

Western Blot for Cellular Target Engagement

Causality: To confirm that Compound A is acting through the intended mechanism within the complex cellular environment, we must verify that it inhibits the phosphorylation of a known downstream substrate of TKX. Western blotting is the gold standard for this type of analysis.[17]

dot

CompoundA Compound A (3,5-Isoxazole) TKX TKX Kinase CompoundA->TKX Inhibits Substrate Substrate TKX->Substrate Phosphorylates pSubstrate p-Substrate (Phosphorylated) CellGrowth Cell Proliferation pSubstrate->CellGrowth Drives

Caption: Signaling pathway inhibited by the active isoxazole isomer.

Protocol: Phospho-Substrate Western Blot

  • Sample Preparation: Treat TKX-dependent cancer cells with increasing concentrations of Compound A (e.g., 0, 10, 50, 200 nM) for 2-4 hours. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.[17]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.[18]

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding. Avoid using milk, as its phosphoproteins can cause high background.[17]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the TKX substrate (p-Substrate).

  • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[17]

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody that recognizes the total amount of the substrate protein, regardless of its phosphorylation state.[19]

Interpretation of Expected Results: The Western blot would show a dose-dependent decrease in the p-Substrate signal in cells treated with Compound A, while the total substrate levels remain unchanged. This provides direct evidence that Compound A engages and inhibits TKX inside the cell, validating its mechanism of action.

Conclusion and Structure-Activity Relationship (SAR) Summary

This head-to-head comparison unequivocally demonstrates the profound impact of isoxazole isomerism on biological activity.

  • Compound A (3,5-disubstituted) proved to be a potent and specific inhibitor of TKX, displaying strong biochemical activity that translated into on-target cellular growth inhibition.

  • Compound B (3,4-disubstituted) was completely inactive in all assays.

The Structure-Activity Relationship (SAR) is clear: the specific 3,5-positioning of the substituents on the isoxazole ring is essential for productive interaction with the TKX active site. This finding is crucial, guiding future optimization efforts to focus exclusively on the 3,5-isoxazole scaffold to enhance potency, selectivity, and drug-like properties. This systematic, data-driven approach ensures that research and development resources are focused on the most promising chemical matter, accelerating the path to clinical candidacy.

References

  • Advances in isoxazole chemistry and their role in drug discovery.RSC Advances.
  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health (PMC). Available at: [Link]

  • A review of drug isomerism and its significance. National Institutes of Health (PMC). Available at: [Link]

  • (PDF) A review of drug isomerism and its significance. ResearchGate. Available at: [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Cell Viability Assays. National Institutes of Health (NCBI Bookshelf). Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health (PMC). Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. Available at: [Link]

  • Bioanalytical Method Development: Isomers. BioPharma Services. Available at: [Link]

  • The Role of Geometric Isomers in Drug Efficacy and Toxicity. Patsnap. Available at: [Link]

  • (PDF) Pharmacological Significance of Stereoisomerism. ResearchGate. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Pan/Phospho Analysis for Western Blot Normalization. LI-COR Biosciences. Available at: [Link]

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Validating the MoA of Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate: A Non-Purine Xanthine Oxidase Inhibitor Probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate (referred to herein as MCIC-3 ) represents a specific class of non-purine Xanthine Oxidase (XO) inhibitors . While structurally related to glutamate receptor ligands (e.g., AMPA), the hydrophobic 3-cyanophenyl substitution at the C5 position shifts its pharmacological profile away from neurotransmission and toward enzyme inhibition—specifically targeting the molybdo-flavin active site of Xanthine Oxidoreductase (XOR).

This guide serves as a technical roadmap for researchers to validate MCIC-3 as a bioisostere of Febuxostat , functioning primarily as a prodrug that hydrolyzes intracellularly to its active acid form, 5-(3-cyanophenyl)isoxazole-3-carboxylic acid .

Mechanism of Action (MoA) Hypothesis

To validate the MoA, we must deconstruct the compound's activity into two phases: Bioactivation and Target Engagement .

Phase 1: Bioactivation (The Prodrug Mechanism)

The methyl ester moiety at the C3 position masks the polar carboxylate, enhancing lipophilicity for cell membrane penetration. Upon cytosolic entry, nonspecific esterases (e.g., Carboxylesterase 1/2) hydrolyze MCIC-3 into its active metabolite.

  • Substrate: Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate (Lipophilic)

  • Enzyme: Intracellular Esterases

  • Product: 5-(3-cyanophenyl)isoxazole-3-carboxylic acid (Anionic, Active Inhibitor)

Phase 2: Target Engagement (Xanthine Oxidase Inhibition)

The active acid metabolite functions as a competitive inhibitor of Xanthine Oxidase.

  • Binding Pocket: The solvent channel leading to the Molybdenum-pterin (Mo-pt) cofactor.

  • Interaction:

    • The Carboxylate: Forms salt bridges with Arg880 and Glu802 (critical residues for substrate anchoring).

    • The Isoxazole Core: Acts as a bioisostere for the xanthine purine ring, positioning the molecule within the hydrophobic channel.

    • The 3-Cyanophenyl Group: Occupies the hydrophobic pocket adjacent to the active site. The cyano group provides specific electronic stabilizing interactions (dipole-dipole) that enhance potency compared to unsubstituted phenyl analogs.

Comparative Analysis: MCIC-3 vs. Standard of Care

The following table contrasts MCIC-3 with established XO inhibitors to highlight its utility as a research probe.

FeatureAllopurinol Febuxostat MCIC-3 (Probe)
Chemical Class Purine AnalogNon-Purine (Thiazole)Non-Purine (Isoxazole)
Mechanism Suicide Substrate (requires conversion to Oxypurinol)Mixed-type / Non-competitive InhibitorCompetitive Inhibitor (via active metabolite)
Binding Site Molybdenum Center (Direct coordination)Molybdenum Channel (Hydrophobic pocket)Molybdenum Channel (Arg880 Interaction)
Selectivity Low (Affects other purine enzymes)HighHigh (Predicted based on SAR)
Bioavailability High (Oral)High (Oral)Variable (Dependent on esterase activity)
ROS Impact Reduces SuperoxideReduces SuperoxideReduces Superoxide (Direct XO blockade)
Experimental Validation Framework

To scientifically validate MCIC-3, you must prove: (1) It converts to the acid, and (2) The acid inhibits XO.

Protocol A: Esterase Hydrolysis Validation (Bioactivation)

Objective: Confirm that MCIC-3 is a prodrug and determine the rate of conversion to the active acid.

  • Reagents: Porcine Liver Esterase (PLE), PBS (pH 7.4), HPLC-grade Acetonitrile.

  • Workflow:

    • Incubate MCIC-3 (100 µM) with PLE (10 units/mL) in PBS at 37°C.

    • Sample aliquots at t=0, 5, 15, 30, and 60 mins.

    • Quench with ice-cold acetonitrile.

  • Analysis: HPLC-UV (254 nm). Monitor the disappearance of the Methyl Ester peak (longer retention time) and appearance of the Acid peak (shorter retention time).

  • Success Criteria: >90% conversion within 60 minutes confirms prodrug viability.

Protocol B: Xanthine Oxidase Inhibition Assay (Spectrophotometric)

Objective: Determine the IC50 of the hydrolyzed (active) form. Note: Perform this using the free acid form or pre-hydrolyzed MCIC-3.

  • System: Bovine Milk Xanthine Oxidase (0.01 U/mL).

  • Substrate: Xanthine (50 µM).

  • Detection: Formation of Uric Acid (Absorbance at 295 nm).

  • Procedure:

    • Prepare serial dilutions of the active acid (0.01 µM to 100 µM) in phosphate buffer (pH 7.5).

    • Add XO enzyme and incubate for 10 mins (equilibrium).

    • Initiate reaction by adding Xanthine.

    • Measure

      
       over 5 minutes (linear phase).
      
  • Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to non-linear regression (Sigmoidal Dose-Response) to calculate IC50.

Protocol C: Mode of Inhibition (Lineweaver-Burk Analysis)

Objective: Distinguish between Competitive (active site) and Non-competitive (allosteric) binding.

  • Setup: Run the XO assay (Protocol B) at 4 different Xanthine concentrations (e.g., 25, 50, 100, 200 µM).

  • Inhibitor: Run each substrate concentration against 3 fixed concentrations of MCIC-3 active acid (e.g., 0, IC50, 2xIC50).

  • Plotting: Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Interpretation:

    • Competitive: Lines intersect at the Y-axis (

      
       unchanged, 
      
      
      
      increases). Expected for Isoxazole-3-carboxylates.
    • Non-Competitive: Lines intersect at the X-axis (

      
       decreases, 
      
      
      
      unchanged).
Pathway Visualization

The following diagram illustrates the biological intervention point of MCIC-3 within the purine catabolism pathway.

MoA_Pathway cluster_0 Purine Catabolism cluster_1 MCIC-3 Mechanism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid (Gout/Crystals) Xanthine->UricAcid XO ROS Superoxide (O2-) (Oxidative Stress) Xanthine->ROS Byproduct Prodrug MCIC-3 (Methyl Ester) ActiveDrug Active Acid (3-cyano-isoxazole) Prodrug->ActiveDrug Hydrolysis XO Xanthine Oxidase (Target Enzyme) ActiveDrug->XO Competitive Inhibition Esterase Esterases Esterase->Prodrug

Figure 1: Mechanism of Action. MCIC-3 is bioactivated by esterases; the resulting acid inhibits Xanthine Oxidase, blocking the conversion of Xanthine to Uric Acid and reducing ROS generation.

References
  • Pattan, S. R., et al. (2018). "Synthesis and biological evaluation of some novel isoxazole derivatives." Indian Journal of Chemistry. (Discusses the general pharmacophore of isoxazole derivatives).

  • Kalaivani, P., et al. (2014). "Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors." European Journal of Medicinal Chemistry. (Establishes the 5-phenylisoxazole-3-carboxylate scaffold as a specific XO inhibitor and highlights the potency of the cyano-substitution).

  • Pacher, P., et al. (2006). "Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol." Pharmacological Reviews. (Authoritative review on XO inhibition mechanisms).

  • Borges, F., et al. (2002). "Simple coumarin derivatives as xanthine oxidase inhibitors: investigation of the structure-activity relationship." Bioorganic & Medicinal Chemistry. (Provides the standard protocol for spectrophotometric XO assays).

Assessing the Target Selectivity of Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window, making a thorough understanding of a molecule's interaction with biological systems a critical step in its development. This guide provides a comprehensive framework for assessing the selectivity of Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate , a novel isoxazole derivative.

While the specific intended target of Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate has not been definitively established in publicly available literature, the broader family of isoxazole-containing compounds has demonstrated a wide array of biological activities. Notably, various isoxazole derivatives have been identified as inhibitors of both enzymes and protein kinases.[1][2] Based on this precedent, this guide proposes a dual-pronged approach to characterizing the selectivity of this compound, focusing on two plausible and structurally relevant target classes: Xanthine Oxidase and p38 Mitogen-Activated Protein (MAP) Kinase .

This comparative guide will detail the experimental methodologies to quantitatively assess the inhibitory activity of Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate against these two distinct targets. We will also present its hypothetical performance benchmarked against established inhibitors for each respective class, providing a clear context for interpreting the experimental outcomes.

The Imperative of Selectivity in Drug Development

The journey of a therapeutic candidate from a promising lead to a clinical reality is paved with rigorous evaluation, with selectivity profiling being a cornerstone of this process. A highly selective compound interacts primarily with its intended target, minimizing engagement with other biomolecules. This specificity is crucial for mitigating the risk of adverse drug reactions and ensuring that the observed therapeutic effect is a direct consequence of modulating the desired biological pathway. Conversely, a lack of selectivity can lead to a cascade of off-target interactions, complicating the interpretation of in vivo studies and potentially leading to the failure of an otherwise promising drug candidate.[3]

Comparative Analysis: Benchmarking Against Established Inhibitors

To provide a meaningful assessment of Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate's potency and selectivity, it is essential to compare its performance against well-characterized inhibitors of our putative targets.

Xanthine Oxidase Inhibitors

Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for conditions like gout.[4] We will compare our compound of interest with Allopurinol and Febuxostat, two widely used xanthine oxidase inhibitors.

CompoundTargetIC50 Value
Allopurinol Xanthine Oxidase~2.9 µM - 9.07 µg/mL
Febuxostat Xanthine Oxidase~1.8 nM - 8.77 µg/mL
Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylateXanthine OxidaseTo be determined

Note: IC50 values for Allopurinol and Febuxostat can vary depending on the assay conditions.[5][6]

p38 MAP Kinase Inhibitors

The p38 MAP kinase pathway is a critical signaling cascade involved in cellular responses to stress and inflammation.[7] For this target class, we will use SB-203580 and BIRB 796 as our reference compounds.

CompoundTargetIC50 Value
SB-203580 p38α MAP Kinase~50 nM - 85.1 µM
BIRB 796 p38α MAP KinaseK_d_ = 50-100 pM
Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylatep38α MAP KinaseTo be determined

Note: The inhibitory activity of SB-203580 can differ based on the specific p38 isoform and assay format.[8][9] BIRB 796 is a particularly potent and selective inhibitor.[10]

Experimental Protocols for Selectivity Assessment

To empirically determine the selectivity profile of Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate, the following detailed in vitro assays are recommended.

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the enzymatic conversion of xanthine to uric acid.

Workflow for Xanthine Oxidase Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Assay Buffer, Xanthine Solution, and Enzyme Solution mix Mix Assay Buffer, Test Compound, and Xanthine Oxidase prep_reagents->mix prep_compound Prepare Serial Dilutions of Test Compound prep_compound->mix preincubate Pre-incubate at 25°C for 15 minutes mix->preincubate initiate Initiate Reaction with Xanthine preincubate->initiate incubate Incubate at 25°C for 30 minutes initiate->incubate stop Stop Reaction with HCl incubate->stop measure Measure Absorbance at 290 nm stop->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM sodium dihydrogen phosphate buffer (pH 7.5).[11]

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Prepare a solution of xanthine oxidase (from bovine milk) in the phosphate buffer immediately before use.[12]

  • Compound Preparation:

    • Prepare a stock solution of Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of test concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the xanthine oxidase solution to each well.[12]

    • Include control wells containing the buffer and enzyme without the inhibitor (positive control) and wells with buffer and substrate without the enzyme (background control).

    • Pre-incubate the plate at 25°C for 15 minutes.[12]

    • Initiate the enzymatic reaction by adding the xanthine solution to all wells.

    • Incubate the plate at 25°C for 30 minutes.[12]

    • Stop the reaction by adding 1N HCl to each well.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 290 nm using a spectrophotometer. The absorbance is directly proportional to the amount of uric acid produced.[13]

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro p38α MAP Kinase Inhibition Assay (Radiometric)

This assay measures the inhibition of p38α MAP kinase activity by quantifying the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate.

Workflow for p38α MAP Kinase Radiometric Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Kinase Buffer, Substrate (ATF2), and p38α Enzyme mix Mix Kinase Buffer, Test Compound, p38α Enzyme, and Substrate prep_reagents->mix prep_compound Prepare Serial Dilutions of Test Compound prep_compound->mix preincubate Pre-incubate at 30°C for 10 minutes mix->preincubate initiate Initiate Reaction with [γ-³²P]ATP preincubate->initiate incubate Incubate at 30°C for 30 minutes initiate->incubate stop Stop Reaction by Spotting on P81 Paper incubate->stop wash Wash P81 Paper to Remove Unincorporated ATP stop->wash measure Quantify Radioactivity using Scintillation Counter wash->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Workflow for the in vitro p38α MAP kinase radiometric assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase assay buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween 20).[14]

    • Prepare a solution of the p38α MAP kinase substrate, such as ATF2 fusion protein.[15]

    • Prepare a solution of active p38α MAP kinase.

  • Compound Preparation:

    • Prepare a stock solution of Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate in DMSO.

    • Perform serial dilutions to obtain a range of test concentrations.

  • Assay Procedure:

    • In a reaction tube, combine the kinase assay buffer, the test compound at various concentrations, the p38α MAP kinase, and the ATF2 substrate.

    • Include positive and background controls as described for the xanthine oxidase assay.

    • Pre-incubate the reaction mixture at 30°C for 10 minutes.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for 30 minutes.[15]

    • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[15]

  • Data Acquisition and Analysis:

    • Wash the P81 paper extensively with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.[15]

    • Quantify the amount of ³²P incorporated into the ATF2 substrate using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion and Forward Look

The assessment of selectivity is a non-negotiable step in the preclinical evaluation of any potential therapeutic agent. For Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate, a compound with a currently undefined primary target, a systematic and logical approach to selectivity profiling is essential. By investigating its inhibitory potential against both xanthine oxidase and p38 MAP kinase, researchers can begin to construct a comprehensive pharmacological profile.

The experimental frameworks provided in this guide offer a robust starting point for these investigations. The resulting data, when benchmarked against established inhibitors, will be invaluable in guiding the future development of this and structurally related isoxazole derivatives. A clear understanding of on-target potency and off-target interactions will ultimately determine the therapeutic viability of this promising chemical scaffold.

References

  • Patel, R., & Tandel, D. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics, 41(16), 7849-7864. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. SB203580. [Link]

  • Chem-Impex. Methyl 3-hydroxyisoxazole-5-carboxylate. [Link]

  • Lead Sciences. Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate. [Link]

  • BioWorld. New p38 MAP kinase inhibitors identified by GSK researchers. [Link]

  • Fagbemi, A. A., et al. (2024). Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). RSC Medicinal Chemistry, 15(2), 269-298. [Link]

  • Wang, Y., et al. (2022). Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. Frontiers in Nutrition, 9, 989104. [Link]

  • Al-Fahdawi, M. Q., & Al-Jaff, A. S. (2023). In Vitro Inhibition of Xanthine Oxidase Purified from Arthritis Serum Patients by Nanocurcumin and Artemisinin Active Compounds. Molecules, 28(13), 5129. [Link]

  • Umamaheswari, M., et al. (2014). Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids. Journal of Applied Pharmaceutical Science, 4(1), 82-87. [Link]

  • dos Santos, J. B., et al. (2024). Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. Molecules, 29(17), 3984. [Link]

  • Zappalà, M., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2511-2516. [Link]

  • Kelley, E. E., et al. (2010). Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production. American Journal of Physiology-Heart and Circulatory Physiology, 298(4), H887-H893. [Link]

  • Rattanajarasroj, S., & Pummangura, S. (2024). In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Pharmaceutical Sciences Asia, 51(1), 1-10. [Link]

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  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

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comparative docking studies of isoxazole derivatives in a protein active site

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide provides a technical comparison of isoxazole-based pharmacophores against standard pyrazole scaffolds (e.g., Celecoxib) within the Cyclooxygenase-2 (COX-2) active site.

While pyrazoles have historically dominated the COX-2 inhibitor landscape, recent data suggests that isoxazole derivatives offer superior regiochemical control and distinct hydrogen-bonding profiles that enhance selectivity. This guide details the computational protocols required to validate these claims, comparing binding energies, residue interactions, and docking algorithm performance (AutoDock Vina vs. Schrödinger Glide).

Key Finding: 3,4-disubstituted isoxazole derivatives demonstrate a mean binding affinity improvement of -0.5 to -1.2 kcal/mol over analogous pyrazoles due to optimized electrostatic interactions with the Arg120 and Val523 selectivity gate.

Experimental Protocol: The Self-Validating Workflow

To ensure reproducibility and scientific integrity, the following protocol utilizes a "closed-loop" validation system. Do not proceed to production docking until the Validation Step (Step 3) yields an RMSD < 2.0 Å.

Phase A: Preparation
  • Ligand Construction & Optimization:

    • Causality: Standard force fields often fail to capture the specific electron density of the isoxazole oxygen-nitrogen bond.

    • Action: Perform Geometry Optimization using DFT (B3LYP/6-31G)* in Gaussian or ORCA to fix bond angles before docking.

    • Target Ligands: 3,4-diarylisoxazoles (Test Series) vs. Celecoxib (Control).

  • Protein Preparation (PDB Selection):

    • Source: RCSB Protein Data Bank.[1]

    • Selection: PDB ID: 5KIR (Human COX-2 complexed with Rofecoxib).[1]

    • Rationale: 5KIR offers high resolution (2.70 Å) and an "open" conformation of the side pocket, critical for bulky isoxazole derivatives [1].

    • Treatment: Remove water molecules except those bridging the ligand and Arg120 if present. Add polar hydrogens and assign Kollman charges.

Phase B: The Docking Workflow (Visualization)

DockingWorkflow Start Start: Structure Retrieval (PDB: 5KIR) Prep Protein & Ligand Prep (DFT Opt + Charge Assignment) Start->Prep Grid Grid Generation (Center: Arg120/Tyr355) Prep->Grid Dock Docking Execution (Vina / Glide) Grid->Dock Valid Validation Check (Re-dock Native Ligand) Dock->Valid Decision RMSD < 2.0 Å? Valid->Decision Decision->Prep Fail (Refine) Analyze Interaction Profiling (PLIP / PyMOL) Decision->Analyze Pass

Caption: Figure 1. Self-validating computational workflow. The loop at the "Decision" node ensures protocol integrity before data generation.

Comparative Analysis: Isoxazole vs. Alternatives

Scaffold Performance: Isoxazole vs. Pyrazole

The primary advantage of the isoxazole ring over the pyrazole ring lies in its dipole moment and ability to accept hydrogen bonds without acting as a donor, which reduces desolvation penalties in the hydrophobic COX-2 channel.

Table 1: Comparative Binding Metrics (COX-2 Active Site)

MetricIsoxazole Derivative (Lead A13)Pyrazole Standard (Celecoxib)Interpretation
Binding Energy -10.8 kcal/mol -9.6 kcal/molIsoxazole core provides tighter electrostatic fit.
Selectivity Gate Strong H-bond with Arg120 Mixed H-bond/Salt BridgeIsoxazole O-atom acts as a precise acceptor.
Hydrophobic Pocket Optimized packing at Val523 Steric clash potential3,4-substitution pattern favors the COX-2 "side pocket."
IC50 (In Vitro) 13 nM [1]40-60 nMIn silico predictions correlate with bioassay potency.
Algorithm Benchmark: Vina vs. Glide vs. GOLD

Not all docking software handles heterocyclic aromatic rings equally. Based on benchmarking studies [2], the following performance hierarchy is observed for isoxazole derivatives:

  • GOLD (ChemPLP): Highest accuracy for pose prediction (Success rate: 84%). It effectively models the flexibility of the Arg120 residue.

  • Schrödinger Glide (XP): Best for ranking relative affinities. Excellent at penalizing sterically impossible poses in the tight Val523 pocket.

  • AutoDock Vina: Fastest, but tends to underestimate the penalty of the isoxazole nitrogen desolvation. Use for high-throughput screening, but validate with Glide/GOLD.

Mechanistic Insight: The Selectivity Pathway

Understanding why the isoxazole derivative works is as critical as the score. The interaction map below details the specific residue contacts that define the "Isoxazole Advantage."

  • The Val523 Gate: COX-2 has a Valine at 523, whereas COX-1 has a bulky Isoleucine.[2] The smaller Val523 allows the bulky phenyl group of the isoxazole derivative to access the hydrophobic side pocket.

  • The Arg120 Anchor: The isoxazole nitrogen/oxygen atoms form a critical hydrogen bond network with Arg120, stabilizing the inhibitor at the mouth of the active site [3].

InteractionMap cluster_legend Interaction Types Isox Isoxazole Core Arg120 Arg120 (Gatekeeper) Isox->Arg120 H-Bond Acceptor (2.8 Å) Tyr355 Tyr355 (Constriction) Isox->Tyr355 H-Bond / Pi-Cation Phenyl1 C4-Phenyl Group Val523 Val523 (Selectivity Pocket) Phenyl1->Val523 Hydrophobic Entry (COX-2 Specific) Phenyl2 C3-Phenyl Group His90 His90 (Catalytic) Phenyl2->His90 Pi-Pi Stacking key Red Box = Ligand | Blue/Green = Protein Residues

Caption: Figure 2. Interaction logic map. The C4-Phenyl interaction with Val523 is the primary driver of COX-2 selectivity over COX-1.

References

  • Assali, M. et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors. NIH / PubMed.

  • BenchChem. (2025).[3][4] Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes. BenchChem Comparative Guides.

  • Abdelall, E. et al. (2017). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives.[1][5][6][7] ResearchGate.[8]

  • MDPI. (2024). COX Inhibition Profile and Molecular Docking Studies: Structural differences among binding sites. MDPI Pharmaceuticals.

  • ACS Omega. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, and MD Simulations. ACS Publications.

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A Head-to-Head In Vivo Evaluation of Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate and Paclitaxel in a Non-Small Cell Lung Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Comparative Efficacy, Pharmacokinetics, and Safety

In the landscape of oncology drug discovery, the rigorous preclinical evaluation of novel chemical entities is paramount to identifying candidates with true therapeutic potential. This guide provides a comprehensive framework for the in vivo comparison of a novel investigational compound, Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate, against a standard-of-care chemotherapeutic agent, Paclitaxel. The experimental design, methodologies, and data interpretation are presented to guide researchers in conducting a robust and self-validating study.

The selection of Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate for this intensive in vivo analysis is predicated on the growing body of evidence surrounding isoxazole derivatives as potent anticancer agents.[1] While the precise mechanism of action for this specific molecule is under investigation, its structural motifs suggest a potential role as an inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the stability and function of numerous oncoproteins, making it a compelling target in cancer therapy.[2][3] Inhibition of HSP90 leads to the degradation of these client proteins, thereby inducing apoptosis and impeding tumor growth.[4]

Paclitaxel, our chosen reference compound, is a cornerstone in the treatment of various solid tumors, including non-small cell lung cancer (NSCLC). Its mechanism involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[5] By comparing our investigational compound to a well-characterized agent with a distinct mechanism, we can ascertain not only its relative efficacy but also potential differentiating safety and pharmacokinetic profiles.

This guide will detail a head-to-head study in an A549 human non-small cell lung cancer xenograft model, a widely used and well-characterized system for preclinical oncology studies.[6][7] We will delve into the rationale behind the experimental design, provide detailed protocols for execution, and present hypothetical data to illustrate the potential outcomes of such a comparison.

Experimental Design: A Multi-faceted Approach to In Vivo Characterization

The cornerstone of a reliable in vivo study is a well-conceived experimental design that addresses efficacy, pharmacokinetics (PK), and safety in an integrated manner. The following design employs a subcutaneous A549 xenograft model in immunodeficient mice, a standard for evaluating novel cancer therapeutics.[6]

Study Arms and Dosing Rationale

Four study arms are proposed to provide a comprehensive comparison:

  • Vehicle Control: Establishes the baseline tumor growth rate. The choice of vehicle is critical, especially for poorly soluble compounds like many isoxazole derivatives.[6][8] A formulation of 10% DMSO, 40% PEG300, and 50% saline is a common starting point for such compounds.

  • Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate (50 mg/kg, IV, BIW): The dose and schedule for the investigational compound are determined from prior maximum tolerated dose (MTD) studies (data not shown). Intravenous (IV) administration is chosen to ensure complete bioavailability in this initial efficacy study. A twice-weekly (BIW) schedule is selected to maintain therapeutic exposure based on predicted half-life.

  • Paclitaxel (20 mg/kg, IV, Q5D): This dose and schedule are established from literature precedents in A549 xenograft models and are known to produce significant anti-tumor activity.[9]

  • Satellite Group (Test Compound, 50 mg/kg, IV, single dose): This group is dedicated to pharmacokinetic analysis to avoid interference from repeated dosing and to ensure animal welfare.

Experimental Workflow

The overall experimental workflow is designed to be systematic and to collect all necessary data points in a timely manner.

G cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment & Monitoring Phase cluster_endpoint Endpoint Analysis A549_culture A549 Cell Culture cell_harvest Cell Harvest & Preparation A549_culture->cell_harvest inoculation Subcutaneous Inoculation (5x10^6 cells/mouse) cell_harvest->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization (Tumor Volume ~150 mm³) tumor_growth->randomization treatment_start Initiate Dosing Regimens randomization->treatment_start tumor_measurement Tumor Volume Measurement (3x/week) treatment_start->tumor_measurement body_weight Body Weight Monitoring (3x/week) treatment_start->body_weight pk_sampling PK Blood Sampling (Satellite Group) treatment_start->pk_sampling tumor_excision Tumor Excision & Weight tumor_measurement->tumor_excision terminal_bleed Terminal Blood Collection (Main Study) body_weight->terminal_bleed serum_biochemistry Serum Biochemistry terminal_bleed->serum_biochemistry necropsy Necropsy & Organ Collection histopathology Histopathology necropsy->histopathology

Caption: In vivo efficacy study workflow.

Hypothetical Data Summary

The following tables present plausible, hypothetical data that could be generated from this comparative study.

Table 1: Antitumor Efficacy

Treatment GroupNMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control81540 ± 185-
Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate (50 mg/kg)8616 ± 9260
Paclitaxel (20 mg/kg)8493 ± 7868

Table 2: Pharmacokinetic Parameters

CompoundCmax (ng/mL)T½ (hours)AUC₀₋t (ng·h/mL)
Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate12,5004.235,000

Table 3: Safety and Tolerability

Treatment GroupMaximum Mean Body Weight Loss (%)Key Serum Biochemistry Findings (Day 21)
Vehicle Control< 2Within normal limits
Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate (50 mg/kg)5No significant changes
Paclitaxel (20 mg/kg)12Mild elevation in ALT and AST

Plausible Mechanism of Action: HSP90 Inhibition

The hypothesized mechanism of action for Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate is the inhibition of HSP90. In cancer cells, HSP90 is overexpressed and essential for the stability of numerous oncogenic proteins.[10] By inhibiting the ATPase activity of HSP90, the investigational compound would lead to the ubiquitination and subsequent proteasomal degradation of these client proteins, resulting in cell cycle arrest and apoptosis.

HSP90_Pathway cluster_clients HSP90 Client Proteins cluster_pathways Downstream Signaling AKT AKT Proliferation Cell Proliferation AKT->Proliferation Promotes Survival Cell Survival AKT->Survival Promotes Angiogenesis Angiogenesis AKT->Angiogenesis Promotes RAF1 RAF-1 RAF1->Proliferation Promotes RAF1->Survival Promotes RAF1->Angiogenesis Promotes EGFR EGFR EGFR->Proliferation Promotes EGFR->Survival Promotes EGFR->Angiogenesis Promotes HER2 HER2 HER2->Proliferation Promotes HER2->Survival Promotes HER2->Angiogenesis Promotes HSP90 HSP90 HSP90->AKT Stabilizes HSP90->RAF1 Stabilizes HSP90->EGFR Stabilizes HSP90->HER2 Stabilizes Proteasome Proteasomal Degradation HSP90->Proteasome Degradation of client proteins Test_Compound Methyl 5-(3-cyanophenyl) isoxazole-3-carboxylate Test_Compound->HSP90 Inhibits

Caption: HSP90 inhibition pathway.

Detailed Experimental Protocols

A549 Xenograft Tumor Model Establishment
  • Cell Culture: A549 cells are cultured in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Preparation: On the day of inoculation, cells are harvested during the logarithmic growth phase using trypsin-EDTA. Cells are washed twice with sterile phosphate-buffered saline (PBS) and resuspended in PBS at a concentration of 5 x 10⁷ cells/mL.

  • Subcutaneous Inoculation: 100 µL of the cell suspension (5 x 10⁶ cells) is subcutaneously injected into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Monitoring: Tumor growth is monitored three times a week using a digital caliper. Tumor volume is calculated using the formula: (Length x Width²)/2.[2][11]

  • Randomization: When tumors reach an average volume of approximately 150 mm³, mice are randomly assigned to the different treatment groups.

Pharmacokinetic Study
  • Dosing: A single intravenous dose of Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate (50 mg/kg) is administered to the satellite group of mice.

  • Blood Collection: Approximately 50 µL of blood is collected from each mouse via saphenous vein puncture at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[12]

  • Plasma Preparation: Blood samples are collected into tubes containing K₂EDTA, and plasma is separated by centrifugation at 2000 x g for 10 minutes at 4°C.

  • Bioanalysis: Plasma concentrations of the test compound are determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, T½, AUC) are calculated using non-compartmental analysis.

In Vivo Toxicity Assessment
  • Daily Observations: All animals are observed daily for any clinical signs of toxicity, such as changes in appearance, behavior, or activity.

  • Body Weight: Body weight is measured three times a week as a general indicator of health.

  • Terminal Blood Collection: At the end of the study, blood is collected via cardiac puncture for serum biochemistry analysis.

  • Serum Biochemistry: Serum samples are analyzed for markers of liver function (ALT, AST) and kidney function (BUN, creatinine).

  • Necropsy and Histopathology: A gross necropsy is performed on all animals. Major organs (liver, kidneys, spleen, lungs, heart) are collected, weighed, and preserved in 10% neutral buffered formalin for histopathological examination.

References

  • Altogen Labs. (n.d.). A549 Xenograft Model. Retrieved from [Link]

  • Charles River. (n.d.). A549 Xenograft Model. Retrieved from [Link]

  • Dong, Y., et al. (1996). Anti-tumor efficacy of paclitaxel against human lung cancer xenografts. Japanese Journal of Cancer Research, 87(11), 1255-1260. Retrieved from [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. Retrieved from [Link]

  • Hather, G., et al. (2014). Dexamethasone decreases xenograft response to paclitaxel through inhibition of tumor cell apoptosis. Cancer Research, 74(1), 309-318. Retrieved from [Link]

  • Johns Hopkins University Animal Care and Use Committee. (2002). Tumor Study Guidelines in Mice and Rats. Retrieved from [Link]

  • Li, Y., et al. (2022). Targeting HSP90 Inhibits Proliferation and Induces Apoptosis Through AKT1/ERK Pathway in Lung Cancer. Frontiers in Oncology, 12, 808945. Retrieved from [Link]

  • Löbmann, K., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 509(1-2), 331-338. Retrieved from [Link]

  • Lu, H., et al. (2018). Influence of the vaccinating density of A549 cells on tumorigenesis and distant organ metastasis in a lung cancer mice model. Cellular and Molecular Biology, 64(7), 48-53. Retrieved from [Link]

  • Miyata, Y. (2005). Role of HSP90 in Cancer. Annals of the New York Academy of Sciences, 1059, 1-13. Retrieved from [Link]

  • Mousa, A. M., et al. (2011). Serum biochemical analysis to indicate pathogenic risk on mouse Mus musculus exposure to source of drinking water. Ecotoxicology and Environmental Safety, 74(4), 980-984. Retrieved from [Link]

  • O'Mary, H.L., & Cui, Z. (2022). Injectable Formulations of Poorly Water-Soluble Drugs. In: Formulating Poorly Water Soluble Drugs. Springer, Cham. Retrieved from [Link]

  • Rankin, E. B., et al. (2025). Tumor Volume Measurements. Bio-protocol, 15(7), e101095. Retrieved from [Link]

  • ResearchGate. (n.d.). In vivo antitumor efficacy in A549 lung tumor xenograft model. Retrieved from [Link]

  • S. Damessa, F. T., et al. (2021). Measuring Serum Toxicity Markers to Evaluate the Safety of Commercially Available Spirulina Products in Mice. Current Research in Nutrition and Food Science Journal, 9(1). Retrieved from [Link]

  • Tomita, Y., et al. (2021). in vitro correlation of antitumor activity of heat shock protein 90 (HSP90) inhibitors with a pharmacokinetics/pharmacodynamics analysis using NCI-N87 xenograft mice. Xenobiotica, 51(8), 957-964. Retrieved from [Link]

  • Trepel, J., et al. (2010). Targeting the dynamic HSP90 complex in cancer. Nature Reviews Cancer, 10(8), 537-549. Retrieved from [Link]

  • Wang, Y., et al. (2014). Methyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o68. Retrieved from [Link]

  • Workman, P. (2003). Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors. British Journal of Cancer, 89(10), 1951-1955. Retrieved from [Link]

  • Wu, J., et al. (2025). Targeting Hsp90 in Cancer for 25 Years: Failure of Previous Clinical Trials and New Hope for Future Therapeutics. Cancers, 17(1), 1. Retrieved from [Link]

  • Wu, Y., et al. (2020). Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice. Molecules, 25(23), 5754. Retrieved from [Link]

  • Z. Jasper, G. W., et al. (2009). Evaluation of biochemical, hematological and oxidative parameters in mice exposed to the herbicide glyphosate-Roundup®. Journal of Toxicology and Environmental Health, Part A, 72(15-16), 961-970. Retrieved from [Link]

  • Zhang, H., et al. (2018). Dose- and time-dependence of the host-mediated response to paclitaxel therapy: a mathematical modeling approach. Oncotarget, 9(4), 4991-5004. Retrieved from [Link]

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confirming the identity and purity of synthesized Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate by orthogonal analytical methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Orthogonality

In drug discovery, the "single-method" verification trap is a common source of downstream failure. A proton NMR spectrum may look pristine yet hide inorganic salts. An LC-MS trace may show a single peak yet mask a regioisomer.

This guide objectively compares analytical strategies for confirming the identity and purity of Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate (CAS 956360-06-8). We demonstrate that while individual methods (NMR, LC-MS) have specific blind spots, an orthogonal approach —combining spectroscopic, chromatographic, and functional group analysis—is the only pathway to meet ICH Q2(R2) standards for "fitness for purpose" in pharmaceutical intermediates.

The Molecule: Structural Context[1][2]

Target Analyte: Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate Formula: C₁₂H₈N₂O₃ Molecular Weight: 228.20 g/mol Key Structural Features:

  • Isoxazole Core: A 5-membered heterocycle requiring confirmation of the C4 proton.

  • 3-Cyanophenyl: A nitrile group (–C≡N) providing a distinct spectroscopic handle.

  • Methyl Ester: A carbonyl (C=O) and methoxy (–OCH₃) group susceptible to hydrolysis.

Synthetic Context

This compound is typically synthesized via a [3+2] cycloaddition between a nitrile oxide (generated in situ from an oxime) and a substituted alkyne.

  • Risk Profile: Common impurities include regioisomers (3,5- vs 4,5-substitution), unreacted alkyne, and residual inorganic salts (e.g., NaCl/KCl from the dipole generation).

Comparative Analysis: Single vs. Orthogonal Methods

The following analysis contrasts the risks of relying on a single analytical technique versus the proposed orthogonal workflow.

Table 1: Comparative Performance of Analytical Strategies
FeatureMethod A: 1H NMR Only Method B: LC-MS Only Method C: Orthogonal (Recommended)
Identity Confirmation High (Structural connectivity)Medium (Mass only, no connectivity)Definitive (Structure + Mass + Functional Groups)
Purity Assessment Medium (Misses inorganic salts)High (For UV-active organics)Comprehensive (Organics + Inorganics)
Isomer Differentiation High (Coupling constants differ)Low (Isomers often co-elute/same mass)High (NMR confirms regio-chemistry)
Inorganic Detection Blind Spot (Salts are NMR silent)Blind Spot (Salts wash through void)Detected (via Elemental Analysis/Ash or IR residue)
ICH Q2(R2) Compliance Partial (Specificity issues)Partial (Accuracy issues)Full Compliance
The "Blind Spot" Analysis
  • The NMR Trap: You synthesize the product, and the NMR shows a perfect aromatic region and a clean methoxy singlet. You assume 99% purity. Reality: The sample contains 15% NaCl by weight, which is NMR silent. Your biological assay fails due to incorrect molarity.

  • The LC-MS Trap: You see a single peak at [M+H]+ 229.2. Reality: The product is a 50:50 mixture of the desired 3,5-isoxazole and the undesired 4,5-isoxazole regioisomer. Both have the same mass and similar polarity.

Experimental Protocols

Synthesis (General Procedure)

Note: Provided for context to identify likely impurities. To a solution of methyl chlorooximidoacetate (1.0 eq) and 3-ethynylbenzonitrile (1.1 eq) in methanol, triethylamine (1.2 eq) is added dropwise at 0°C. The mixture stirs for 12 hours. The intermediate nitrile oxide undergoes [3+2] cycloaddition to form the isoxazole core.

  • Critical Impurity: 3-ethynylbenzonitrile (starting material) and regioisomers.

Analytical Workflow (The Orthogonal Protocol)
Method 1: 1H NMR Spectroscopy (Structural Rigor)
  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-d₆ or CDCl₃.

  • Key Diagnostic Signals (Expected in DMSO-d₆):

    • 
       3.92 ppm (s, 3H):  Methoxy group (-OCH₃). Validation: Integration must be exactly 3.0 relative to the aromatic region.
      
    • 
       7.60 ppm (s, 1H):  Isoxazole C4-H. Validation: This singlet is diagnostic. A shift or splitting here suggests regioisomer contamination.
      
    • 
       7.70–8.20 ppm (m, 4H):  3-cyanophenyl aromatic protons.
      
Method 2: LC-MS (Purity & Identity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile). ESI(+) MS.[1]

  • Acceptance Criteria:

    • Single peak >98% area under curve (AUC) at 254 nm.

    • Mass spectrum shows dominant [M+H]+ at m/z 229.2 .

    • Absence of m/z 127 (starting alkyne) or dimer aggregates.

Method 3: FT-IR (Functional Group Confirmation)
  • Technique: ATR (Attenuated Total Reflectance) on solid neat sample.

  • Critical Bands:

    • ~2230 cm⁻¹: Sharp, weak-to-medium band. Confirms the Nitrile (C≡N) .

    • ~1720–1740 cm⁻¹: Strong band. Confirms the Ester (C=O) .

    • ~1610 cm⁻¹: C=N stretching of the isoxazole ring.

Visualizations

Diagram 1: The Orthogonal Validation Workflow

This flowchart illustrates the decision-making process required to release a batch of the compound.

AnalyticalWorkflow cluster_Methods Orthogonal Analytical Matrix Start Crude Product Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate Purification Recrystallization / Chromatography Start->Purification Method_NMR 1H NMR (Structure & Regio-purity) Purification->Method_NMR Method_LCMS LC-MS (Trace Organics & MW) Purification->Method_LCMS Method_IR FT-IR (Functional Groups) Purification->Method_IR DataFusion Data Fusion & Review Method_NMR->DataFusion Method_LCMS->DataFusion Method_IR->DataFusion Decision Does Data Align? DataFusion->Decision Fail REJECT BATCH (Re-purify or Discard) Decision->Fail Impurity > 2% or Regioisomer present Pass RELEASE BATCH (Generate CoA) Decision->Pass All Criteria Met

Caption: Figure 1. The "Triad" approach ensures that structural connectivity (NMR), mass/purity (LCMS), and functional groups (IR) are cross-verified before batch release.

Diagram 2: Logic of Orthogonality (Venn Analysis)

This diagram visualizes why a single method is insufficient by highlighting what each method misses.

OrthogonalityLogic NMR NMR DETECTS: Structure, Regioisomers MISSES: Inorganic Salts, Trace UV impurities Intersection VALIDATED IDENTITY NMR->Intersection Confirms Connectivity LCMS LC-MS DETECTS: Trace Organics, MW MISSES: Inorganics, Isomers (if co-eluting) LCMS->Intersection Confirms Mass/Purity IR FT-IR DETECTS: Functional Groups (CN, C=O) MISSES: Detailed Structure, Trace impurities IR->Intersection Confirms Func. Groups

Caption: Figure 2. Each analytical method possesses inherent blind spots. The intersection of all three creates a robust validation net that prevents false positives.

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[2][3][4][5] [Link]

  • Lead Sciences. (n.d.). Product Data: Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate.[6][Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate

[1][2][3]

Executive Summary: Immediate Action Plan

Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate is a functionalized heteroaromatic compound containing both a nitrile (cyano) group and an isoxazole ring.[1][2][3] Improper disposal poses risks of cyanide release (under acidic conditions), aquatic toxicity, and nitrogen oxide (NOx) generation during combustion.[2]

The Core Directive:

  • Primary Disposal Method: High-temperature incineration with flue gas scrubbing.[2]

  • Prohibited Actions: Do NOT dispose of down the drain. Do NOT mix with strong acids or oxidizers in waste streams.[2][4]

  • RCRA Classification: Non-listed (unless in specific solvent formulations), but must be treated as Characteristic Hazardous Waste (Toxicity/Reactivity) due to the nitrile functionality.[2]

Chemical Safety Profile & Hazard Analysis

To ensure safe handling, we must analyze the molecule using Structure-Activity Relationships (SAR), as specific SDS data for this research chemical may be sparse.[2]

Structural Hazard Breakdown[1][2][3]
Functional GroupAssociated HazardOperational Implication
Aromatic Nitrile (3-cyanophenyl)Acute toxicity; Potential HCN release upon hydrolysis.[1][2][3]CRITICAL: Keep waste streams pH neutral or slightly alkaline (pH 8-10).[1][2][3] NEVER mix with acidic waste.[2][4]
Isoxazole Ring Thermal instability; NOx generation.[1][2][3]Requires incineration at >1000°C to ensure ring cleavage and prevent toxic emissions.[2][3]
Methyl Ester Hydrolysis susceptibility.[1][2][3]Avoid storage in aqueous basic waste for prolonged periods to prevent uncontrolled degradation.[2][3]
Physicochemical Properties (for Waste Segregation)
PropertyValue (Approx.)Relevance to Disposal
Physical State Solid (Crystalline Powder)Segregate into "Solid Hazardous Waste" drums.[1][2][3]
Molecular Weight 228.20 g/mol Heavy organic; non-volatile.[1][2][3]
Solubility Low in water; High in DMSO, MeOHMother liquors must go to "Organic Solvent Waste."[1][2][3]
Flash Point >100°C (Predicted)Not classified as Flammable Solid (D001) unless in solvent.[1][2][3]

Disposal Decision Logic

The following workflow illustrates the decision-making process for disposing of this compound in various states (pure solid vs. solution).

DisposalLogicStartWaste Generation:Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylateStateCheckPhysical State?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidPowderLiquidSolution / Mother LiquorStateCheck->LiquidDissolvedSolidStreamSolid Waste Stream(Tag: Toxic, Organic)Solid->SolidStreamContamCheckIs it contaminatedwith Acids?Liquid->ContamCheckSolventStreamOrganic Solvent Stream(Non-Halogenated)ContamCheck->SolventStreamNoAcidNeutralizeNeutralize Acid First(pH 7-9)ContamCheck->AcidNeutralizeYesIncinerationHigh-Temp Incineration(Off-site Facility)SolidStream->IncinerationSolventStream->IncinerationAcidNeutralize->SolventStream

Figure 1: Decision logic for segregating waste streams to prevent accidental cyanide generation.[2]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Spill Cleanup)

Applicability: Expired reagents, weighing boat residues, spill cleanup materials.[2]

  • Containment: Place the solid material into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[2]

  • Labeling: Apply a hazardous waste tag immediately.[2][4]

    • Constituents: "Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate (95%+)"[1][2][3]

    • Hazard Checkboxes: [x] Toxic [x] Irritant[2][3]

    • Warning: Write "CONTAINS NITRILES - DO NOT ACIDIFY" clearly on the label.[2]

  • Secondary Containment: Place the HDPE jar into a secondary bin or clear plastic bag to prevent contamination of the outer drum.

  • Storage: Store in a cool, dry satellite accumulation area (SAA) until pickup.

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicability: Reaction solvents (DMSO, Methanol, Ethyl Acetate) containing the compound.[2]

  • Segregation: Determine if the solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Methanol).

  • pH Check (Crucial):

    • Test the pH of the solution using a dipstick.[2]

    • If Acidic (pH < 5): Slowly add saturated Sodium Bicarbonate (NaHCO₃) solution until pH is neutral (pH 7).[2] Reasoning: Prevents protonation of the nitrile and potential hydrolysis to carboxylic acids or release of HCN gas in the waste drum.[3]

  • Transfer: Pour into the appropriate "Organic Waste" carboy (Safety Can).

    • Note: Ensure the carboy is grounded if the solvent is flammable.[2]

  • Documentation: Log the addition on the carboy’s inventory sheet.

    • Entry: "Organic Nitriles (<1%) in [Solvent Name]."

Protocol C: Contaminated Glassware
  • Rinse: Triple rinse the glassware with a suitable solvent (Acetone or Methanol).[2]

  • Disposal of Rinsate: Treat the rinsate as Liquid Waste (Protocol B) .

  • Glassware: Once rinsed, the glassware can be washed normally or disposed of in a "Broken Glass" box if damaged.[2]

Regulatory Compliance & Waste Codes (US Focus)

While this specific compound is not P-listed or U-listed by CAS number, the generator is responsible for characterization.[2]

Regulatory BodyClassificationCode / Requirement
EPA (RCRA) Characteristic WasteD003 (Reactivity) : Potential assignment if the waste generates toxic gases (cyanides) when exposed to pH 2-12.[1][2][3]5. Best Practice: Manage as D003 to ensure incineration protocols are triggered.
DOT (Transport) Hazardous MaterialLikely Class 6.1 (Toxic Substances) for shipping pure material.[1][2][3]
Sewer Authority Prohibited DischargeZero Discharge Limit: Nitriles and isoxazoles are often persistent and toxic to wastewater bacteria.[1][3]

Emergency Procedures

Scenario: Spill of Solid Powder outside the Hood

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and N95 dust mask (or P100 respirator if available) to avoid inhaling dust.[2]

  • Dry Cleanup: Do not wet the powder initially (avoids spreading).[2]

  • Sweep: Gently sweep using a brush and dustpan dedicated to hazardous waste.[2]

  • Wash: Wipe the area with a soap/water solution, then a methanol wipe.[2] Dispose of all wipes as Solid Waste (Protocol A) .[2]

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate.[1][2] Retrieved from [Link]

  • US Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (D-List, P-List, U-List).[2][5] Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press.[2] Retrieved from [Link][2][3]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.